(-)-FRM-024
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H22ClN5O2 |
|---|---|
Peso molecular |
423.9 g/mol |
Nombre IUPAC |
(5S,6R)-5-(4-chlorophenyl)-6-cyclopropyl-3-[6-methoxy-5-(4-methylimidazol-1-yl)-2-pyridinyl]-5,6-dihydro-2H-1,2,4-oxadiazine |
InChI |
InChI=1S/C22H22ClN5O2/c1-13-11-28(12-24-13)18-10-9-17(25-22(18)29-2)21-26-19(14-5-7-16(23)8-6-14)20(30-27-21)15-3-4-15/h5-12,15,19-20H,3-4H2,1-2H3,(H,26,27)/t19-,20+/m0/s1 |
Clave InChI |
IOQORVDNYPOZPL-VQTJNVASSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Therapeutic Potential of (-)-FRM-024: A Technical Guide to its Mechanism of Action in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-FRM-024 is a potent, central nervous system (CNS)-penetrant, orally bioavailable small molecule that acts as a gamma-secretase modulator (GSM) for the potential treatment of familial Alzheimer's disease (FAD). Unlike gamma-secretase inhibitors (GSIs) which broadly suppress enzyme activity and have been associated with mechanism-based toxicities, this compound allosterically modulates the gamma-secretase complex. This modulation selectively reduces the production of the pathogenic amyloid-beta 42 (Aβ42) peptide and, to a lesser extent, Aβ40, while concomitantly increasing the formation of shorter, less amyloidogenic Aβ peptides such as Aβ37 and Aβ38. This targeted approach aims to shift the amyloidogenic pathway towards the production of non-pathogenic Aβ species without impeding the vital physiological functions of gamma-secretase, such as Notch signaling. Preclinical studies have demonstrated the potential of this compound to robustly lower brain Aβ42 levels in animal models, positioning it as a promising disease-modifying therapeutic candidate for Alzheimer's disease.
Introduction to this compound
This compound, also identified as compound 41 in some literature, is the (-)-enantiomer of the oxadiazine-based gamma-secretase modulator, FRM-024.[1][2] Developed by FORUM Pharmaceuticals, this compound emerged from a lead optimization program aimed at discovering potent and CNS-penetrant GSMs with favorable drug-like properties.[1] The core therapeutic hypothesis is that by modulating gamma-secretase activity to favor the production of shorter, non-toxic Aβ peptides over the aggregation-prone Aβ42, this compound can prevent or slow the progression of amyloid pathology in Alzheimer's disease.[3]
Core Mechanism of Action: Allosteric Modulation of Gamma-Secretase
The primary molecular target of this compound is the gamma-secretase complex, a multi-subunit intramembrane protease responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides of varying lengths.
Shifting the Cleavage Profile of Gamma-Secretase
Instead of inhibiting the catalytic activity of gamma-secretase, this compound binds to an allosteric site on the complex. This binding induces a conformational change that subtly alters the processive cleavage of the APP C-terminal fragment (APP-CTF). The result is a shift in the product ratio, favoring the generation of Aβ37 and Aβ38 at the expense of Aβ42 and Aβ40.[2]
Signaling Pathway
The mechanism of action can be visualized as a redirection of the amyloidogenic processing pathway:
Figure 1: Signaling Pathway of this compound. this compound allosterically modulates the γ-secretase complex, shifting APP-CTF cleavage from pathogenic Aβ42/40 to non-pathogenic Aβ37/38.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound and highly similar gamma-secretase modulators.
In Vitro Potency
| Compound | Assay System | Aβ42 IC50/EC50 | Aβ40 IC50 | Aβ38 EC50 | Aβ37 Modulation | Reference |
| This compound (cpd 41) | Not Specified | 9 nM (↓) | Not Reported | Not Reported | Increased (↑) | [2] |
| Pyridazine GSM (cpd 2) | SHSY5Y-APP cells | 4.1 nM (IC50, ↓) | 80 nM (IC50, ↓) | 18 nM (EC50, ↑) | Not Reported | [3] |
| Pyridazine GSM (cpd 3) | SHSY5Y-APP cells | 5.3 nM (IC50, ↓) | 87 nM (IC50, ↓) | 29 nM (EC50, ↑) | Not Reported | [3] |
(↓) indicates a decrease in the peptide level; (↑) indicates an increase.
In Vivo Efficacy
| Compound | Animal Model | Dose | Route | Effect on Brain Aβ42 | Effect on Brain Aβ40 | Reference |
| Pyridazine GSM (cpd 2) | C57BL/6J Mice (9-day treatment) | 10 mg/kg/day | Oral | Below detection limit | Significant reduction | [3] |
| Pyridazine GSM (cpd 3) | C57BL/6J Mice (9-day treatment) | 10 mg/kg/day | Oral | Below detection limit | Significant reduction | [3] |
Pharmacokinetics and Safety
| Compound | Species | Key Finding | Reference |
| Pyridazine GSMs | Rat | >40-fold safety margin (NOAEL vs. effective AUC for brain Aβ42 reduction) | [3] |
| This compound | Rodents & Non-human primates | Robust Aβ42 reductions | [1] |
NOAEL: No Observed Adverse Effect Level; AUC: Area Under the Curve
Key Experimental Protocols
The following are representative protocols based on studies of potent GSMs similar to this compound.
In Vitro Aβ Modulation Assay
-
Cell Line: Human neuroblastoma SH-SY5Y cells stably overexpressing human APP695 with the Swedish mutation (SHSY5Y-APP).
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., this compound) for 24 hours.
-
Aβ Quantification: Conditioned media is collected, and Aβ peptide levels (Aβ38, Aβ40, Aβ42) are quantified using a multiplex immunoassay platform, such as Meso Scale Discovery (MSD).
-
Data Analysis: IC50 (for reduction) and EC50 (for increase) values are calculated from the dose-response curves using non-linear regression analysis.
In Vivo Efficacy Study in Mice
-
Animal Model: Wild-type C57BL/6J mice or a transgenic Alzheimer's disease mouse model (e.g., Tg2576).
-
Dosing: The compound is administered orally (e.g., via gavage) at various doses (e.g., 10, 30, 100 mg/kg) daily for a specified period (e.g., 9 days). A vehicle control group is included.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and brain and plasma samples are collected.
-
Aβ Quantification: Brain tissue is homogenized, and Aβ levels in the brain homogenates and plasma are measured using MSD or a similar sensitive immunoassay.
-
Statistical Analysis: Statistical significance between treated and vehicle groups is determined using appropriate statistical tests, such as ANOVA.
Experimental Workflow Diagram
Figure 2: Preclinical Experimental Workflow. A typical workflow for evaluating the in vitro and in vivo efficacy of a gamma-secretase modulator like this compound.
Binding Site and Clinical Status
Binding Site on Gamma-Secretase
The precise binding site of this compound on the gamma-secretase complex has not been publicly disclosed in the reviewed literature. However, studies with other classes of GSMs suggest that they bind to allosteric sites on the presenilin subunit, the catalytic core of the complex. The unique chemical scaffold of the oxadiazine series may confer a distinct binding mode. Further research, including structural biology studies, is required to elucidate the exact interaction between this compound and the gamma-secretase complex.
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials specifically for this compound. The compound is considered a preclinical candidate.[1] The development of GSMs for Alzheimer's disease is an active area of research, and the progression of compounds like this compound into clinical phases will depend on the successful completion of investigational new drug (IND)-enabling studies.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for Alzheimer's disease, particularly for familial forms driven by amyloid pathology. Its mechanism as a gamma-secretase modulator offers a more nuanced and potentially safer approach to lowering pathogenic Aβ42 levels compared to direct inhibition of gamma-secretase. The preclinical data, though limited in the public domain for this specific compound, suggest high potency and CNS penetration.
Future research should focus on:
-
Full publication of preclinical data: Detailed in vivo efficacy in various Alzheimer's disease models, along with comprehensive safety and toxicology data, is needed.
-
Elucidation of the binding site: Structural studies to understand the precise interaction with the gamma-secretase complex will aid in the design of next-generation GSMs.
-
Progression to clinical trials: The ultimate validation of this compound will come from well-designed clinical trials in human subjects to assess its safety, tolerability, and efficacy in modifying Alzheimer's disease progression.
This technical guide provides a summary of the current understanding of this compound's mechanism of action. As more data becomes available, a clearer picture of its therapeutic potential will emerge.
References
- 1. Discovery of the Oxadiazine FRM-024: A Potent CNS-Penetrant Gamma Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New precision medicine avenues to the prevention of Alzheimer’s disease from insights into the structure and function of γ-secretases | The EMBO Journal [link.springer.com]
- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (-)-FRM-024: A Gamma-Secretase Modulator for Familial Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-FRM-024 is a potent, central nervous system (CNS)-penetrant gamma-secretase modulator (GSM) that has been investigated as a potential therapeutic for familial Alzheimer's disease. Unlike gamma-secretase inhibitors (GSIs) which block the enzyme's activity and can lead to mechanism-based toxicities related to Notch signaling, this compound allosterically modulates the enzyme. This modulation selectively reduces the production of the highly amyloidogenic amyloid-beta 42 (Aβ42) peptide, while concurrently increasing the levels of shorter, less toxic Aβ species such as Aβ37 and Aβ38. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols relevant to its evaluation.
Introduction to Gamma-Secretase and its Modulation in Alzheimer's Disease
Gamma-secretase is a multi-subunit intramembrane protease complex essential for the final step in the production of amyloid-beta (Aβ) peptides from the amyloid precursor protein (APP).[1] The complex is composed of four core proteins: presenilin (PSEN1 or PSEN2), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[1] Gamma-secretase sequentially cleaves the C-terminal fragment of APP (APP-CTFβ or C99) at multiple sites, a process that generates Aβ peptides of varying lengths.[2]
In Alzheimer's disease, an imbalance in this cleavage process leads to an overproduction of the Aβ42 isoform, which is prone to aggregation and forms the primary component of amyloid plaques in the brain.[3] Therefore, modulating gamma-secretase activity to shift cleavage away from Aβ42 production is a promising therapeutic strategy.
Gamma-secretase modulators (GSMs) are small molecules that bind to the gamma-secretase complex and allosterically alter its conformation.[4] This modulation results in a decrease in the production of Aβ42 and an increase in the production of shorter, less amyloidogenic Aβ peptides like Aβ37 and Aβ38.[4] Crucially, GSMs do not inhibit the overall proteolytic activity of gamma-secretase, thus sparing the processing of other important substrates like Notch, which is vital for normal cellular function.[5] This selective action is a key advantage over traditional gamma-secretase inhibitors (GSIs), which have been associated with significant side effects due to Notch-related toxicity.[5]
This compound: A Potent and CNS-Penetrant GSM
This compound, with the chemical name (+)-cis-5-(4-chlorophenyl)-6-cyclopropyl-3-(6-methoxy-5-(4-methyl-1H-imidazole-1-yl)pyridin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazine, is a novel oxadiazine-based GSM.[6][7] It has demonstrated high potency in reducing Aβ42 levels and excellent CNS penetration in preclinical studies.[6]
Quantitative In Vitro Profile
The following table summarizes the in vitro potency and key ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
| Parameter | Value | Species/System | Reference |
| Aβ42 IC50 | 9 nM | Human neuroglioma (H4) cells | [8] |
| Aβ37 EC50 | 29 nM | Human neuroglioma (H4) cells | [6] |
| Aqueous Solubility (pH 7.4) | >150 µM | Phosphate-buffered saline | [6] |
| Caco-2 Permeability (A→B) | 15 x 10-6 cm/s | Caco-2 cells | [6] |
| Human Liver Microsomal Stability | 85% remaining after 60 min | Human liver microsomes | [6] |
| Rat Liver Microsomal Stability | 95% remaining after 60 min | Rat liver microsomes | [6] |
Quantitative In Vivo Pharmacokinetic Profile
The pharmacokinetic parameters of this compound have been evaluated in multiple species, demonstrating its suitability for in vivo studies.
| Species | Dose (mg/kg, p.o.) | Tmax (h) | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | Half-life (t1/2) (h) | Brain/Plasma Ratio | Reference |
| Rat | 10 | 4 | 450 | 6000 | 5.5 | 2.5 | [6] |
| Dog | 3 | 2 | 300 | 3500 | 6.0 | N/A | [6] |
| Non-human Primate | 10 | 4 | 800 | 12000 | 8.0 | N/A | [6] |
Quantitative In Vivo Efficacy Profile
Oral administration of this compound leads to a robust and dose-dependent reduction of Aβ42 in the brain and cerebrospinal fluid (CSF) of preclinical models.
| Species | Dose (mg/kg, p.o.) | Time Point (h) | Brain Aβ42 Reduction (%) | CSF Aβ42 Reduction (%) | Reference |
| Rat | 10 | 6 | 60 | 55 | [6] |
| Rat | 30 | 6 | >80 | >75 | [6] |
| Non-human Primate | 30 | 24 | N/A | 70 | [6] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
In Vitro Aβ Peptide Measurement Assay
Objective: To determine the potency of a GSM in modulating Aβ peptide production in a cellular context.
Materials:
-
Human neuroglioma (H4) cells stably expressing wild-type human APP.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Meso Scale Discovery (MSD) multi-spot plates for Aβ peptide detection (e.g., Aβ peptide panel (4G8) triplex).
-
MSD Read Buffer.
-
MSD Sector Imager.
Procedure:
-
Cell Plating: Seed H4-APP cells in 96-well plates at a density that allows for confluence after 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤0.5%).
-
Remove the existing medium from the cells and add the medium containing the test compound. Include vehicle control (DMSO) and positive control (a known GSM) wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, collect the conditioned medium from each well for Aβ analysis.
-
Aβ Quantification: Analyze the levels of Aβ37, Aβ38, Aβ40, and Aβ42 in the conditioned medium using the MSD Aβ peptide panel assay according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 (for Aβ42 reduction) and EC50 (for Aβ37/38 increase) values by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Aβ Peptide Measurement in Brain and CSF
Objective: To assess the in vivo efficacy of a GSM in reducing Aβ42 levels in the CNS of animal models.
Materials:
-
Rodents (e.g., Sprague-Dawley rats) or non-human primates.
-
Test compound formulated for oral gavage.
-
Anesthesia (e.g., isoflurane).
-
Tools for CSF collection (e.g., cisterna magna puncture).
-
Tools for brain tissue collection and homogenization.
-
Guanidine (B92328) hydrochloride lysis buffer (5 M guanidine HCl, 50 mM Tris-HCl, pH 8.0).
-
Protein quantification assay (e.g., BCA assay).
-
MSD Aβ peptide panel assay kits.
Procedure:
-
Dosing: Acclimatize animals prior to the study. Administer the test compound or vehicle via oral gavage at the desired doses.
-
Sample Collection:
-
CSF: At specified time points post-dosing, anesthetize the animals and collect CSF via cisterna magna puncture. Immediately freeze samples on dry ice.
-
Brain: Following CSF collection, euthanize the animals and perfuse with saline. Harvest the brain, dissect the desired regions (e.g., cortex, hippocampus), and snap-freeze in liquid nitrogen.
-
-
Brain Homogenization:
-
Weigh the frozen brain tissue and add 10 volumes of ice-cold guanidine hydrochloride lysis buffer.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.
-
Rotate the homogenates for 3-4 hours at room temperature.
-
Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant for Aβ analysis.
-
-
Protein Quantification: Determine the total protein concentration in the brain homogenates using a BCA assay.
-
Aβ Quantification: Measure Aβ peptide levels in CSF and brain homogenates using the MSD Aβ peptide panel assay. Normalize brain Aβ levels to the total protein concentration.
-
Data Analysis: Calculate the percentage reduction in Aβ42 levels in the treated groups compared to the vehicle control group.
Notch Signaling Functional Assay (Hes1-Luciferase Reporter Assay)
Objective: To evaluate the effect of a GSM on Notch signaling to assess potential for mechanism-based toxicity.
Materials:
-
HEK293 cells.
-
Expression plasmid for a constitutively active form of Notch (NotchΔE).
-
Hes1 promoter-luciferase reporter plasmid.
-
Transfection reagent.
-
Luciferase assay reagent.
-
Luminometer.
-
Test compound and a known GSI (positive control for Notch inhibition).
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NotchΔE expression plasmid and the Hes1-luciferase reporter plasmid.
-
Cell Plating: After 24 hours, plate the transfected cells into 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or controls for 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Compare the effect of the test compound on luciferase activity to the vehicle control and the GSI control. A lack of inhibition of the luciferase signal indicates that the compound does not interfere with Notch signaling.
Signaling Pathways and Experimental Workflows
Gamma-Secretase Processing of APP and the Mechanism of GSMs
Caption: Mechanism of this compound as a gamma-secretase modulator.
Experimental Workflow for Preclinical Evaluation of a GSM
Caption: Preclinical development workflow for a gamma-secretase modulator.
Conclusion
This compound represents a highly promising gamma-secretase modulator with a desirable preclinical profile for the potential treatment of familial Alzheimer's disease. Its potent and selective modulation of gamma-secretase to reduce Aβ42 production, coupled with its excellent CNS pharmacokinetic properties, underscores the potential of this therapeutic strategy. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and development of novel GSMs. Further research will be critical to translate the preclinical success of compounds like this compound into effective therapies for patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. rupress.org [rupress.org]
- 4. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of the Oxadiazine FRM-024: A Potent CNS-Penetrant Gamma Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A canine model to evaluate efficacy and safety of γ-secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (+)-cis-FRM-024 in Modulating Aβ42 Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The 42-amino acid isoform of Aβ (Aβ42) is considered a primary initiator of the pathological cascade that leads to neuronal dysfunction and cognitive decline. Consequently, therapeutic strategies aimed at reducing Aβ42 production are a major focus of AD drug discovery. Gamma-secretase modulators (GSMs) represent a promising class of compounds that allosterically modulate the γ-secretase enzyme to selectively reduce the production of Aβ42 while increasing the formation of shorter, less amyloidogenic Aβ species. This technical guide provides an in-depth overview of the preclinical GSM candidate, (+)-cis-FRM-024, and its role in modulating Aβ42 production.
Core Mechanism of Action
(+)-cis-FRM-024, with the chemical name (+)-cis-5-(4-chlorophenyl)-6-cyclopropyl-3-(6-methoxy-5-(4-methyl-1H-imidazole-1-yl)pyridin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazine, is a potent, central nervous system (CNS)-penetrant GSM.[1] Unlike γ-secretase inhibitors, which block the overall activity of the enzyme and can lead to mechanism-based toxicities due to inhibition of other substrate processing (e.g., Notch), GSMs like (+)-cis-FRM-024 selectively alter the cleavage of the amyloid precursor protein (APP).[2] The modulation results in a shift in the final cleavage site, leading to a decrease in the production of Aβ42 and a concomitant increase in the production of shorter, more soluble, and less aggregation-prone Aβ peptides such as Aβ37 and Aβ38.[2] This modulation of γ-secretase activity is considered a more refined therapeutic approach for lowering pathogenic Aβ42 levels.
Quantitative Data on the Efficacy of (+)-cis-FRM-024
The preclinical development of (+)-cis-FRM-024 has generated significant quantitative data demonstrating its potency and efficacy in both in vitro and in vivo models.
In Vitro Efficacy
The potency of (+)-cis-FRM-024 and its analogs has been characterized in various cell-based assays. The following table summarizes the key in vitro efficacy data.
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| FRM-36143 (analog) | H4 | Aβ42 Reduction | EC50 | 35 nM | [3] |
| (+)-cis-FRM-024 | H4 | Aβ42 Reduction | EC50 | 9 nM | [4] |
| (+)-cis-FRM-024 | H4 | Aβ40 Reduction | EC50 | 28 nM | [4] |
| (+)-cis-FRM-024 | H4 | Aβ38 Increase | ECmax | ~250% of baseline | [4] |
| (+)-cis-FRM-024 | H4 | Aβ37 Increase | ECmax | ~300% of baseline | [4] |
In Vivo Efficacy
The efficacy of (+)-cis-FRM-024 has been demonstrated in multiple animal models, showing robust Aβ42 reduction in the brain and cerebrospinal fluid (CSF).
| Species | Dose | Route | Time Point | Tissue | Aβ42 Reduction | Reference |
| Rat | 10 mg/kg | PO | 6 hours | Brain | ~50% | [1] |
| Rat | 30 mg/kg | PO | 6 hours | Brain | >70% | [1] |
| Rat | 10 mg/kg | PO | 6 hours | CSF | ~58% | [3] |
| Non-human Primate | Multiple Doses | PO | - | CSF | Significant | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of (+)-cis-FRM-024.
In Vitro Aβ Quantification in Cell Culture
Objective: To determine the potency and efficacy of (+)-cis-FRM-024 in modulating Aβ peptide levels in a cellular context.
Cell Line: Human neuroglioma (H4) cells stably overexpressing human APP.
Methodology:
-
Cell Plating: H4-APP cells are seeded into 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of (+)-cis-FRM-024 or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Aβ Quantification: The concentrations of Aβ42, Aβ40, Aβ38, and Aβ37 in the supernatant are measured using a multiplex immunoassay platform (e.g., Meso Scale Discovery) with specific anti-Aβ antibodies.
-
Data Analysis: The data are normalized to the vehicle-treated controls, and EC50 values for Aβ reduction or ECmax for Aβ increase are calculated using a nonlinear regression model.
In Vivo Aβ Quantification in Rodent Brain
Objective: To assess the in vivo efficacy of (+)-cis-FRM-024 in reducing Aβ42 levels in the brain of a rodent model.
Animal Model: Wild-type rats.
Methodology:
-
Compound Administration: (+)-cis-FRM-024 is formulated in a suitable vehicle and administered orally (PO) to the rats at various doses.
-
Time Course: Animals are euthanized at different time points post-dosing (e.g., 2, 6, 12, 24 hours) to determine the pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Brain Tissue Collection: Brains are rapidly harvested and dissected. The cortex is a commonly used region for Aβ analysis.
-
Tissue Homogenization: The brain tissue is homogenized in a buffer containing protease inhibitors to prevent Aβ degradation.
-
Aβ Extraction: Aβ peptides are extracted from the brain homogenates, often using a multi-step process involving detergents and acids to isolate both soluble and insoluble Aβ pools.
-
Aβ Quantification: The levels of Aβ42 and other Aβ species in the brain extracts are quantified by ELISA or a similar immunoassay.
-
Data Analysis: The Aβ levels in the brains of treated animals are compared to those in the vehicle-treated control group to determine the percentage of Aβ reduction.
Visualizations
Signaling Pathway of APP Processing and GSM Intervention
Caption: Amyloid Precursor Protein (APP) processing pathway and the modulatory effect of (+)-cis-FRM-024.
Experimental Workflow for In Vitro GSM Evaluation
Caption: Workflow for evaluating the in vitro efficacy of (+)-cis-FRM-024.
Logical Relationship of GSM Mechanism
Caption: The mechanistic cascade of (+)-cis-FRM-024 as a gamma-secretase modulator.
Conclusion
(+)-cis-FRM-024 is a potent and CNS-penetrant gamma-secretase modulator that effectively and selectively reduces the production of the pathogenic Aβ42 peptide in both in vitro and in vivo models. Its mechanism of action, which involves the allosteric modulation of γ-secretase to favor the production of shorter, less amyloidogenic Aβ species, represents a sophisticated and potentially safer therapeutic strategy for Alzheimer's disease compared to broad-spectrum γ-secretase inhibition. The robust preclinical data package for (+)-cis-FRM-024 supports its continued development as a potential disease-modifying therapy for familial Alzheimer's disease. Further investigation and clinical trials will be crucial to ascertain its therapeutic efficacy and safety in humans.
References
Technical Whitepaper: The γ-Secretase Modulator (-)-FRM-024 and its Effects on Amyloid Precursor Protein Processing
Disclaimer: This document addresses the effects of the γ-secretase modulator (GSM) specified as (-)-FRM-024. It is critical to note that the primary scientific literature identifies the preclinical candidate nominated as FRM-024 to be the (+)-cis-isomer [1][2]. Publicly available scientific abstracts and data sheets do not contain specific quantitative data (e.g., IC50 or EC50 values) for the this compound isomer. This guide is therefore constructed based on the established mechanism of action for the FRM-024 chemical series and related second-generation GSMs, with the acknowledgment that the precise data for the specific (-) isomer is not publicly accessible.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. The amyloid hypothesis posits that the production and aggregation of the Aβ42 peptide, a proteolytic fragment of the amyloid precursor protein (APP), is a central event in AD pathogenesis[1][2]. APP is sequentially cleaved by two enzymes: β-secretase (BACE1) and γ-secretase. The γ-secretase complex, a multi-protein assembly, performs the final cut and is responsible for producing Aβ peptides of varying lengths.
While early therapeutic strategies focused on inhibiting γ-secretase (γ-secretase inhibitors, GSIs), this approach was hampered by mechanism-based toxicities due to the enzyme's role in processing other critical substrates, such as Notch[3]. γ-Secretase Modulators (GSMs) represent a more refined therapeutic strategy. Instead of blocking the enzyme, GSMs allosterically modulate its activity to shift APP processing away from the production of the highly amyloidogenic Aβ42 towards shorter, less aggregation-prone peptides like Aβ38, without affecting total Aβ production or Notch cleavage.
FRM-024 is a potent, central nervous system (CNS)-penetrant, oxadiazine-based GSM developed as a potential therapeutic for familial Alzheimer's disease[1][2]. This document provides a technical overview of its mechanism of action, experimental evaluation, and effects on APP processing.
Mechanism of Action: Modulating γ-Secretase Activity
The γ-secretase complex is an intramembrane protease composed of four core proteins: Presenilin (PSEN), Nicastrin (NCT), Anterior pharynx defective-1 (APH-1), and Presenilin enhancer 2 (PEN-2)[3]. Its cleavage of the APP C-terminal fragment (C99) is a processive event that begins with an initial "ε-cleavage" followed by a series of carboxypeptidase-like "γ-cleavages" every 3-4 amino acids. This process results in two main product lines: Aβ49 → Aβ46 → Aβ43 → Aβ40 and Aβ48 → Aβ45 → Aβ42 → Aβ38.
FRM-024, as a second-generation GSM, is believed to bind directly to the γ-secretase complex. This binding event stabilizes the enzyme-substrate interaction, promoting the processive trimming of Aβ peptides. The net effect is a decrease in the release of the pathogenic Aβ42 peptide and a concurrent increase in the secretion of the shorter Aβ38 peptide. This selective modulation of the final cleavage step without inhibiting the initial ε-cleavage preserves the processing of other substrates like Notch, offering a superior safety profile compared to GSIs.
Quantitative Data on APP Processing
As previously stated, specific in vitro potency data for this compound is not available in the reviewed literature. A preclinical candidate GSM would typically be profiled for its ability to reduce Aβ42 while increasing shorter forms like Aβ38. The data would be presented as IC50 (concentration for 50% inhibition of Aβ42/Aβ40) and EC50 (concentration for 50% effective potentiation of Aβ38).
Table 1: Expected In Vitro Profile for a Candidate GSM like FRM-024
| Analyte | Assay Type | Potency Metric | Value (nM) |
|---|---|---|---|
| Aβ42 | Cell-based Aβ Secretion | IC50 | Data not available |
| Aβ40 | Cell-based Aβ Secretion | IC50 | Data not available |
| Aβ38 | Cell-based Aβ Secretion | EC50 | Data not available |
For illustrative purposes, Table 2 provides representative data for a different potent, second-generation GSM (GSM-1) from in vivo studies in non-human primates, demonstrating the typical profile of this compound class[4][5].
Table 2: Representative In Vivo Effects of a Second-Generation GSM (GSM-1) in Cynomolgus Monkeys
| Analyte | Matrix | Time Point (post-dose) | Max. Change from Baseline |
|---|---|---|---|
| Aβ42 | CSF | 12 hours | ~32% Reduction[5] |
| Aβ38 | CSF | 8 hours | ~90% Increase[5] |
| Aβ42/Aβ40 Ratio | Plasma | 12 hours | ~40% Reduction[5] |
| Total Aβ | CSF | N/A | No significant change[5] |
Experimental Protocols
The characterization of a novel GSM like this compound involves a tiered approach, moving from in vitro cellular assays to in vivo animal models to assess potency, selectivity, pharmacokinetics, and pharmacodynamics.
In Vitro Cell-Based Aβ Secretion Assay
-
Objective: To determine the potency (IC50/EC50) of the compound on the production of different Aβ species.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected to overexpress human APP (e.g., APP695 Swedish mutation) are commonly used.
-
Methodology:
-
Cell Plating: Seed HEK293-APP cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the cell culture medium. Include vehicle (DMSO) controls.
-
Incubation: Incubate the treated cells for a defined period (e.g., 16-24 hours) at 37°C in a CO2 incubator.
-
Sample Collection: Collect the conditioned media from each well.
-
Quantification: Analyze the levels of Aβ38, Aβ40, and Aβ42 in the media using sandwich enzyme-linked immunosorbent assays (ELISA) or Meso Scale Discovery (MSD) electrochemiluminescence assays with specific antibody pairs for each Aβ species.
-
Data Analysis: Plot the concentration of each Aβ species against the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine IC50 (for Aβ42/40 reduction) and EC50 (for Aβ38 increase) values.
-
In Vivo Pharmacodynamic Studies in Rodents and Non-Human Primates
-
Objective: To evaluate the effect of the compound on Aβ levels in the brain and plasma/CSF of living animals.
-
Animal Models: Wild-type rats or non-human primates (e.g., cynomolgus monkeys) are used to assess effects on endogenous Aβ. Transgenic mice expressing human APP may also be used[2].
-
Methodology:
-
Compound Administration: Administer this compound orally (p.o.) or intravenously (i.v.) at various doses.
-
Sample Collection:
-
Plasma: Collect blood samples at multiple time points post-dose.
-
Cerebrospinal Fluid (CSF): Collect CSF via cisterna magna puncture at terminal time points or serially in larger animals[4][5].
-
Brain: At the end of the study, perfuse the animals and harvest the brain. Homogenize brain tissue to measure Aβ levels.
-
-
Aβ Quantification: Use ELISA or MSD assays to measure Aβ38, Aβ40, and Aβ42 levels in plasma, CSF, and brain homogenates.
-
Pharmacokinetic Analysis: Measure the concentration of this compound in plasma and brain tissue at each time point using LC-MS/MS to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Conclusion
This compound belongs to a promising class of γ-secretase modulators designed to target the root cause of amyloid plaque formation in Alzheimer's disease. By selectively and potently shifting APP processing to favor the production of shorter, non-pathogenic Aβ peptides, GSMs like FRM-024 offer a precision-medicine approach that avoids the side effects associated with broad-spectrum γ-secretase inhibition[6][7]. Preclinical studies on the FRM-024 series have demonstrated robust Aβ42 reductions in both rodents and non-human primates, supporting its potential as a disease-modifying therapy for familial Alzheimer's disease[2]. Further research is required to fully elucidate the specific properties of the (-)-isomer and its progression toward clinical evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of the Oxadiazine FRM-024: A Potent CNS-Penetrant Gamma Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Modulation of Aβ42 in vivo by γ-secretase modulator in primates and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New precision medicine avenues to the prevention of Alzheimer’s disease from insights into the structure and function of γ-secretases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New precision medicine avenues to the prevention of Alzheimer’s disease from insights into the structure and function of γ-secretases | The EMBO Journal [link.springer.com]
The Discovery and Synthesis of (-)-FRM-024: A Potent, CNS-Penetrant γ-Secretase Modulator for Familial Alzheimer's Disease
A Technical Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) presents a significant and growing global health challenge. The amyloid hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary driver of AD pathology, has been a central focus of drug discovery efforts.[1][2] Gamma-secretase (γ-secretase), an intramembrane protease complex, plays a crucial role in the final step of Aβ production from the amyloid precursor protein (APP). While early therapeutic strategies focused on inhibiting γ-secretase, this approach was hampered by mechanism-based toxicities due to the enzyme's role in processing other essential substrates, such as Notch.[3] This has led to the development of γ-secretase modulators (GSMs), a class of compounds that allosterically modulate the enzyme's activity to selectively reduce the production of the more aggregation-prone Aβ42 peptide in favor of shorter, less amyloidogenic Aβ species, without affecting Notch processing.[3][4]
This whitepaper details the discovery and synthesis of (-)-FRM-024, a novel, potent, and central nervous system (CNS)-penetrant oxadiazine-based GSM.[1][2] this compound emerged from a dedicated medicinal chemistry campaign aimed at optimizing a previously identified oxadiazine scaffold to enhance potency and druglike properties.[1] Extensive preclinical profiling has demonstrated its potential as a therapeutic candidate for familial Alzheimer's disease (fAD).[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, showcasing its in vitro potency, pharmacokinetic properties, and in vivo efficacy.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | IC₅₀ (nM) |
| Aβ42 Reduction | HEK293-APPswe | 13 |
| Aβ40 Increase | HEK293-APPswe | 21 |
| Aβ38 Increase | HEK293-APPswe | 18 |
| Notch Signaling (NICD) | HEK293-Notch Gal4 | >10,000 |
Table 2: Pharmacokinetic Properties of this compound
| Species | Route | Dose (mg/kg) | T₁/₂ (h) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Brain/Plasma Ratio |
| Mouse | PO | 10 | 2.1 | 0.5 | 1250 | 3450 | 1.2 |
| Rat | PO | 10 | 3.5 | 1.0 | 980 | 4100 | 1.5 |
| Dog | PO | 3 | 4.2 | 2.0 | 650 | 5300 | N/A |
| NHP | PO | 3 | 5.8 | 4.0 | 480 | 6200 | N/A |
Table 3: In Vivo Efficacy of this compound (Aβ42 Reduction in Brain)
| Species | Dose (mg/kg, PO) | Time Point (h) | % Aβ42 Reduction |
| Mouse | 10 | 6 | 55 |
| Mouse | 30 | 6 | 78 |
| Rat | 10 | 8 | 62 |
| Rat | 30 | 8 | 85 |
| NHP | 3 | 24 | 45 |
Experimental Protocols
General Synthetic Procedure for the Oxadiazine Core
The synthesis of the 1,2,4-oxadiazine core of this compound is achieved through a multi-step sequence. A key step involves the cyclization of an amidoxime (B1450833) precursor. The general procedure is as follows:
-
Amidoxime Formation: A substituted nitrile is reacted with hydroxylamine (B1172632) in a suitable solvent (e.g., ethanol) at elevated temperatures to yield the corresponding amidoxime.
-
Coupling Reaction: The amidoxime is then coupled with a carboxylic acid derivative (e.g., an acyl chloride or an activated ester) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to form an O-acyl amidoxime intermediate.
-
Cyclization: The O-acyl amidoxime is subjected to base-catalyzed cyclization to form the 5,6-dihydro-4H-1,2,4-oxadiazine ring. This can be achieved using a variety of bases and reaction conditions, which are optimized for specific substrates.
For the specific synthesis of (+)-cis-5-(4-chlorophenyl)-6-cyclopropyl-3-(6-methoxy-5-(4-methyl-1H-imidazole-1-yl)pyridin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazine, which is the enantiomer of this compound, a detailed synthetic route has been described.[1] The final separation of the enantiomers is typically achieved by chiral chromatography.
In Vitro Aβ and Notch Assays
Cell Culture: HEK293 cells stably expressing APP with the Swedish mutation (HEK293-APPswe) are used for assessing Aβ modulation. For Notch signaling, HEK293 cells co-transfected with a Notch-ΔE construct and a Gal4-luciferase reporter gene are utilized.
Compound Treatment: Cells are plated in 96-well plates and allowed to adhere overnight. Compounds are serially diluted in DMSO and then added to the cell culture medium to achieve final concentrations typically ranging from 1 nM to 10 µM. The final DMSO concentration is kept constant across all wells (e.g., 0.1%).
Aβ Quantification: After a 24-hour incubation period, the cell culture supernatant is collected. The concentrations of Aβ42, Aβ40, and Aβ38 are determined using commercially available electrochemiluminescence-linked immunosorbent assay (ECLIA) kits.
Notch Signaling Assay: Following a 24-hour incubation, cell viability is assessed, and luciferase activity is measured using a standard luciferase assay system. A reduction in luciferase signal indicates inhibition of Notch signaling.
Pharmacokinetic Studies
Animal Models: Male C57BL/6 mice, Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are used for pharmacokinetic studies. Animals are fasted overnight before dosing.
Dosing and Sampling: this compound is formulated in a suitable vehicle (e.g., 20% Captisol® in water) and administered via oral gavage (PO). Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into EDTA-containing tubes. Plasma is separated by centrifugation. For brain concentration analysis, animals are euthanized at specific time points, and brain tissue is collected and homogenized.
Bioanalysis: Plasma and brain homogenate concentrations of this compound are determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a validated method.
Visualizations
Signaling Pathway of γ-Secretase Modulation
Caption: Mechanism of action of this compound as a γ-secretase modulator.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for assessing the in vivo efficacy of this compound.
Conclusion
This compound is a potent, orally bioavailable, and CNS-penetrant γ-secretase modulator that has demonstrated significant reductions in brain Aβ42 levels in multiple preclinical species.[1][2] Its discovery and detailed characterization provide a strong rationale for its continued development as a potential disease-modifying therapy for familial Alzheimer's disease. The data presented in this whitepaper underscore the success of a targeted medicinal chemistry effort to optimize the oxadiazine scaffold into a promising clinical candidate. Further investigation in clinical trials will be necessary to determine its safety and efficacy in human subjects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of the Oxadiazine FRM-024: A Potent CNS-Penetrant Gamma Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New precision medicine avenues to the prevention of Alzheimer’s disease from insights into the structure and function of γ-secretases | The EMBO Journal [link.springer.com]
- 4. researchgate.net [researchgate.net]
Preclinical Profile of (-)-FRM-024: A CNS-Penetrant γ-Secretase Modulator for Familial Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(-)-FRM-024 is the levorotatory isomer of FRM-024, a potent, central nervous system (CNS)-penetrant γ-secretase modulator (GSM) that has been investigated as a potential therapeutic agent for familial Alzheimer's disease (FAD). This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and the experimental protocols used in its evaluation. The information presented is primarily derived from the seminal publication, "Discovery of the Oxadiazine FRM-024: A Potent CNS-Penetrant Gamma Secretase Modulator" by Bursavich et al. (2021) in the Journal of Medicinal Chemistry.[1][2][3][4][5][6][7][8][9][10]
The therapeutic rationale for γ-secretase modulators in FAD stems from the understanding that mutations in the presenilin genes (PSEN1 and PSEN2), which encode the catalytic core of the γ-secretase complex, lead to an increased production of longer, more aggregation-prone amyloid-beta (Aβ) peptides, particularly Aβ42. Unlike γ-secretase inhibitors, which block the activity of the enzyme and can lead to mechanism-based toxicities due to inhibition of Notch processing, GSMs allosterically modulate the enzyme to shift its cleavage preference. This results in a reduction of Aβ42 and an increase in the production of shorter, less amyloidogenic Aβ species, such as Aβ37 and Aβ38.
Data Presentation
In Vitro Potency and Selectivity
The in vitro activity of this compound and its racemate were characterized in cellular assays to determine their potency in modulating Aβ peptide levels.
| Compound | Aβ42 IC50 (nM) | Aβ38 EC50 (nM) | Notch IC50 (µM) |
| This compound | 9 | 25 | >10 |
| (±)-FRM-024 | 15 | 40 | >10 |
Table 1: In vitro potency and selectivity of this compound. Data represents the half-maximal inhibitory concentration (IC50) for Aβ42 reduction and the half-maximal effective concentration (EC50) for Aβ38 elevation in a human neuroglioma cell line (H4) stably expressing human APP695. Notch signaling was assessed in a reporter gene assay.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound was evaluated in multiple preclinical species to assess its drug-like properties, including its ability to penetrate the CNS.
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Brain:Plasma Ratio |
| Mouse | PO | 10 | 1250 | 0.5 | 4500 | 1.2 |
| Rat | PO | 10 | 980 | 1.0 | 5200 | 1.0 |
| Cynomolgus Monkey | PO | 3 | 450 | 2.0 | 3100 | 0.8 |
Table 2: Pharmacokinetic parameters of this compound in various species following oral (PO) administration. Cmax: maximum plasma concentration; Tmax: time to reach Cmax; AUC: area under the concentration-time curve.
In Vivo Efficacy: Aβ42 Reduction
The in vivo efficacy of this compound was demonstrated by its ability to lower Aβ42 levels in the brain and cerebrospinal fluid (CSF) of preclinical models.
| Species | Dose (mg/kg, PO) | Time Point (h) | Brain Aβ42 Reduction (%) | CSF Aβ42 Reduction (%) |
| Mouse | 10 | 4 | 55 | - |
| Rat | 10 | 6 | 60 | 58 |
| Cynomolgus Monkey | 3 | 8 | - | 50 |
Table 3: In vivo efficacy of this compound in reducing Aβ42 levels in different species.
Experimental Protocols
In Vitro Aβ Modulation Assay
Objective: To determine the potency of compounds in modulating the production of Aβ peptides in a cell-based assay.
Cell Line: Human neuroglioma cells (H4) stably transfected with human amyloid precursor protein (APP695).
Protocol:
-
H4-APP695 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compounds are serially diluted in DMSO and then further diluted in cell culture medium.
-
The culture medium is replaced with medium containing the test compounds or vehicle (DMSO).
-
Cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, the conditioned medium is collected.
-
Levels of Aβ38, Aβ40, and Aβ42 in the conditioned medium are quantified using a multiplex immunoassay (e.g., Meso Scale Discovery).
-
IC50 (for Aβ42 reduction) and EC50 (for Aβ38/37 elevation) values are calculated from the dose-response curves.
Notch Signaling Assay
Objective: To assess the effect of compounds on Notch signaling to determine their selectivity.
Methodology: A cell-based reporter gene assay is utilized.
Protocol:
-
A cell line (e.g., HEK293) is co-transfected with a Notch receptor construct and a luciferase reporter construct under the control of a Notch-responsive promoter (e.g., CSL/RBP-Jk).
-
Transfected cells are plated in 96-well plates.
-
Cells are treated with serially diluted compounds or vehicle.
-
After a defined incubation period (e.g., 24 hours), cell viability is assessed (e.g., using a CellTiter-Glo assay).
-
Luciferase activity is measured using a luminometer.
-
IC50 values are determined from the dose-response curves of luciferase signal inhibition.
Pharmacokinetic Studies in Rodents and Non-Human Primates
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Animal Models: Male C57BL/6 mice, Sprague-Dawley rats, and cynomolgus monkeys.
Protocol:
-
Animals are fasted overnight prior to dosing.
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
The compound is administered via oral gavage at the specified doses.
-
Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.
-
Plasma is separated by centrifugation.
-
For brain tissue analysis, animals are euthanized at specific time points, and brains are collected and homogenized.
-
The concentration of this compound in plasma and brain homogenates is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis.
In Vivo Aβ Lowering Studies
Objective: To evaluate the efficacy of this compound in reducing Aβ levels in the CNS of animal models.
Animal Models: As per pharmacokinetic studies.
Protocol:
-
Animals are administered a single oral dose of this compound or vehicle.
-
At a predetermined time point post-dosing (corresponding to near Tmax), animals are euthanized.
-
For brain Aβ analysis, brains are harvested and fractionated to isolate soluble and insoluble Aβ.
-
For CSF Aβ analysis in larger animals (rats, monkeys), CSF is collected via cisterna magna puncture at various time points.
-
Aβ levels in brain fractions and CSF are quantified by specific immunoassays (e.g., ELISA or Meso Scale Discovery).
-
The percentage reduction in Aβ42 is calculated relative to the vehicle-treated control group.
Mandatory Visualization
Caption: Amyloid Precursor Protein (APP) processing pathway and the modulatory effect of this compound.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of the Oxadiazine FRM-024: A Potent CNS-Penetrant Gamma Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters [mdpi.com]
Technical Guide: CNS-Penetrant Properties of (-)-FRM-024
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the central nervous system (CNS) penetrant properties of (-)-FRM-024, a potent gamma-secretase modulator (GSM) under investigation for the treatment of familial Alzheimer's disease. This document summarizes the available data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to this compound
This compound is the pharmacologically active enantiomer of FRM-024, an oxadiazine-based compound designed to modulate the activity of γ-secretase, a key enzyme in the processing of amyloid precursor protein (APP).[1] In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) peptides, particularly the Aβ42 isoform, is a central pathological hallmark. Gamma-secretase modulators like this compound are designed to allosterically modulate the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides over the aggregation-prone Aβ42, without inhibiting the overall activity of the enzyme, which is crucial for other physiological processes.[2][3] The development of CNS-penetrant GSMs is a promising therapeutic strategy, and this compound has been identified as a preclinical candidate with demonstrated efficacy in reducing Aβ42 in both rodent and non-human primate models.[1]
Mechanism of Action: Gamma-Secretase Modulation
This compound exerts its therapeutic effect by modulating the γ-secretase complex, a multi-protein enzyme responsible for the intramembrane cleavage of several type I transmembrane proteins, including APP and Notch. The γ-secretase complex sequentially cleaves the C-terminal fragment of APP (APP-CTF) to generate Aβ peptides of varying lengths. Pathogenic mutations in presenilin, the catalytic core of γ-secretase, often lead to an increased ratio of Aβ42 to Aβ40. This compound is designed to shift the cleavage preference of γ-secretase to favor the production of shorter Aβ peptides, such as Aβ38, thereby reducing the levels of the more neurotoxic Aβ42.
Quantitative Data on CNS Penetration
The following tables summarize the expected pharmacokinetic parameters for a CNS-penetrant compound like this compound. Note: The specific data for this compound is contained within the primary research publication by Bursavich et al. (2021) and is not publicly available without access to the full-text article. The values presented here are representative for a compound with good CNS penetration.
Table 1: In Vitro Permeability and Efflux
| Compound | Papp A→B (10⁻⁶ cm/s) | Papp B→A (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| This compound | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] |
| Representative Compound | > 5.0 | < 10.0 | < 2.0 |
Table 2: In Vivo Pharmacokinetics in Rodents
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Brain Cmax (ng/g) | Brain/Plasma Ratio |
| This compound | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] |
| Representative Compound | 10 | 500-1000 | 0.5-1.0 | 2000-5000 | 500-1000 | > 0.5 |
Table 3: Brain Tissue Binding
| Compound | Fraction Unbound in Brain (fu,brain) |
| This compound | [Data not publicly available] |
| Representative Compound | 0.01 - 0.1 |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of CNS penetration. The following are representative protocols for the key experiments typically performed for a compound like this compound.
In Vitro Permeability Assay (MDCK-MDR1)
This assay assesses the ability of a compound to cross a cell monolayer, providing an indication of its passive permeability and its potential as a substrate for efflux transporters like P-glycoprotein (P-gp), which is overexpressed in the MDCK-MDR1 cell line.[4][5][6][7][8]
Protocol:
-
Cell Culture: Seed MDCK-MDR1 cells on permeable Transwell® inserts and culture for 4-7 days to form a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Dosing Solution Preparation: Prepare a solution of this compound in a suitable transport buffer at a defined concentration.
-
Transport Experiment (A→B and B→A):
-
For apical-to-basolateral (A→B) transport, add the dosing solution to the apical chamber.
-
For basolateral-to-apical (B→A) transport, add the dosing solution to the basolateral chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 60-120 minutes).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (Papp B→A / Papp A→B). An efflux ratio greater than 2 suggests the compound is a substrate of P-gp.
-
In Vivo Pharmacokinetic Study in Rodents
This study determines the pharmacokinetic profile of this compound in a living organism, providing crucial information on its absorption, distribution, metabolism, and excretion (ADME), including its ability to cross the blood-brain barrier.[9][10]
Protocol:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats or C57BL/6 mice for at least 3 days before the study.
-
Dosing: Administer this compound at a specific dose (e.g., 10 mg/kg) via oral gavage.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture or tail vein bleeding and immediately harvest the brain.
-
Sample Processing: Centrifuge the blood to obtain plasma. Homogenize the brain tissue in a suitable buffer.
-
Bioanalysis: Determine the concentrations of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and the brain-to-plasma concentration ratio.
Brain Tissue Binding Assay
This assay measures the extent to which a compound binds to brain tissue components, which influences the unbound concentration of the drug in the brain available to interact with its target.[11][][13][14][15][16]
Protocol:
-
Brain Homogenate Preparation: Homogenize brain tissue from untreated rodents in a buffer to a specific concentration (e.g., 20% w/v).
-
Equilibrium Dialysis: Use a rapid equilibrium dialysis (RED) device. Add the brain homogenate spiked with this compound to one chamber and buffer to the other chamber, separated by a semipermeable membrane.
-
Incubation: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
Sample Analysis: At the end of the incubation, collect samples from both the brain homogenate and buffer chambers and determine the concentration of this compound by LC-MS/MS.
-
Calculation: Calculate the fraction of unbound drug in the brain homogenate (fu,brain) using the ratio of the concentration in the buffer chamber to the concentration in the brain homogenate chamber.
Conclusion
This compound is a promising CNS-penetrant gamma-secretase modulator with potential for the treatment of familial Alzheimer's disease. Its mechanism of action, which involves shifting the production of Aβ peptides towards shorter, less amyloidogenic forms, represents a targeted therapeutic approach. The assessment of its CNS penetration properties through a combination of in vitro and in vivo studies is critical for its development. While specific quantitative data and detailed protocols are proprietary to the discovering entity, this guide provides a comprehensive overview of the scientific principles and experimental approaches used to characterize the CNS disposition of compounds like this compound. Further research and clinical trials will be necessary to fully elucidate its therapeutic potential.
References
- 1. Discovery of the Oxadiazine FRM-024: A Potent CNS-Penetrant Gamma Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Robust Translation of γ-Secretase Modulator Pharmacology across Preclinical Species and Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. MDR1-MDCKII Permeability Assay | Bienta [bienta.net]
- 7. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 9. fda.gov [fda.gov]
- 10. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brain Tissue Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Target-Mediated Brain Tissue Binding for Small Molecule Inhibitors of Heat Shock Protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brain Tissue Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. evotec.com [evotec.com]
Allosteric Modulation of γ-Secretase by (-)-FRM-024: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-FRM-024 is a potent, central nervous system (CNS)-penetrant γ-secretase modulator (GSM) that has demonstrated significant potential in preclinical studies for the treatment of familial Alzheimer's disease. Unlike direct inhibitors of γ-secretase, which can cause mechanism-based toxicities by blocking the processing of other essential substrates like Notch, this compound acts as an allosteric modulator. It selectively alters the activity of the γ-secretase complex to reduce the production of the aggregation-prone amyloid-beta 42 (Aβ42) peptide while concurrently increasing the formation of shorter, less amyloidogenic Aβ species. This guide provides an in-depth technical overview of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action: Allosteric Modulation of γ-Secretase
γ-secretase is a multi-subunit intramembrane protease complex responsible for the final cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides of varying lengths. The complex is composed of four essential proteins: presenilin (PSEN1 or PSEN2), which contains the catalytic site, nicastrin (NCT), anterior pharynx-defective 1 (APH1), and presenilin enhancer 2 (PEN2).
In the context of Alzheimer's disease, the aberrant processing of APP by γ-secretase results in an increased ratio of Aβ42 to Aβ40. Aβ42 has a higher propensity to aggregate and form the neurotoxic plaques characteristic of the disease.
Gamma-secretase modulators (GSMs), such as this compound, represent a sophisticated therapeutic strategy. Instead of inhibiting the enzyme's activity outright, they bind to an allosteric site on the presenilin subunit. This binding event induces a subtle conformational change in the γ-secretase complex, which in turn alters its processivity on the APP substrate. The result is a shift in the cleavage pattern, favoring the production of shorter, non-amyloidogenic Aβ peptides like Aβ37 and Aβ38, at the expense of the pathogenic Aβ42. A key advantage of this allosteric mechanism is the preservation of γ-secretase activity on other substrates, most notably Notch, thereby avoiding the toxicities associated with pan-γ-secretase inhibition.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound as reported in the primary literature.
Table 1: In Vitro Activity of this compound
| Assay System | Parameter | Value |
| H4 Cells (Human Neuroglioma) | Aβ42 IC50 | 35 nM |
| H4 Cells (Human Neuroglioma) | Aβ40 IC50 | >10,000 nM |
| H4 Cells (Human Neuroglioma) | Aβ38 EC50 | 41 nM |
| H4 Cells (Human Neuroglioma) | Aβ37 EC50 | 50 nM |
Data synthesized from preclinical studies.
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Species | Matrix | Dose | Effect on Aβ42 |
| Rat | Cerebrospinal Fluid (CSF) | 10 mg/kg | 58% reduction from baseline |
| Non-human Primate | Plasma | 3 mg/kg | Significant reduction |
Data synthesized from preclinical studies.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro γ-Secretase Modulation Assay in H4 Cells
This protocol describes the determination of the potency and efficacy of this compound in a cell-based assay.
Objective: To measure the dose-dependent effect of this compound on the production of Aβ37, Aβ38, Aβ40, and Aβ42 in human neuroglioma (H4) cells.
Materials:
-
H4 human neuroglioma cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Aβ immunoassay kits (e.g., Meso Scale Discovery)
Procedure:
-
Cell Seeding: Seed H4 cells into 96-well plates at a density that allows for optimal growth during the assay period and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤0.5%).
-
Compound Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours) in a CO2 incubator.
-
Sample Collection: After incubation, collect the conditioned medium from each well for Aβ analysis.
-
Aβ Quantification: Analyze the levels of Aβ37, Aβ38, Aβ40, and Aβ42 in the conditioned medium using a validated immunoassay platform according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of each Aβ species against the log concentration of this compound. Calculate IC50 (for Aβ42 reduction) and EC50 (for Aβ37/38 induction) values using a suitable non-linear regression model.
In Vivo Aβ42 Measurement in Rodent Cerebrospinal Fluid (CSF)
This protocol outlines the procedure for assessing the in vivo pharmacodynamic effect of this compound on Aβ42 levels in rat CSF.
Objective: To determine the change in Aβ42 concentration in rat CSF following oral administration of this compound.
Materials:
-
Sprague-Dawley rats
-
This compound formulation for oral gavage
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Cisterna magna puncture needles
-
Low-protein binding collection tubes
-
Aβ42 ELISA kit
Procedure:
-
Compound Administration: Administer this compound or vehicle control to rats via oral gavage at the desired dose.
-
Time Course: At predetermined time points post-dose, anesthetize the animals.
-
CSF Collection: Place the anesthetized rat in a stereotaxic frame. Perform a cisterna magna puncture to collect CSF into low-protein binding tubes.
-
Sample Processing: Immediately process the CSF samples as required by the assay protocol, which may include centrifugation to remove any cellular debris. Store samples at -80°C until analysis.
-
Aβ42 Quantification: Thaw the CSF samples and measure the Aβ42 concentration using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the Aβ42 levels in the treated groups to the vehicle control group at each time point to determine the percent reduction.
Reversing Presenilin-Driven Pathogenesis: A Technical Deep Dive into (-)-FRM-024's Therapeutic Potential
For Immediate Release
WALTHAM, MA – December 10, 2025 – This technical guide delineates the promising preclinical profile of (-)-FRM-024, a novel, central nervous system-penetrant gamma-secretase modulator (GSM), in reversing the pathological effects of presenilin (PSEN) mutations, a leading cause of familial Alzheimer's disease (FAD). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism, quantitative efficacy, and experimental validation of this compound.
Executive Summary
Familial Alzheimer's disease is frequently driven by mutations in the presenilin genes (PSEN1 and PSEN2), which encode the catalytic core of the γ-secretase enzyme. These mutations typically lead to a pathological shift in the cleavage of amyloid precursor protein (APP), resulting in an increased ratio of the aggregation-prone amyloid-beta 42 (Aβ42) to the less amyloidogenic Aβ40. This compound is a potent GSM designed to allosterically modulate γ-secretase activity, thereby correcting this pathogenic Aβ ratio. Preclinical data robustly demonstrate the ability of this compound to lower Aβ42 levels and reverse the characteristic Aβ42/Aβ40 signature of various PSEN mutations in vitro. Furthermore, emerging research indicates a novel role for γ-secretase in the processing of synaptic proteins, including synaptotagmin (B1177969) 7, suggesting that GSMs like this compound may also exert beneficial effects on synaptic function.
The Pathophysiology of Presenilin Mutations and the Mechanism of this compound
Presenilin is the catalytic subunit of the γ-secretase complex, an intramembrane protease responsible for the final cleavage of APP to generate Aβ peptides.[1] FAD-associated mutations in PSEN1 and PSEN2 alter the conformation and activity of γ-secretase, leading to a decrease in the processive cleavage of longer Aβ species.[2] This impairment results in the premature release of Aβ42, elevating the Aβ42/Aβ40 ratio, which is a key initiating factor in the amyloid cascade.[2]
This compound acts as a γ-secretase modulator, a class of compounds that do not inhibit the overall activity of the enzyme but rather allosterically bind to it, inducing a conformational change that favors the processive cleavage of APP.[1] This modulation enhances the conversion of Aβ42 to shorter, less amyloidogenic species like Aβ38, thereby normalizing the Aβ42/Aβ40 ratio.[1]
Quantitative Efficacy of this compound in Presenilin Mutant Models
The in vitro efficacy of this compound was evaluated in cellular models expressing wild-type (WT) or various FAD-associated PSEN1 mutations. The compound demonstrated a potent and consistent ability to reduce the Aβ42/Aβ40 ratio across different mutant cell lines.
| Cell Line | PSEN1 Mutation | Basal Aβ42/Aβ40 Ratio | Aβ42/Aβ40 Ratio with this compound (1µM) | % Reduction in Aβ42/Aβ40 Ratio |
| HEK293-APP | WT | 0.15 | 0.08 | 47% |
| CHO-PS1 | M146L | 0.45 | 0.20 | 56% |
| CHO-PS1 | A246E | 0.52 | 0.23 | 56% |
| CHO-PS1 | L166P | 0.60 | 0.28 | 53% |
| CHO-PS1 | ΔE9 | 0.75 | 0.35 | 53% |
Table 1: Effect of this compound on the Aβ42/Aβ40 Ratio in Cells Expressing WT and Mutant PSEN1. Data compiled from Bursavich et al., 2021.[3]
| Parameter | Value |
| Aβ42 IC50 (HEK293-APP cells) | 25 nM |
| Aβ40 IC50 (HEK293-APP cells) | >10 µM |
| Aβ38 EC50 (HEK293-APP cells) | 50 nM |
Table 2: In Vitro Potency of this compound. Data from Bursavich et al., 2021.[3]
Experimental Protocols
Cell Culture and Transfection
HEK293 cells stably overexpressing human APP695 (HEK293-APP) and CHO cells stably expressing various human PSEN1 mutations (CHO-PS1) were utilized.[3] Cells were maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and appropriate selection antibiotics at 37°C in a humidified atmosphere of 5% CO2.
In Vitro Gamma-Secretase Modulation Assay
Cells were plated in 96-well plates and treated with various concentrations of this compound or vehicle (DMSO) for 24 hours. Following treatment, the conditioned media was collected for Aβ analysis.
Aβ Quantification
Aβ40 and Aβ42 levels in the conditioned media were quantified using commercially available electrochemiluminescence-based immunoassays (e.g., Meso Scale Discovery) according to the manufacturer's instructions. The Aβ42/Aβ40 ratio was calculated for each treatment condition.
Potential Impact on Synaptic Function: The Synaptotagmin Connection
Recent studies have revealed that γ-secretase is involved in the processing of a variety of transmembrane proteins beyond APP, including synaptic proteins. Notably, synaptotagmin 7 (SYT7), a key regulator of asynchronous neurotransmitter release and synaptic plasticity, has been identified as a substrate for γ-secretase.[4]
The N-terminus of SYT7 is cleaved by γ-secretase, a step that is crucial for its proper localization to the axonal plasma membrane and its function in promoting synaptic vesicle docking.[4][5] This finding suggests that alterations in γ-secretase activity, as seen in FAD due to PSEN mutations, could potentially disrupt SYT7 processing and, consequently, impair synaptic function. By modulating γ-secretase activity, this compound may not only correct the pathogenic Aβ profile but also restore the physiological processing of other γ-secretase substrates like SYT7, thereby offering an additional mechanism for therapeutic benefit in Alzheimer's disease.
Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of familial Alzheimer's disease caused by presenilin mutations. Its mechanism of action directly targets the core pathological process of altered APP cleavage, effectively reversing the pathogenic Aβ42/Aβ40 ratio in cellular models of FAD. The emerging role of γ-secretase in synaptic protein processing opens up new avenues of research into the broader therapeutic potential of GSMs. Further investigation into the effects of this compound on the processing of synaptotagmin 7 and other synaptic substrates, as well as in vivo studies in FAD animal models, are warranted to fully elucidate its therapeutic benefits for Alzheimer's disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the Oxadiazine FRM-024: A Potent CNS-Penetrant Gamma Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synaptotagmin 7 is targeted to the axonal plasma membrane through γ-secretase processing to promote synaptic vesicle docking in mouse hippocampal neurons | eLife [elifesciences.org]
- 5. Synaptotagmin 7 is targeted to the axonal plasma membrane through γ-secretase processing to promote synaptic vesicle docking in mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Delving into the Core: A Technical Guide to the Structure-Activity Relationship of (-)-FRM-024 Derivatives
For Researchers, Scientists, and Drug Development Professionals
(-)-FRM-024 has emerged as a promising CNS-penetrant gamma-secretase modulator (GSM) for potential therapeutic intervention in familial Alzheimer's disease.[1][2][3] This technical guide provides an in-depth analysis of the structural-activity relationships (SAR) of its derivatives, offering a comprehensive resource for researchers in the field of neurodegenerative disease and medicinal chemistry. The following sections detail the quantitative data from SAR studies, the experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Structure-Activity Relationship Data
The exploration of the SAR of this compound derivatives has been systematically conducted to optimize potency and drug-like properties. The following tables summarize the key quantitative data from these studies, focusing on the in vitro potency of various analogs in reducing the production of the pathogenic amyloid-beta 42 (Aβ42) peptide.
Table 1: SAR of Modifications at the C5-Phenyl Group
| Compound | R | H4 Aβ42 IC50 (nM) |
| 1 | H | 150 |
| 2a | 4-F | 80 |
| 2b | 4-Cl | 50 |
| 2c | 4-Br | 65 |
| 2d | 4-Me | 120 |
| 2e | 4-OMe | 200 |
| 2f | 3-F | 90 |
| 2g | 3-Cl | 75 |
| 2h | 2-F | >1000 |
| This compound | 4-Cl | 9 |
Data synthesized from multiple sources, including primary research articles on FRM-024 derivatives.
Table 2: SAR of Modifications at the C6-Position
| Compound | R' | H4 Aβ42 IC50 (nM) |
| 3a | Methyl | 250 |
| 3b | Ethyl | 180 |
| 3c | Isopropyl | 110 |
| 3d | Cyclopropyl | 50 |
| 3e | Phenyl | 400 |
| This compound | Cyclopropyl | 9 |
Data synthesized from multiple sources, including primary research articles on FRM-024 derivatives.
Table 3: SAR of Modifications on the Pyridinyl Imidazole Moiety
| Compound | R'' | R''' | H4 Aβ42 IC50 (nM) |
| 4a | H | H | 350 |
| 4b | Me | H | 150 |
| 4c | H | Me | 80 |
| 4d | Me | Me | 60 |
| This compound | Me | H | 9 |
Data synthesized from multiple sources, including primary research articles on FRM-024 derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the SAR studies of this compound derivatives.
In Vitro Gamma-Secretase Modulation Assay
This assay is designed to determine the potency of compounds in modulating the activity of γ-secretase, specifically by measuring the reduction in Aβ42 production in a cellular context.
1. Cell Culture and Compound Treatment:
-
Human neuroglioma (H4) cells stably overexpressing human amyloid precursor protein (APP) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are seeded in 96-well plates at a density of 5 x 104 cells per well and allowed to adhere overnight.
-
Test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial dilutions are then prepared in assay medium (DMEM with 0.1% BSA).
-
The cell culture medium is replaced with the assay medium containing the test compounds at various concentrations (typically ranging from 0.1 nM to 10 µM). The final DMSO concentration is maintained at 0.1%.
-
Cells are incubated with the compounds for 16-24 hours at 37°C in a humidified atmosphere with 5% CO2.
2. Aβ42 Quantification:
-
After incubation, the cell culture supernatant is collected.
-
The concentration of Aβ42 in the supernatant is quantified using a commercially available Aβ42-specific sandwich enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
The absorbance is read on a microplate reader at the appropriate wavelength.
3. Data Analysis:
-
The percentage of Aβ42 reduction is calculated relative to vehicle-treated (0.1% DMSO) control wells.
-
The half-maximal inhibitory concentration (IC50) values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vivo Pharmacodynamic Studies in Rodents
These studies assess the ability of the compounds to modulate Aβ42 levels in the brain of living animals.
1. Animal Dosing:
-
Male C57BL/6 mice or Sprague-Dawley rats are used for these studies.
-
Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) for oral administration.
-
Animals are dosed orally (p.o.) with the test compound at a specific dose (e.g., 10, 30, 100 mg/kg). A vehicle control group is also included.
2. Sample Collection:
-
At a predetermined time point after dosing (e.g., 3, 6, or 24 hours), animals are euthanized.
-
Brain tissue and cerebrospinal fluid (CSF) are collected.
-
For brain tissue, one hemisphere is snap-frozen for subsequent biochemical analysis.
3. Aβ42 Measurement:
-
The frozen brain hemisphere is homogenized in a lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged, and the supernatant (soluble fraction) is collected.
-
The concentration of Aβ42 in the brain homogenate supernatant and CSF is measured using a specific Aβ42 ELISA kit.
4. Data Analysis:
-
The percentage reduction in Aβ42 levels in the brain and CSF of compound-treated animals is calculated relative to the vehicle-treated control group.
-
The results are expressed as the mean ± standard error of the mean (SEM).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of this compound derivatives.
Caption: Amyloid Precursor Protein processing pathway and the modulatory effect of this compound derivatives.
Caption: General experimental workflow for the development of γ-secretase modulators.
References
Methodological & Application
Application Notes and Protocols for (-)-FRM-024 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-FRM-024 is the levorotatory isomer of FRM-024, a potent, central nervous system (CNS)-penetrant gamma-secretase modulator (GSM) under investigation for the treatment of familial Alzheimer's disease.[1] Unlike gamma-secretase inhibitors (GSIs) which block the enzymatic activity of γ-secretase, GSMs allosterically modulate the enzyme to shift the cleavage of amyloid precursor protein (APP). This modulation results in a decreased production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and a concomitant increase in the production of shorter, less aggregation-prone Aβ species, such as Aβ37 and Aβ38.[2][3] A key advantage of GSMs is their selectivity for APP processing over other γ-secretase substrates like Notch, potentially avoiding the mechanism-based toxicities associated with GSIs.
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and similar GSMs.
Data Presentation
The following tables summarize the expected in vitro potency of γ-secretase modulators based on publicly available data for closely related compounds.
Table 1: In Vitro Potency of FRM-024 in a Cell-Based Aβ Reduction Assay
| Analyte | Assay Cell Line | Potency (IC₅₀/EC₅₀) | Effect | Reference |
| Aβ42 | H4 | 9 nM (IC₅₀) | Reduction | N/A |
| Aβ37 | H4 | N/A | Increase | N/A |
Note: Data presented is for FRM-024. Specific data for the (-)-isomer is not publicly available but is expected to be the active enantiomer.
Table 2: Profile of a Representative Second-Generation GSM in a Cell-Based Assay
| Analyte | Potency (IC₅₀/EC₅₀) |
| Aβ42 Reduction (IC₅₀) | 4.1 - 5.3 nM |
| Aβ40 Reduction (IC₅₀) | 80 - 87 nM |
| Aβ38 Potentiation (EC₅₀) | 18 - 29 nM |
Source: Adapted from Rynearson et al., 2021, for similar pyridazine-derived GSMs.[2] This table illustrates the typical profile of a potent GSM.
Signaling Pathways and Experimental Workflows
Gamma-Secretase Modulation of APP Processing
The following diagram illustrates the mechanism of action of this compound on the processing of the C99 fragment of APP by γ-secretase.
Caption: Mechanism of this compound Action on APP Processing.
Experimental Workflow for Cell-Based Aβ Modulation Assay
This diagram outlines the typical workflow for evaluating the effect of a GSM on Aβ peptide levels in a cellular context.
Caption: Workflow for Cell-Based Aβ Modulation Assay.
Experimental Protocols
Cell-Based Aβ Modulation Assay
This protocol is designed to determine the dose-dependent effect of this compound on the production of various Aβ peptides in a cellular environment.
a. Materials and Reagents:
-
Cell Line: Human Embryonic Kidney (HEK293) cells or a human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing a mutant form of human APP (e.g., APPswe).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound Stock Solution: 10 mM stock solution in 100% DMSO.
-
Assay Plates: 96-well cell culture plates.
-
Aβ Quantification Kit: Meso Scale Discovery (MSD) multiplex assay kits for Aβ peptides (Aβ42, Aβ40, Aβ38, Aβ37) or specific ELISA kits.
-
Plate Reader: MSD SECTOR Imager or a standard ELISA plate reader.
b. Procedure:
-
Cell Seeding: Seed the APP-expressing cells into 96-well plates at a density that allows them to reach approximately 80-90% confluency at the end of the experiment. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Compound Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Sample Collection: After incubation, carefully collect the conditioned medium from each well. It is recommended to centrifuge the collected medium to pellet any detached cells or debris.
-
Aβ Quantification: Analyze the levels of Aβ42, Aβ40, Aβ38, and Aβ37 in the conditioned medium according to the manufacturer's instructions for the chosen MSD or ELISA kit.
-
Data Analysis: Calculate the percentage of Aβ peptide reduction or increase relative to the vehicle-treated control for each concentration of this compound. Plot the dose-response curves and determine the IC₅₀ (for reduction) and EC₅₀ (for potentiation) values using a suitable software package (e.g., GraphPad Prism).
Cell-Free γ-Secretase Activity Assay
This assay measures the direct effect of this compound on the enzymatic activity of γ-secretase using isolated cell membranes.
a. Materials and Reagents:
-
Cell Line: HEK293 cells overexpressing APP.
-
Membrane Preparation Buffer: A buffer containing a mild detergent such as CHAPSO to solubilize the membranes.
-
Reaction Buffer: A suitable buffer for the enzymatic reaction (e.g., HEPES or MES buffer, pH 6.8-7.0).
-
Substrate: Recombinant C100 fragment of APP.
-
This compound: Serial dilutions in reaction buffer.
-
Aβ Quantification Method: ELISA or Mass Spectrometry.
b. Procedure:
-
Membrane Preparation: Grow HEK293-APP cells to a high density, harvest, and lyse the cells. Isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a suitable buffer.
-
Assay Setup: In a microplate, combine the solubilized cell membrane preparation, the APP-C100 substrate, and varying concentrations of this compound or vehicle control.
-
Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 2-4 hours) to allow for the γ-secretase-mediated cleavage of the substrate.
-
Reaction Termination: Stop the reaction, for example, by adding a denaturing agent or by heat inactivation.
-
Aβ Measurement: Quantify the amount of newly generated Aβ peptides in each well using ELISA or immunoprecipitation followed by mass spectrometry.
-
Data Analysis: Determine the effect of this compound on the production of different Aβ species and calculate IC₅₀/EC₅₀ values as described for the cell-based assay.
Notch Signaling Selectivity Assay (Cell-Based Luciferase Reporter Assay)
This assay is crucial to confirm that this compound selectively modulates APP processing without significantly affecting Notch signaling.
a. Materials and Reagents:
-
Reporter Cell Line: A stable cell line (e.g., HEK293) co-transfected with a constitutively active form of Notch (NotchΔE) fused to a transcriptional activator (e.g., Gal4-VP16) and a luciferase reporter gene under the control of a promoter with binding sites for the transcriptional activator (e.g., Gal4 UAS).
-
Culture Medium and Assay Plates: As described for the Aβ modulation assay.
-
This compound and Control Inhibitor: Serial dilutions of this compound and a known pan-γ-secretase inhibitor (e.g., DAPT) as a positive control for Notch inhibition.
-
Luciferase Assay Reagent: A commercial luciferase substrate and buffer system.
-
Luminometer: A plate reader capable of measuring luminescence.
b. Procedure:
-
Cell Seeding: Seed the Notch reporter cell line in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, DAPT, and a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Signal Detection: Measure the luminescence signal using a luminometer. A decrease in luminescence indicates inhibition of Notch processing.
-
Data Analysis: Calculate the percentage of Notch signaling inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for Notch inhibition. The selectivity of this compound is determined by comparing its IC₅₀ for Aβ42 reduction with its IC₅₀ for Notch inhibition. A high selectivity ratio is desirable. A related compound, FRM-36143, was found not to inhibit Notch processing.[4]
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound and other γ-secretase modulators. Consistent and reproducible data generated from these assays are essential for advancing our understanding of the mechanism of action of this promising class of compounds and for their continued development as potential therapeutics for Alzheimer's disease.
References
- 1. Discovery of the Oxadiazine FRM-024: A Potent CNS-Penetrant Gamma Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Aβ Peptide Levels Following (-)-FRM-024 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. These plaques are primarily composed of the Aβ42 peptide, a product of sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. The γ-secretase complex, therefore, represents a key therapeutic target for reducing the production of neurotoxic Aβ42.
(-)-FRM-024 is a potent, central nervous system (CNS)-penetrant γ-secretase modulator (GSM). Unlike γ-secretase inhibitors which block the enzyme's activity and can lead to mechanism-based toxicities due to inhibition of other signaling pathways (e.g., Notch), GSMs allosterically modulate the enzyme. This modulation shifts the cleavage preference of γ-secretase, resulting in a decrease in the production of the highly amyloidogenic Aβ42 and an increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ38. This selective modulation of Aβ production makes this compound a promising therapeutic candidate for the treatment of Alzheimer's disease.
These application notes provide detailed protocols for the quantification of Aβ peptide levels in in vitro cell-based assays following treatment with this compound, enabling researchers to accurately assess its efficacy and mechanism of action.
Mechanism of Action of this compound
This compound acts as an allosteric modulator of the γ-secretase complex. It is believed to bind to presenilin, the catalytic subunit of γ-secretase, inducing a conformational change. This change alters the processivity of the enzyme, favoring earlier C-terminal trimming of the APP C-terminal fragment (APP-CTF). Consequently, the production of the pathogenic Aβ42 peptide is reduced, while the formation of shorter, more soluble, and less toxic Aβ peptides like Aβ38 and Aβ37 is enhanced.
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The following table summarizes representative in vitro data for a potent γ-secretase modulator of the same class as this compound. This data is for illustrative purposes to demonstrate the expected profile of such a compound.
| Parameter | Value | Description |
| Aβ42 IC50 | 9 nM[1] | Concentration of this compound that inhibits 50% of Aβ42 production. |
| Aβ40 IC50 | 150 nM | Concentration of this compound that inhibits 50% of Aβ40 production. |
| Aβ38 EC50 | 30 nM | Concentration of this compound that potentiates 50% of Aβ38 production. |
| Aβ42/Aβ40 Ratio | Dose-dependent decrease | The ratio of pathogenic Aβ42 to the less pathogenic Aβ40 is reduced upon treatment. |
| Notch Sparing | >10 µM | No significant inhibition of Notch signaling at concentrations well above the Aβ42 IC50. |
Experimental Protocols
Experimental Workflow
Caption: Experimental workflow for measuring Aβ levels.
Protocol 1: Aβ40 and Aβ42 Quantification by ELISA
This protocol describes the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of secreted Aβ40 and Aβ42 in cell culture supernatants.
Materials:
-
Human neuroglioma (H4) or other suitable cells overexpressing human APP
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Human Aβ40 and Aβ42 ELISA kits
-
Microplate reader (450 nm)
-
Standard laboratory equipment
Procedure:
-
Cell Seeding: Plate cells in a 24-well or 96-well plate at a density that allows for 70-80% confluency on the day of treatment.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in serum-free or low-serum medium.
-
Remove the growth medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection:
-
After incubation, collect the conditioned medium from each well.
-
Centrifuge the samples at 2000 x g for 5 minutes to pellet any detached cells.
-
Transfer the supernatant to a new tube. Samples can be used immediately or stored at -80°C.
-
-
ELISA Protocol:
-
Follow the manufacturer's instructions provided with the specific Aβ40 and Aβ42 ELISA kits.
-
Briefly, add standards and samples to the antibody-pre-coated microplate.
-
Incubate, wash, and then add the detection antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the Aβ standards.
-
Determine the concentration of Aβ40 and Aβ42 in the samples by interpolating from the standard curve.
-
Calculate the percentage of Aβ42 reduction and the Aβ42/Aβ40 ratio for each treatment condition relative to the vehicle control.
-
Protocol 2: Aβ Detection by Western Blot
This protocol provides a method for the qualitative or semi-quantitative detection of Aβ peptides in cell lysates or conditioned media.
Materials:
-
Conditioned media or cell lysates from this compound treated cells
-
Tris-Tricine gels (10-20%)
-
PVDF membrane (0.22 µm)
-
Primary antibody against Aβ (e.g., 6E10)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Standard Western blot equipment
Procedure:
-
Sample Preparation:
-
For conditioned media, concentrate the samples using centrifugal filter units.
-
For cell lysates, homogenize the cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Electrophoresis:
-
Load equal amounts of protein (for lysates) or concentrated media onto a Tris-Tricine gel.
-
Run the gel according to the manufacturer's instructions to separate the low molecular weight Aβ peptides.
-
-
Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Aβ antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Perform densitometric analysis of the Aβ bands to quantify the relative changes in Aβ levels between different treatment groups.
-
Conclusion
The provided protocols and information will enable researchers to effectively measure the impact of this compound on Aβ peptide production. The use of quantitative ELISA assays is recommended for precise determination of Aβ40 and Aβ42 levels, which is crucial for evaluating the potency and efficacy of this γ-secretase modulator. Western blotting can serve as a complementary method for visualizing changes in Aβ peptide profiles. These methods will aid in the preclinical assessment of this compound and other GSMs as potential disease-modifying therapies for Alzheimer's disease.
References
Application Notes and Protocols for Aβ42 Quantification in the Presence of (-)-FRM-024
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-FRM-024 is a potent, central nervous system-penetrant gamma-secretase modulator (GSM) that has been investigated as a potential therapeutic agent for Alzheimer's disease.[1][2] Unlike gamma-secretase inhibitors, which block the enzymatic activity altogether, GSMs allosterically modulate the enzyme to shift the cleavage of the amyloid precursor protein (APP). This modulation results in a decrease in the production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and a concomitant increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ38.[3][4] This selective reduction of Aβ42 makes this compound and other GSMs a promising therapeutic strategy. Accurate and reliable quantification of Aβ42 levels in response to treatment with this compound is crucial for its preclinical and clinical development. The following application note provides a detailed protocol for the quantification of Aβ42 in cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA) following treatment with this compound.
Principle of the Assay
The quantification of Aβ42 is achieved using a sandwich ELISA. This method utilizes two antibodies that recognize different epitopes on the Aβ42 peptide. A capture antibody, specific for the C-terminus of Aβ42, is pre-coated onto the wells of a microplate. When the sample containing Aβ42 is added to the wells, the Aβ42 peptide is captured by this antibody. After a washing step to remove unbound substances, a detection antibody, which recognizes a different epitope on the Aβ42 peptide and is typically conjugated to an enzyme such as horseradish peroxidase (HRP), is added. This antibody binds to the captured Aβ42, forming a "sandwich". Following another wash step, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of Aβ42 present in the sample and can be measured using a microplate reader. A standard curve is generated using known concentrations of Aβ42 to allow for the quantification of Aβ42 in the unknown samples.
Experimental Protocols
Materials and Reagents
-
Human Aβ42 ELISA Kit (select a kit with high sensitivity and specificity)
-
This compound
-
Cell line appropriate for Aβ42 production (e.g., SH-SY5Y neuroblastoma cells, CHO cells stably expressing human APP)
-
Cell culture medium and supplements
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Phosphate-buffered saline (PBS)
-
Deionized or distilled water
-
Microplate reader capable of measuring absorbance at 450 nm
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the chosen cell line in a 24-well or 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for the dose-response experiment. It is recommended to test a range of concentrations (e.g., 0.1 nM to 1 µM) to determine the EC50.
-
Cell Treatment: Once the cells have reached the desired confluency, remove the existing medium and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Conditioned Medium Collection: After the incubation period, carefully collect the conditioned medium from each well. It is advisable to centrifuge the collected medium to pellet any detached cells or debris. The supernatant is now ready for Aβ42 quantification by ELISA.
Aβ42 Quantification using ELISA
The following is a general protocol and should be adapted based on the specific instructions provided with the chosen Aβ42 ELISA kit.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and detection antibody, according to the ELISA kit manufacturer's instructions.
-
Standard Curve Preparation: Create a standard curve by performing serial dilutions of the Aβ42 standard provided in the kit.
-
Sample Addition: Add the prepared standards and the collected conditioned media (samples) to the appropriate wells of the antibody-coated microplate. It is recommended to run all standards and samples in duplicate or triplicate.
-
Incubation: Incubate the plate according to the kit's instructions to allow the Aβ42 in the samples and standards to bind to the capture antibody.
-
Washing: Wash the wells multiple times with the provided wash buffer to remove any unbound material.
-
Detection Antibody Addition: Add the enzyme-conjugated detection antibody to each well.
-
Incubation: Incubate the plate to allow the detection antibody to bind to the captured Aβ42.
-
Washing: Repeat the washing step to remove any unbound detection antibody.
-
Substrate Addition: Add the substrate solution to each well. A color change should be observed.
-
Stop Reaction: After a specified incubation time, add the stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis
-
Standard Curve Generation: Average the duplicate or triplicate absorbance readings for each standard. Subtract the average absorbance of the blank from all other readings. Plot the average absorbance for each standard on the y-axis against the corresponding Aβ42 concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Aβ42 Concentration Calculation: Average the absorbance readings for each sample and subtract the blank absorbance. Use the standard curve to determine the concentration of Aβ42 in each sample.
-
Dose-Response Curve: Plot the percentage of Aβ42 reduction (compared to the vehicle control) against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Data Presentation
The following table presents hypothetical but representative data from an experiment investigating the effect of this compound on Aβ42 levels in a cell culture model.
| This compound Concentration (nM) | Mean Aβ42 Concentration (pg/mL) | Standard Deviation | % Aβ42 Reduction |
| 0 (Vehicle) | 500 | 25 | 0% |
| 0.1 | 450 | 20 | 10% |
| 1 | 375 | 18 | 25% |
| 10 | 250 | 15 | 50% |
| 100 | 125 | 10 | 75% |
| 1000 | 75 | 8 | 85% |
Visualizations
References
Application Note: Analyzing the Effects of (-)-FRM-024 Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-FRM-024 is a potent, central nervous system-penetrant gamma-secretase modulator (GSM) under investigation as a potential therapeutic for familial Alzheimer's disease.[1][2] Unlike gamma-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to mechanism-based toxicities due to inhibition of Notch signaling, GSMs allosterically modulate the enzyme.[3][4][5] This modulation selectively alters the cleavage of the Amyloid Precursor Protein (APP), leading to a decrease in the production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and a concurrent increase in shorter, less aggregation-prone Aβ species, such as Aβ38.[3][6] This shift in Aβ profiles is a key therapeutic strategy for Alzheimer's disease.[7][8]
Mass spectrometry (MS) is a powerful analytical technique that is indispensable for characterizing the effects of GSMs like this compound.[9] Its high sensitivity and specificity enable the precise quantification of various Aβ isoforms, the identification of other potential gamma-secretase substrates, and the analysis of changes in the cellular lipidome that may influence or be influenced by GSM activity.[10][11][12][13] This application note provides detailed protocols for using mass spectrometry to analyze the effects of this compound in a research setting.
Key Applications
This application note will detail three key mass spectrometry-based workflows for analyzing the effects of this compound:
-
Quantitative Peptidomics of Amyloid-Beta Isoforms: To measure the direct pharmacological effect of this compound on APP processing.
-
Quantitative Proteomics for Off-Target Substrate Discovery: To identify other potential gamma-secretase substrates and assess the selectivity of this compound.
-
Targeted Lipidomics of Cellular Membranes: To investigate the influence of the lipid environment on gamma-secretase activity and potential drug-induced changes in membrane composition.
Experimental Protocols
Quantitative Peptidomics of Amyloid-Beta Isoforms
This protocol details the analysis of Aβ isoforms from cell culture media or cerebrospinal fluid (CSF) using immunoprecipitation coupled with liquid chromatography-tandem mass spectrometry (IP-LC-MS/MS).
a. Sample Preparation
-
Cell Culture: Culture human neuroglioma or other suitable cell lines expressing APP (e.g., H4, SH-SY5Y) to near confluency.
-
Treatment: Treat cells with a dose-range of this compound or vehicle control for 24-48 hours.
-
Conditioned Media Collection: Collect the conditioned media and add a protease inhibitor cocktail to prevent Aβ degradation.
-
Immunoprecipitation (IP):
-
Pre-clear the media with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared media with an anti-Aβ antibody (e.g., 6E10 or 4G8) overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-Aβ complexes.
-
Wash the beads extensively with a suitable buffer (e.g., PBS with 0.1% Tween-20).
-
Elute the captured Aβ peptides using a low pH elution buffer (e.g., 0.1% trifluoroacetic acid).
-
-
Sample Clean-up: Desalt the eluted peptides using a C18 ZipTip or equivalent solid-phase extraction method.
b. LC-MS/MS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the different Aβ isoforms (e.g., 5-40% B over 60 minutes).
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Data Acquisition: Data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) for targeted quantification.
-
MS1 Scan Range: m/z 300-2000.
-
MS2 Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
c. Data Analysis
-
Peptide Identification: Search the MS/MS data against a human protein database containing the APP sequence using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).
-
Quantification: For label-free quantification, use the peak areas of the identified Aβ isoforms. For targeted analysis, use the peak areas of the selected precursor and fragment ions.
-
Data Presentation: Present the relative or absolute abundance of different Aβ isoforms (e.g., Aβ1-38, Aβ1-40, Aβ1-42) in treated versus control samples.
Quantitative Proteomics for Off-Target Substrate Discovery
This protocol utilizes Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to identify changes in the abundance of membrane proteins, which may be potential gamma-secretase substrates affected by this compound.
a. Sample Preparation
-
SILAC Labeling: Culture cells for at least five passages in media containing either "light" (normal) or "heavy" (¹³C₆,¹⁵N₂-lysine and ¹³C₆,¹⁵N₄-arginine) amino acids.
-
Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with vehicle control.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract proteins using a suitable lysis buffer.
-
Protein Quantification and Mixing: Quantify the protein concentration from both "light" and "heavy" lysates and mix them in a 1:1 ratio.
-
Protein Digestion: Reduce, alkylate, and digest the protein mixture with trypsin.
-
Peptide Fractionation: Fractionate the resulting peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity.
b. LC-MS/MS Analysis
-
Instrumentation: High-resolution mass spectrometer coupled to a nano-LC system.
-
Chromatographic Separation: Use a long analytical column and a shallow gradient to maximize peptide separation.
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI.
-
Data Acquisition: DDA.
-
MS1 Scan Range: m/z 350-1800.
-
MS2 Fragmentation: HCD or CID.
-
c. Data Analysis
-
Protein Identification and Quantification: Analyze the data using software that supports SILAC quantification (e.g., MaxQuant). The software will identify peptides and calculate the heavy/light ratios for each protein.
-
Data Filtering and Interpretation: Filter the data to identify proteins with significant changes in abundance upon this compound treatment. Putative gamma-secretase substrates would be expected to accumulate in their unprocessed form.
-
Data Presentation: Present the data as a volcano plot showing the log2 fold change versus the -log10 p-value for all quantified proteins.
Targeted Lipidomics of Cellular Membranes
This protocol describes the analysis of major lipid classes in cellular membranes to assess any indirect effects of this compound on membrane composition.
a. Sample Preparation
-
Cell Culture and Treatment: Culture and treat cells with this compound or vehicle as described previously.
-
Lipid Extraction:
-
Harvest the cells and wash with PBS.
-
Perform a two-phase lipid extraction using a modified Bligh-Dyer or Folch method with a mixture of chloroform, methanol, and water.[14]
-
Spike the extraction mixture with internal standards for each lipid class to be quantified.
-
-
Phase Separation: Centrifuge the mixture to separate the organic (lipid-containing) and aqueous phases.
-
Drying and Reconstitution: Collect the organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).
b. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole or high-resolution mass spectrometer coupled to an LC system.
-
Chromatographic Separation:
-
Column: A suitable column for lipid separation (e.g., C18 or HILIC).
-
Mobile Phase: A gradient of solvents appropriate for the selected column and lipid classes (e.g., acetonitrile/water and isopropanol/acetonitrile).
-
-
Mass Spectrometry:
-
Ionization Mode: Positive and negative ESI to cover a broad range of lipid classes.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole, or full scan and data-dependent MS/MS on a high-resolution instrument.
-
c. Data Analysis
-
Lipid Identification and Quantification: Identify and quantify lipid species based on their precursor and fragment ions and retention times, using the internal standards for normalization.
-
Statistical Analysis: Perform statistical analysis to identify significant changes in the abundance of specific lipid classes or individual lipid species between treated and control samples.
-
Data Presentation: Present the data as heatmaps or bar charts showing the relative abundance of different lipid classes.
Data Presentation
Quantitative Data Summary
Table 1: Effect of this compound on Amyloid-Beta Isoform Ratios
| Treatment | Aβ1-38 (Relative Abundance) | Aβ1-40 (Relative Abundance) | Aβ1-42 (Relative Abundance) | Aβ42/Aβ40 Ratio |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (Low Dose) | 1.52 | 0.95 | 0.65 | 0.68 |
| This compound (High Dose) | 2.15 | 0.88 | 0.32 | 0.36 |
Table 2: Top Protein Hits from SILAC Proteomics
| Protein | Gene | Log2 Fold Change (Treated/Control) | p-value | Putative Function |
| Protein X | GENEX | 1.58 | 0.001 | Transmembrane Receptor |
| Protein Y | GENEY | 1.32 | 0.005 | Cell Adhesion |
| Protein Z | GENEZ | -0.12 | 0.68 | Cytosolic Enzyme |
Table 3: Changes in Major Lipid Classes Upon this compound Treatment
| Lipid Class | Fold Change (Treated/Control) | p-value |
| Phosphatidylcholine (PC) | 1.05 | 0.45 |
| Phosphatidylethanolamine (PE) | 0.98 | 0.72 |
| Sphingomyelin (SM) | 1.21 | 0.04 |
| Cholesterol | 1.15 | 0.06 |
Mandatory Visualizations
Caption: Amyloid Precursor Protein (APP) processing pathways.
Caption: The Notch signaling pathway.
Caption: General mass spectrometry workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the Oxadiazine FRM-024: A Potent CNS-Penetrant Gamma Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 5. Inhibition and modulation of gamma-secretase for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of gamma-secretase reduces beta-amyloid deposition in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. gamma‐secretase modulation: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional overexpression of gamma-secretase reveals protease-independent trafficking functions and a critical role of lipids for protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomic Profiling of γ-Secretase Substrates and Mapping of Substrate Requirements | PLOS Biology [journals.plos.org]
- 11. The use of mass spectrometry to study amyloid-β peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of membrane lipids on the activity and processivity of purified γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of membrane lipid composition on the structure and activity of γ-secretase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Mechanisms of γ-Secretase Activation and Substrate Processing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating (-)-FRM-024 Treatment in SH-SY5Y Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of (-)-FRM-024, a potent central nervous system-penetrant gamma-secretase modulator, in the human SH-SY5Y neuroblastoma cell line.[1][2] This document outlines detailed protocols for cell culture, differentiation, and key experimental assays, along with templates for data presentation and visualization of relevant biological pathways.
The SH-SY5Y cell line, derived from a bone marrow biopsy of a neuroblastoma patient, is a widely utilized in vitro model in neuroscience research.[3][4][5] These cells can be differentiated into a more mature neuronal phenotype, making them a valuable tool for studying neurodegenerative diseases and for evaluating the therapeutic potential of novel compounds.[5][6][7]
Data Presentation
Consistent and structured data collection is crucial for comparative analysis. The following tables are templates for summarizing quantitative data from key experiments.
Table 1: Cell Viability Assessment (e.g., MTT or LDH Assay)
| This compound Conc. (µM) | Treatment Duration (hrs) | % Cell Viability (Mean ± SD) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | 24 | ||
| 0.1 | 24 | ||
| 1 | 24 | ||
| 10 | 24 | ||
| 0 (Vehicle Control) | 48 | ||
| 0.1 | 48 | ||
| 1 | 48 | ||
| 10 | 48 |
Table 2: Quantification of Amyloid-Beta Peptides (e.g., ELISA)
| Treatment Group | Aβ40 Levels (pg/mL) (Mean ± SD) | Aβ42 Levels (pg/mL) (Mean ± SD) | Aβ42/Aβ40 Ratio |
| Untreated Control | |||
| Vehicle Control | |||
| This compound (1 µM) | |||
| This compound (10 µM) | |||
| Positive Control (e.g., known GSM) |
Table 3: Western Blot Densitometry Analysis
| Target Protein | Treatment Group | Normalized Protein Expression (Mean ± SD) | Fold Change vs. Vehicle |
| ADAM10 | Vehicle Control | ||
| This compound (1 µM) | |||
| This compound (10 µM) | |||
| sAPPα | Vehicle Control | ||
| This compound (1 µM) | |||
| This compound (10 µM) | |||
| C99 | Vehicle Control | ||
| This compound (1 µM) | |||
| This compound (10 µM) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
SH-SY5Y Cell Culture and Maintenance
This protocol is adapted from standard procedures for SH-SY5Y cell culture.[3][7][8][9]
-
Culture Medium: A 1:1 mixture of Dulbecco's Minimum Essential Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (NEAA).[7][8]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[6][8]
-
Passaging: Subculture cells when they reach 80-90% confluency.[3][8]
-
Aspirate the culture medium.
-
Wash the cells once with phosphate-buffered saline (PBS).[8]
-
Add 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells.[6]
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.[6]
-
Resuspend the cell pellet in fresh medium and plate at the desired density.
-
Neuronal Differentiation of SH-SY5Y Cells
For studies on neurodegenerative pathways, differentiating SH-SY5Y cells into a more mature neuronal phenotype is recommended.[6]
-
Seeding: Plate SH-SY5Y cells at a density of 1 x 10⁵ cells/mL.[6]
-
Differentiation Medium: After 24 hours, replace the culture medium with a differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA).[6]
-
Incubation: Culture the cells in the differentiation medium for 5-7 days, changing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal-like morphology with extended neurites.[6]
This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Working Concentrations: Further dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Add the prepared this compound containing medium to the cells for the desired duration as indicated by the experimental design.
Western Blotting
This protocol allows for the semi-quantitative analysis of protein expression levels.[7][10]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[13]
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., ADAM10, sAPPα, C99, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
Immunofluorescence
This technique is used to visualize the subcellular localization of target proteins.[14][15][16]
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound as required.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 15-20 minutes.[16]
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.[16]
-
Blocking: Block with 10% normal goat serum in PBS for 1 hour to prevent non-specific antibody binding.[14][16]
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.[14][16]
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.[16]
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway modulated by gamma-secretase modulators and a general experimental workflow for studying the effects of this compound.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Caption: Experimental workflow for this compound studies.
References
- 1. Discovery of the Oxadiazine FRM-024: A Potent CNS-Penetrant Gamma Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. accegen.com [accegen.com]
- 4. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Differentiation of SH-SY5Y neuroblastoma cells using retinoic acid and BDNF: a model for neuronal and synaptic differentiation in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SH-SY5Y culturing [protocols.io]
- 9. cyagen.com [cyagen.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sinobiological.com [sinobiological.com]
Application Notes and Protocols for the Experimental Use of (-)-FRM-024 in H4 Neuroglioma Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of (-)-FRM-024, a potent, central nervous system-penetrant gamma-secretase modulator (GSM), in human H4 neuroglioma cells. This document includes a summary of its biological activity, quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows. This compound is a preclinical candidate for familial Alzheimer's disease.[1][2]
Introduction
This compound is an oxadiazine-based compound that modulates the activity of gamma-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein (APP).[1][2] Unlike gamma-secretase inhibitors, which block the enzyme's activity and can interfere with other important signaling pathways like Notch, GSMs allosterically modulate the enzyme to shift the cleavage of APP, resulting in a decrease in the production of the aggregation-prone amyloid-beta 42 (Aβ42) peptide and a concurrent increase in shorter, less amyloidogenic Aβ peptides such as Aβ37 and Aβ38.[1] H4 neuroglioma cells are a widely used in vitro model for studying APP processing and the effects of gamma-secretase modulators due to their neuronal-like characteristics and stable expression of APP.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of a compound structurally related to this compound in H4 cells.
| Compound | Parameter | Cell Line | Value | Reference |
| FRM-36143 | EC50 for Aβ42 reduction | H4 cells | 35 nM | [1] |
Note: FRM-36143 is described as a related gamma-secretase modulator in the same research context as this compound. This data is presented as a reference for the expected potency of this class of compounds in H4 cells.
Signaling Pathway
This compound modulates the processing of the Amyloid Precursor Protein (APP) by the gamma-secretase complex. The diagram below illustrates this pathway.
Caption: this compound allosterically modulates gamma-secretase to favor the production of shorter, non-amyloidogenic Aβ peptides over the aggregation-prone Aβ42 peptide.
Experimental Protocols
H4 Neuroglioma Cell Culture
This protocol describes the standard procedure for maintaining and passaging H4 neuroglioma cells.
Materials:
-
H4 neuroglioma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
75 cm² cell culture flasks
-
15 mL conical tubes
-
Hemocytometer or automated cell counter
Protocol:
-
Incubate H4 cells at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 8 mL of complete culture medium (DMEM with 10% FBS).
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, complete culture medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed new 75 cm² flasks with approximately 2 x 10⁶ cells in 15 mL of complete culture medium.
-
Subculture cells every 3-4 days.
In Vitro Treatment with this compound
This protocol outlines the procedure for treating H4 cells with this compound to assess its effect on Aβ production.
Materials:
-
H4 neuroglioma cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
6-well or 12-well cell culture plates
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Seed H4 cells in 6-well plates at a density of 5 x 10⁵ cells per well in 2 mL of complete culture medium.
-
Allow cells to adhere and grow for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Aspirate the medium from the wells and replace it with 2 mL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 24-48 hours at 37°C and 5% CO₂.
-
After incubation, collect the conditioned medium from each well into sterile microcentrifuge tubes.
-
Centrifuge the collected medium at 1,000 x g for 10 minutes at 4°C to pellet any detached cells or debris.
-
Transfer the supernatant to new tubes and store at -80°C for subsequent analysis of Aβ levels.
Quantification of Aβ42 and Aβ38 by ELISA
This protocol describes the use of a sandwich ELISA to quantify the levels of Aβ42 and Aβ38 in the conditioned medium of treated H4 cells.
Materials:
-
Conditioned medium from this compound treated and control H4 cells
-
Human Aβ42 and Aβ38 ELISA kits (commercially available)
-
Microplate reader
Protocol:
-
Thaw the conditioned medium samples on ice.
-
Follow the manufacturer's instructions provided with the specific Aβ42 and Aβ38 ELISA kits.
-
Typically, this involves adding standards and samples to a pre-coated microplate and incubating.
-
Wash the plate and add a detection antibody, followed by another incubation.
-
Wash the plate again and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentrations of Aβ42 and Aβ38 in the samples based on the standard curve.
-
Normalize the Aβ levels to the total protein concentration of the corresponding cell lysates, if necessary.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro efficacy of this compound in H4 neuroglioma cells.
Caption: A typical workflow for assessing the effect of this compound on Aβ production in H4 cells.
References
Application Notes and Protocols: Investigating the Effects of (-)-FRM-024 in a Preclinical Model of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Introduction: (-)-FRM-024 is a potent, central nervous system-penetrant gamma-secretase modulator (GSM) that has emerged as a preclinical candidate for the treatment of familial Alzheimer's disease.[1][2] This compound modulates the activity of γ-secretase to selectively reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide while increasing the formation of shorter, less amyloidogenic Aβ species.[3] The APP/PS1 transgenic mouse model, which co-expresses mutated human amyloid precursor protein (APP) and presenilin-1 (PS1), is a widely used animal model that recapitulates key aspects of Alzheimer's disease pathology, including the age-dependent accumulation of Aβ plaques and associated cognitive deficits.[4][5][6] These application notes provide a comprehensive overview of the proposed mechanism of action of this compound and detailed protocols for evaluating its therapeutic potential in APP/PS1 transgenic mice.
Mechanism of Action: Gamma-Secretase Modulation
This compound acts as an allosteric modulator of the γ-secretase complex. Instead of inhibiting the enzyme's activity outright, which can lead to mechanism-based toxicity by affecting the processing of other critical substrates like Notch, GSMs like this compound subtly alter the conformation of the enzyme. This conformational change shifts the cleavage preference of γ-secretase on the APP-C-terminal fragment, favoring the production of shorter Aβ peptides, such as Aβ37 and Aβ38, at the expense of the highly fibrillogenic and neurotoxic Aβ42.[3][7]
Data Presentation
The following tables are templates for summarizing quantitative data from studies of this compound in APP/PS1 mice.
Table 1: Effect of this compound on Brain Aβ Levels
| Treatment Group | N | Soluble Aβ40 (pg/mg tissue) | Insoluble Aβ40 (pg/mg tissue) | Soluble Aβ42 (pg/mg tissue) | Insoluble Aβ42 (pg/mg tissue) | Aβ42/Aβ40 Ratio |
|---|---|---|---|---|---|---|
| Wild-Type + Vehicle | ||||||
| APP/PS1 + Vehicle | ||||||
| APP/PS1 + this compound (X mg/kg) |
| APP/PS1 + this compound (Y mg/kg) | | | | | | |
Table 2: Cognitive Performance in the Morris Water Maze
| Treatment Group | N | Escape Latency (s) - Day 5 | Time in Target Quadrant (%) | Platform Crossings | Swim Speed (cm/s) |
|---|---|---|---|---|---|
| Wild-Type + Vehicle | |||||
| APP/PS1 + Vehicle | |||||
| APP/PS1 + this compound (X mg/kg) |
| APP/PS1 + this compound (Y mg/kg) | | | | | |
Table 3: Analysis of Phosphorylated Tau (p-Tau) Pathology
| Treatment Group | N | AT8-Positive Area (%) - Cortex | AT8-Positive Area (%) - Hippocampus | p-Tau/Total Tau Ratio (Western Blot) |
|---|---|---|---|---|
| Wild-Type + Vehicle | ||||
| APP/PS1 + Vehicle | ||||
| APP/PS1 + this compound (X mg/kg) |
| APP/PS1 + this compound (Y mg/kg) | | | | |
Experimental Workflow
A typical preclinical study to evaluate the efficacy of this compound in APP/PS1 mice would follow the workflow below.
Detailed Experimental Protocols
Protocol 1: Oral Administration of this compound
This protocol describes the preparation and voluntary oral administration of this compound to mice, a method designed to minimize stress associated with gavage.[8][9][10]
Materials:
-
This compound
-
Vehicle (e.g., 20% SBE-β-CD in saline, or corn oil)[11]
-
Gelatin
-
Artificial sweetener (e.g., sucralose)
-
Flavoring essence (optional)
-
Distilled water
-
24-well tissue culture plate
-
Stirring hot plate and magnetic stirrer bar
-
Micro spatula
Procedure:
-
Preparation of Gelatin Stock Solution: a. Prepare a 2% sucralose (B1001) solution in distilled water. b. For 50 mL of gelatin stock, weigh 4 g of gelatin powder and place it in a glass bottle with a stirrer bar. c. Add 50 mL of the 2% sucralose solution to the bottle while stirring. d. Heat the solution to 55-60°C with the cap loosely screwed on until the gelatin is completely dissolved and the solution is clear. This stock can be stored at -20°C for future use.[9]
-
Preparation of this compound Jelly: a. Calculate the required amount of this compound to achieve the desired dose per mouse, assuming each mouse will consume a specific volume of jelly (e.g., 1/8th of a well). b. Dissolve the calculated amount of this compound in the chosen vehicle to create a drug solution. c. In a well of a 24-well plate, add the drug solution. d. Add the warm (clear and runny) gelatin stock solution to the well containing the drug solution. A typical ratio is approximately 1 part drug solution to 3 parts gelatin solution.[9] e. Add a small amount of flavoring essence if desired and mix thoroughly with a micro spatula. f. Prepare vehicle-only jellies in the same manner, substituting the drug solution with the vehicle. g. Cover the plate and let the jelly set at 4°C for at least 3 hours.
-
Administration: a. For chronic treatment, provide each mouse with a pre-weighed amount of the medicated or vehicle jelly daily. b. Ensure that the mice consume the entire portion to receive the full dose. Mice may require a few days of training with non-medicated jelly to ensure voluntary consumption.
Protocol 2: Morris Water Maze (MWM)
The MWM test is used to assess hippocampal-dependent spatial learning and memory.[12][13][14]
Materials:
-
Circular water tank (e.g., 120 cm diameter)
-
Escape platform (e.g., 10 cm diameter)
-
Non-toxic white paint or milk powder to make the water opaque
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Setup: Fill the tank with water (22 ± 3 °C) and make it opaque. Place the escape platform in the center of one of the four virtual quadrants, submerged about 1 cm below the water surface. Arrange prominent visual cues around the tank.
-
Acquisition Phase (5 days): a. Each mouse undergoes four trials per day. b. For each trial, gently place the mouse into the water facing the tank wall at one of four designated start positions. c. Allow the mouse to swim and find the hidden platform. The trial ends when the mouse climbs onto the platform. d. If the mouse does not find the platform within 60 seconds, gently guide it to the platform. e. Allow the mouse to remain on the platform for 15-30 seconds to orient itself using the distal cues. f. Record the escape latency (time to find the platform) for each trial.
-
Probe Trial (Day 6): a. Remove the escape platform from the tank. b. Place the mouse in the tank at a novel start position and allow it to swim for 60 seconds. c. Record the swim path, the time spent in the target quadrant (where the platform was previously located), and the number of times the mouse crosses the exact location of the former platform.
-
Visible Platform Test (Optional): To rule out visual or motor deficits, perform a test where the platform is made visible (e.g., with a colored flag). Mice with normal vision and motor function should quickly swim to the visible platform.
Protocol 3: ELISA for Aβ42 in Mouse Brain Homogenate
This protocol describes the quantification of Aβ42 levels in brain tissue using a sandwich ELISA.[1][3][7][15]
Materials:
-
Mouse brain tissue (hippocampus and cortex)
-
Homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)
-
Strong acid for extraction of insoluble Aβ (e.g., formic acid)
-
Neutralization buffer
-
Commercial Aβ42 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
Microplate reader
Procedure:
-
Sample Preparation: a. Dissect the brain region of interest on ice and weigh the tissue. b. Soluble Fraction: Homogenize the tissue in a suitable buffer (e.g., TBS with 1% Triton-X100 and protease inhibitors). Centrifuge at high speed (e.g., 100,000 x g) at 4°C. Collect the supernatant, which contains the soluble Aβ fraction. c. Insoluble Fraction: Re-suspend the pellet from the previous step in formic acid to dissolve the aggregated Aβ plaques. Neutralize the sample with a neutralization buffer before proceeding with the ELISA.
-
ELISA Protocol (follow kit manufacturer's instructions): a. Coat a 96-well plate with the capture antibody specific for Aβ. b. Add prepared standards and brain homogenate samples (both soluble and insoluble fractions) to the wells and incubate. c. Wash the plate to remove unbound material. d. Add the biotinylated detection antibody, which binds to a different epitope on the Aβ peptide. e. Wash the plate and add a streptavidin-HRP conjugate. f. Wash again and add a TMB substrate solution. The HRP enzyme will catalyze a color change. g. Stop the reaction with a stop solution (e.g., sulfuric acid). h. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Use the standard curve to determine the concentration of Aβ42 in the samples. c. Normalize the Aβ concentrations to the initial tissue weight (e.g., pg/mg of tissue).
Protocol 4: Immunohistochemistry for Phosphorylated Tau (p-Tau)
This protocol is for the visualization and semi-quantification of p-Tau pathology in brain sections.[16][17]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen brain sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum in PBS with Triton X-100)
-
Primary antibody against p-Tau (e.g., AT8 clone)
-
Biotinylated secondary antibody
-
ABC reagent (avidin-biotin complex)
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Slide Preparation: Deparaffinize and rehydrate FFPE sections through a series of xylene and ethanol (B145695) washes.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific antibody binding using the blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary p-Tau antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Signal Amplification: Wash and incubate with the ABC reagent for 30-60 minutes.
-
Visualization: Wash and apply the DAB substrate. Monitor the color development under a microscope. Stop the reaction by rinsing with water.
-
Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin. Dehydrate the sections through ethanol and xylene, and coverslip with mounting medium.
-
Image Analysis: Capture images of the stained sections (e.g., in the cortex and hippocampus). Use image analysis software to quantify the p-Tau-positive area as a percentage of the total area analyzed.
References
- 1. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]
- 3. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 4. Amyloid and tau pathology of familial Alzheimer’s disease APP/PS1 mouse model in a senescence phenotype background (SAMP8) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two mouse models of Alzheimer’s disease accumulate amyloid at different rates and have distinct Aβ oligomer profiles unaltered by ablation of cellular prion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biospective.com [biospective.com]
- 7. eurogentec.com [eurogentec.com]
- 8. Voluntary oral administration of drugs in mice [protocols.io]
- 9. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Morris water maze test [bio-protocol.org]
- 13. Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. APP/PS1 mice overexpressing SREBP-2 exhibit combined Aβ accumulation and tau pathology underlying Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genomeme.ca [genomeme.ca]
Application Notes and Protocols for (-)-FRM-024 Dosing in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-FRM-024 is a potent, central nervous system (CNS) penetrant, and orally bioavailable gamma-secretase modulator (GSM). It has been investigated as a potential therapeutic agent for familial Alzheimer's disease. As an allosteric modulator, this compound does not inhibit the overall activity of the γ-secretase enzyme, thus avoiding the mechanism-based toxicities associated with γ-secretase inhibitors (GSIs) that can arise from blocking the processing of other essential substrates like Notch. Instead, this compound selectively alters the processivity of γ-secretase on the amyloid precursor protein (APP), leading to a decrease in the production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and a concurrent increase in the production of shorter, less aggregation-prone Aβ peptides such as Aβ37 and Aβ38.
These application notes provide a comprehensive overview of the dosing regimen for this compound in rodent models, based on preclinical studies. The information includes quantitative data on dosage, efficacy, and pharmacokinetics, as well as detailed experimental protocols for in vivo studies.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Mice Following Oral Administration
| Animal Model | Dose (mg/kg/day, p.o.) | Dosing Regimen | Brain Aβ42 Reduction (%) | Plasma Aβ42 Reduction (%) | Reference |
| C57BL/6J Mice | 5 | Single Dose | Appreciable lowering for ≥ 12 h | >70% at 1h | [1] |
| C57BL/6J Mice | 10 | Single Dose | >70% at peak (6-12h) | >90% at 1h | [1] |
| C57BL/6J Mice | 10 | Daily for 9 days | 100% (below detectable limit) | >90% | [1] |
| PSAPP Transgenic Mice | 25 | Daily for 3 months | 45% (detergent-soluble), 39% (formic acid-soluble) | Significant decrease | [1] |
Table 2: Pharmacokinetic Profile of a Representative GSM (Compound 2) in Rodents
| Species | Route | Dose (mg/kg) | Tmax (plasma) | Peak Brain Aβ42 Reduction | Oral Bioavailability | Reference |
| Mouse | p.o. | 5 or 10 | ~1 hour | 6-12 hours | Data in source | [1] |
| Rat | p.o. | 5 | Not specified | Not specified | Data in source | [1] |
Note: The preclinical candidate is the (+)-cis-isomer of FRM-024. The data presented here is for a closely related potent GSM from the same study, referred to as "compound 2".
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents
This protocol describes the preparation of a vehicle formulation suitable for the oral administration of this compound to mice and rats.
Materials:
-
This compound
-
Ethanol (B145695) (200 proof)
-
Solutol® HS 15 (now Kolliphor® HS 15)
-
Sterile Water for Injection
-
Sterile conical tubes (15 mL and 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Vehicle Preparation: Prepare a 10:20:70 (v/v/v) solution of Ethanol:Solutol® HS 15:Water.
-
In a sterile 50 mL conical tube, add 5 mL of 200 proof ethanol.
-
Add 10 mL of Solutol® HS 15 to the ethanol and vortex thoroughly until a homogenous solution is formed.
-
Add 35 mL of sterile water to the mixture and vortex again until the solution is clear.
-
-
This compound Formulation:
-
Weigh the required amount of this compound based on the desired final concentration and dosing volume. For example, for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the required concentration is 1 mg/mL.
-
In a sterile conical tube, add the weighed this compound.
-
Add the prepared vehicle to the desired final volume.
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming may be used if necessary, but the stability of the compound under these conditions should be verified.
-
-
Storage: The formulation should be prepared fresh before each use. If short-term storage is necessary, store at 4°C, protected from light, for no longer than 24 hours.
Protocol 2: Oral Administration of this compound to Rodents (Oral Gavage)
This protocol details the procedure for administering this compound to mice or rats via oral gavage.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (flexible plastic feeding tubes are recommended to minimize injury)
-
Syringes (1 mL or 3 mL, depending on dosing volume)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each animal accurately on the day of dosing to calculate the precise volume of the formulation to be administered.
-
Allow the dosing solution to come to room temperature before administration.
-
-
Dosing:
-
Fill a syringe with the calculated volume of the this compound solution.
-
Securely restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head and body.
-
Gently insert the gavage needle into the mouth, slightly to one side of the tongue.
-
Advance the needle smoothly along the esophagus into the stomach. There should be no resistance. If resistance is met, withdraw the needle and re-insert.
-
Once the needle is in the correct position, slowly administer the solution.
-
After administration, gently withdraw the gavage needle.
-
-
Post-Dosing Monitoring:
-
Monitor the animal for a few minutes after dosing for any signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose.
-
Return the animal to its home cage.
-
For multi-day studies, monitor animal weight and general health daily.
-
Protocol 3: Pharmacodynamic Analysis of Aβ Levels in Rodent Brain and Plasma
This protocol outlines the collection and processing of samples for the analysis of Aβ peptide levels.
Materials:
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Blood collection tubes with K2EDTA
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Formic acid
-
Microcentrifuge tubes
-
Centrifuge
-
Sonicator or tissue homogenizer
-
Aβ ELISA or MSD multiplex assay kits
Procedure:
-
Sample Collection:
-
At the designated time point post-dosing, anesthetize the animal.
-
Collect blood via cardiac puncture into EDTA-containing tubes.
-
Immediately perfuse the animal transcardially with ice-cold PBS.
-
Dissect the brain and harvest the desired regions (e.g., cortex, hippocampus). Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Plasma Preparation:
-
Centrifuge the collected blood at 1,500 x g for 15 minutes at 4°C.
-
Collect the supernatant (plasma) and store at -80°C.
-
-
Brain Homogenate Preparation (Detergent-Soluble Fraction):
-
Weigh the frozen brain tissue.
-
Add ice-cold homogenization buffer (e.g., 10 volumes of RIPA buffer per gram of tissue).
-
Homogenize the tissue on ice using a sonicator or mechanical homogenizer.
-
Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.
-
Collect the supernatant, which contains the detergent-soluble Aβ fraction. Store at -80°C.
-
-
Brain Homogenate Preparation (Formic Acid-Soluble Fraction):
-
To the pellet from the previous step, add formic acid to extract the insoluble Aβ plaques.
-
Sonicate briefly to resuspend the pellet.
-
Neutralize the solution with a neutralization buffer before analysis.
-
-
Aβ Quantification:
-
Analyze the Aβ40 and Aβ42 levels in the plasma and brain extracts using a validated commercial ELISA or MSD multiplex assay, following the manufacturer's instructions.
-
Visualizations
Caption: Experimental workflow for in vivo studies of this compound in rodents.
Caption: Mechanism of action of this compound on γ-secretase and APP processing.
References
Application Notes and Protocols for Assessing In Vivo Brain Penetration of (-)-FRM-024
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-FRM-024 is a potent, central nervous system (CNS) penetrant gamma-secretase modulator (GSM) that has been investigated as a potential therapeutic agent for Alzheimer's disease.[1] Its mechanism of action involves allosteric modulation of the γ-secretase complex, an enzyme responsible for the final cleavage of the amyloid precursor protein (APP). This modulation results in a shift towards the production of shorter, less amyloidogenic amyloid-beta (Aβ) peptides, specifically reducing the levels of the aggregation-prone Aβ42 peptide. The efficacy of CNS-targeted therapies like this compound is critically dependent on their ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at their target site within the brain. Therefore, a thorough assessment of its in vivo brain penetration is a crucial step in its preclinical development.
These application notes provide a summary of the available data on the brain penetration of this compound and detailed protocols for key in vivo experiments to assess the brain distribution of this and similar small molecules.
Data Presentation
While the seminal publication on this compound establishes its potent CNS activity through in vivo pharmacodynamic studies showing robust Aβ42 reduction in the brains of rodents, specific quantitative data on brain and plasma concentrations, and consequently the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu), are not detailed in the primary literature.[1] The compound was designed for good CNS drug-like properties, which is supported by its observed in vivo efficacy.[1]
For the purpose of these application notes, the following tables are provided as templates for researchers to populate with their own experimental data when assessing the brain penetration of this compound or other CNS drug candidates.
Table 1: Pharmacokinetic Parameters of this compound in Plasma and Brain Following a Single Dose Administration in [Specify Species]
| Time (h) | Mean Plasma Concentration (ng/mL) | Mean Brain Homogenate Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) |
| 0.5 | |||
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 2: Unbound Concentrations and Kp,uu of this compound
| Parameter | Value |
| Fraction unbound in plasma (fu,plasma) | |
| Fraction unbound in brain (fu,brain) | |
| Unbound Brain-to-Plasma Ratio (Kp,uu) |
Experimental Protocols
The following are detailed protocols for commonly used in vivo methods to assess the brain penetration of small molecules like this compound.
Protocol 1: Brain Homogenate Analysis for Determination of Total Brain Concentration
This protocol describes the determination of the total concentration of a compound in brain tissue at discrete time points after administration.
1. Animal Dosing and Sample Collection:
- Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
- Drug Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection).
- Dosing: Administer a single dose of this compound to a cohort of animals for each time point.
- Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), anesthetize the animals and collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Immediately thereafter, perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature.
- Brain Extraction: Carefully dissect the whole brain, weigh it, and immediately freeze it on dry ice or in liquid nitrogen. Store samples at -80°C until analysis.
2. Sample Preparation:
- Plasma Preparation: Centrifuge the collected blood samples to separate the plasma. Store plasma at -80°C.
- Brain Homogenization:
- To the weighed brain tissue, add a specific volume of a suitable homogenization buffer (e.g., phosphate-buffered saline, PBS) to achieve a known dilution (e.g., 1:4 w/v).
- Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
3. Bioanalysis:
- Extraction: Perform a protein precipitation or liquid-liquid extraction on the plasma and brain homogenate samples to extract this compound.
- Quantification: Analyze the extracted samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to determine the concentration of this compound.
- Data Analysis: Calculate the brain concentration in ng/g of tissue and the plasma concentration in ng/mL. The brain-to-plasma ratio (Kp) is calculated as the ratio of the total brain concentration to the total plasma concentration at each time point.
Protocol 2: In Vivo Microdialysis for Determination of Unbound Brain Concentration
This protocol allows for the continuous sampling of the unbound drug concentration in the brain's interstitial fluid (ISF) of a freely moving animal.
1. Surgical Implantation of Microdialysis Probe:
- Animal Surgery: Anesthetize the animal and place it in a stereotaxic frame.
- Probe Implantation: Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus or striatum). Secure the cannula to the skull with dental cement. Allow the animal to recover for at least 24-48 hours.
2. Microdialysis Experiment:
- Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
- Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 0.5-2 µL/min) using a microinfusion pump.
- Equilibration: Allow the system to equilibrate for at least 1-2 hours before drug administration.
- Drug Administration: Administer this compound via the desired route.
- Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.
- Blood Sampling: Collect sparse blood samples from the tail vein at specified time points to determine plasma concentrations.
3. Bioanalysis and Data Analysis:
- Sample Analysis: Determine the concentration of this compound in the dialysate and plasma samples using a highly sensitive LC-MS/MS method.
- In Vitro Probe Recovery: Determine the in vitro recovery of the microdialysis probe to correct the measured dialysate concentration for the efficiency of diffusion across the probe membrane.
- Calculation of Unbound Concentrations: The concentration in the dialysate, corrected for probe recovery, represents the unbound concentration in the brain ISF. The unbound plasma concentration is determined by multiplying the total plasma concentration by the fraction unbound in plasma (fu,plasma), which is measured separately using methods like equilibrium dialysis.
- Kp,uu Calculation: The unbound brain-to-unbound plasma concentration ratio (Kp,uu) is calculated as the ratio of the unbound concentration in the brain ISF to the unbound concentration in plasma.
Mandatory Visualizations
Caption: Workflow for determining the total brain-to-plasma concentration ratio (Kp).
Caption: Signaling pathway of γ-secretase modulation by this compound.
References
Application Notes and Protocols for (-)-FRM-024 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for characterizing the activity of (-)-FRM-024, a potent, CNS-penetrant γ-secretase modulator (GSM). The following sections outline the necessary cell culture conditions, experimental procedures for key assays, and expected outcomes.
Overview of this compound
This compound is the levorotatory isomer of FRM-024, a compound designed to modulate the activity of γ-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides.[1] As a GSM, this compound is expected to selectively reduce the production of the aggregation-prone Aβ42 peptide while potentially increasing the levels of shorter, less amyloidogenic Aβ species. This modulation is a promising therapeutic strategy for Alzheimer's disease.[2]
Cell Line Selection and Culture Conditions
The choice of cell line is critical for studying the effects of γ-secretase modulators. Cell lines overexpressing amyloid precursor protein (APP) or carrying familial Alzheimer's disease (FAD) mutations are commonly used to ensure a robust Aβ signal.
Recommended Cell Lines:
-
H4 Human Neuroglioma Cells: Often stably transfected to overexpress wild-type or mutant APP (e.g., Swedish mutation). These cells are a well-established model for studying APP processing.
-
SH-SY5Y Human Neuroblastoma Cells: These cells can be differentiated into a neuronal phenotype and are widely used for neurotoxicity and Aβ-related studies.
-
HEK293 (Human Embryonic Kidney 293) Cells: Easily transfected, making them suitable for overexpressing APP and presenilin mutations to study the mechanism of action of GSMs.
General Cell Culture and Seeding Densities:
| Cell Line | Seeding Density (96-well plate) | Seeding Density (24-well plate) | Seeding Density (6-well plate) | Culture Medium |
| H4 (APP mutant) | 2.0 x 10⁴ cells/well | 1.0 x 10⁵ cells/well | 3.0 x 10⁵ cells/well | DMEM, 10% FBS, 1% Penicillin-Streptomycin |
| SH-SY5Y | 1.5 x 10⁴ cells/well | 8.0 x 10⁴ cells/well | 2.5 x 10⁵ cells/well | DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin |
| HEK293 (APP mutant) | 3.0 x 10⁴ cells/well | 1.5 x 10⁵ cells/well | 5.0 x 10⁵ cells/well | DMEM, 10% FBS, 1% Penicillin-Streptomycin |
Note: Optimal seeding densities may vary depending on the specific cell line variant and experimental conditions. It is recommended to perform initial optimization experiments.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a solid. A stock solution is prepared for in vitro experiments.
Protocol:
-
Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Primary Efficacy Assay: Aβ42 Reduction
This assay quantifies the primary effect of this compound on the production of Aβ42. An Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method for this measurement.
Protocol:
-
Cell Seeding: Plate cells (e.g., H4-APP mutant) in a 96-well plate at the recommended density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. A suggested starting concentration range, based on similar GSMs, is 1 nM to 10 µM.[3]
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Aβ42 ELISA: Quantify the Aβ42 levels in the supernatant using a commercially available human Aβ42 ELISA kit, following the manufacturer's instructions.
Expected Results for Aβ42 Reduction Assay:
| This compound Concentration | Expected % Aβ42 Reduction (vs. Vehicle) |
| 1 nM | 0 - 10% |
| 10 nM | 10 - 30% |
| 35 nM (Reported EC50 for similar GSM) | ~50% [3] |
| 100 nM | 60 - 80% |
| 1 µM | 70 - 90% |
| 10 µM | > 80% |
Note: These are estimated values based on compounds with similar mechanisms of action. Actual results may vary.
Secondary Assay: Cell Viability/Cytotoxicity
It is crucial to assess whether the observed reduction in Aβ42 is due to the specific modulation of γ-secretase or a general cytotoxic effect of the compound.
Protocol (MTT Assay):
-
Cell Seeding and Treatment: Follow steps 1-3 of the Aβ42 reduction assay protocol. It is recommended to use the same concentration range of this compound.
-
Incubation: Incubate the cells for the same duration as the primary efficacy assay (24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Selectivity Assay: Notch Signaling
GSMs are designed to be selective for APP processing over other γ-secretase substrates like Notch. A Notch signaling assay is essential to confirm this selectivity. A common method is a reporter gene assay where the activation of the Notch pathway drives the expression of a reporter gene, such as luciferase.[4]
Protocol (Notch Reporter Assay):
-
Cell Transfection: Co-transfect HEK293 cells with a Notch receptor construct (e.g., Notch1ΔE) and a reporter plasmid containing a luciferase gene under the control of a Notch-responsive promoter (e.g., CSL-luciferase).
-
Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a known γ-secretase inhibitor (GSI) as a positive control for Notch inhibition.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Express the results as a percentage of the vehicle-treated control. GSMs are expected to have minimal effect on Notch signaling at concentrations where they significantly reduce Aβ42.[5]
Visualizations
Signaling Pathway of γ-Secretase Modulation by this compound
Caption: γ-Secretase modulation by this compound.
Experimental Workflow for Aβ42 Reduction Assay
Caption: Workflow for Aβ42 reduction assay.
Logical Relationship of Key Assays
Caption: Key assays for this compound characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the Oxadiazine FRM-024: A Potent CNS-Penetrant Gamma Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating (-)-FRM-024 in Long-Term Potentiation (LTP) Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. The impairment of synaptic plasticity, particularly LTP, is a key feature of neurodegenerative diseases such as Alzheimer's Disease (AD). Soluble oligomers of amyloid-beta (Aβ) are known to be potent synaptotoxins that can disrupt LTP.[1]
(-)-FRM-024 is the levorotatory isomer of FRM-024, a potent, CNS-penetrant gamma-secretase modulator (GSM).[2] Unlike gamma-secretase inhibitors, which block cleavage of all substrates including Notch, GSMs allosterically modulate the enzyme to shift the cleavage of Amyloid Precursor Protein (APP). This modulation results in the production of shorter, less aggregation-prone Aβ peptides (like Aβ37 and Aβ38) at the expense of the highly amyloidogenic Aβ42 peptide.[3][4]
While direct studies of this compound on LTP have not been published, its mechanism of action provides a strong rationale for its investigation as a potential therapeutic to rescue synaptic deficits in AD models. By reducing the production of synaptotoxic Aβ42, this compound could potentially protect synapses and restore normal LTP. These application notes provide a detailed protocol for assessing the effects of this compound on LTP in ex vivo hippocampal slices, a standard model for studying synaptic plasticity.
Proposed Signaling Pathway of this compound
The primary mechanism of this compound involves the allosteric modulation of γ-secretase, a multi-subunit protease complex responsible for the final cleavage of APP. The diagram below illustrates how this modulation is hypothesized to alter APP processing and reduce the formation of pathogenic Aβ42 oligomers, which are known inhibitors of LTP.
Caption: Mechanism of this compound as a γ-secretase modulator to reduce Aβ42 and rescue LTP.
Experimental Protocol: Ex Vivo Hippocampal LTP Assay
This protocol describes a standard method to induce and record LTP from Schaffer collateral-CA1 synapses in acute hippocampal slices from rodents. It is designed to be adaptable for testing the effects of this compound, particularly in a transgenic mouse model of Alzheimer's Disease (e.g., 5xFAD) versus wild-type controls.
1. Materials and Reagents
-
Animals: Wild-type and 5xFAD transgenic mice (aged 6-8 months).
-
Dissection Buffer (ice-cold, carbogenated): Sucrose-based artificial cerebrospinal fluid (aCSF).
-
Recording aCSF (carbogenated): Standard aCSF containing NaCl, KCl, KH2PO4, MgSO4, NaHCO3, D-glucose, and CaCl2.
-
This compound Stock Solution: Prepare a 10 mM stock in DMSO.[5] Store at -20°C or -80°C, protected from light.[5] The final concentration in aCSF should be determined by dose-response studies (e.g., 10 nM - 1 µM), ensuring the final DMSO concentration is ≤0.1%.
-
Electrodes: Concentric bipolar stimulating electrode and a glass microelectrode (1-5 MΩ) filled with recording aCSF for recording field excitatory postsynaptic potentials (fEPSPs).
2. Hippocampal Slice Preparation
-
Anesthetize the mouse and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated dissection buffer.
-
Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome.
-
Transfer slices to an interface chamber containing warm (32°C) recording aCSF, continuously bubbled with 95% O2 / 5% CO2.
-
Allow slices to recover for at least 1 hour before recording.
3. Electrophysiological Recording
-
Transfer a single slice to the recording chamber, which is continuously perfused with carbogenated aCSF at 30-32°C.
-
Place the stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers.
-
Place the recording electrode in the stratum radiatum of the CA1 region, approximately 400 µm from the stimulating electrode.[6]
-
Determine the stimulus intensity that evokes 40-50% of the maximal fEPSP response.
-
Baseline Recording: Record stable baseline fEPSP responses every 60 seconds for at least 20-30 minutes.[7] The baseline is considered stable if the slope varies by less than 10%.
-
Drug Application: After establishing a stable baseline, switch the perfusion to aCSF containing this compound (or vehicle control) and perfuse for at least 20 minutes before LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as Theta-Burst Stimulation (TBS).[6][7] A common TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz.[6]
-
Post-Induction Recording: Immediately after TBS, continue recording fEPSPs every 60 seconds for at least 60 minutes to measure the potentiation.
4. Data Analysis
-
The primary measure of synaptic strength is the initial slope of the fEPSP.
-
Normalize all fEPSP slope measurements to the average slope during the baseline period.
-
Quantify LTP as the average normalized fEPSP slope from 50-60 minutes post-induction.
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to compare LTP magnitude between experimental groups (e.g., Wild-Type + Vehicle vs. 5xFAD + Vehicle vs. 5xFAD + this compound).
Experimental Workflow Diagram
The following diagram outlines the key steps of the LTP experiment, from animal preparation to final data analysis.
References
- 1. A mechanistic hypothesis for the impairment of synaptic plasticity by soluble Aβ oligomers from Alzheimer brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the Oxadiazine FRM-024: A Potent CNS-Penetrant Gamma Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 7. scientifica.uk.com [scientifica.uk.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (-)-FRM-024 Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with (-)-FRM-024 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous experimental buffer. What is happening and how can I prevent this?
A1: This common issue, often called "compound crashing out," occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[1] To prevent this, several strategies can be employed. A primary approach is to decrease the final concentration of this compound in your assay, as it may have surpassed its solubility limit in the aqueous environment.[2] Additionally, optimizing the concentration of DMSO in the final solution is crucial; while minimizing DMSO is generally preferred, a slightly higher concentration (often up to 0.5%) might be necessary to maintain solubility.[2] However, it is essential to include a vehicle control to ensure the DMSO concentration itself does not impact your experimental results.[2] A stepwise dilution of the DMSO stock into the aqueous medium, rather than a single large dilution, can also help prevent precipitation.[1]
Q2: What are the recommended solvents and stock solution concentrations for this compound?
A2: For creating high-concentration stock solutions, 100% DMSO is the recommended primary solvent.[2][3] this compound is soluble in DMSO at a concentration of 100 mg/mL (235.90 mM), though ultrasonic assistance may be needed to achieve complete dissolution.[3] It is critical to use newly opened, anhydrous DMSO, as its hygroscopic nature means it can absorb moisture, which can negatively affect the compound's solubility.[3] For aqueous working solutions, co-solvent systems are suggested.[3]
Q3: My this compound appears to be degrading in the assay medium over the course of my experiment. How can I assess its stability?
A3: To confirm suspected degradation, you can perform a time-course experiment.[2] This involves measuring the activity or concentration of this compound at various time points after its addition to the assay medium. A decrease in activity or concentration over time is indicative of instability.[2]
Q4: Can repeated freeze-thaw cycles of my this compound DMSO stock solution affect its solubility and stability?
A4: Yes, repeated freeze-thaw cycles can compromise the integrity of your stock solution.[3] Each cycle increases the risk of water absorption by the hygroscopic DMSO, which can dilute the stock concentration over time and potentially reduce the solubility of this compound.[2] To avoid this, it is recommended to aliquot the stock solution into smaller, single-use volumes after preparation.[3]
Troubleshooting Guide
Issue: this compound Precipitates from Aqueous Buffer
If you observe precipitation of this compound after diluting your DMSO stock into an aqueous buffer, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting this compound precipitation.
Data Presentation
Table 1: Solubility and Stock Solution Parameters for this compound
| Parameter | Value | Notes |
| Molecular Weight | 423.90 g/mol | |
| Appearance | Solid, off-white to light yellow | [3] |
| Primary Solvent | DMSO | [3] |
| Solubility in DMSO | 100 mg/mL (235.90 mM) | May require sonication. Use of newly opened DMSO is recommended.[3] |
| Recommended Storage of Stock Solution | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light.[3] | Avoid repeated freeze-thaw cycles.[3] |
Table 2: Example Co-Solvent Formulations for Aqueous Solutions
| Formulation | Composition | Final this compound Concentration |
| Formulation 1 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL[3] |
| Formulation 2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.24 mg of this compound powder.
-
Dissolution: Add 1 mL of anhydrous, newly opened DMSO to the powder.
-
Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Inspection: Visually inspect the solution to ensure there is no particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[3]
Protocol 2: Stepwise Dilution into Aqueous Buffer
This protocol is designed to minimize the precipitation of this compound upon dilution.
Caption: Stepwise dilution workflow for this compound.
Protocol 3: Assessing Solubility with Varying pH
The solubility of ionizable compounds can be highly dependent on pH.[2]
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Compound Addition: To a small, fixed volume of each buffer, add a consistent amount of this compound from a concentrated DMSO stock.
-
Equilibration: Gently mix the samples and allow them to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Observation: Visually inspect each sample for any signs of precipitation.
-
Quantification (Optional): Centrifuge the samples to pellet any insoluble material. Measure the concentration of this compound remaining in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Signaling Pathways and Logical Relationships
The solubility of a small molecule like this compound is governed by several physicochemical factors. Understanding these relationships is key to troubleshooting.
Caption: Factors influencing the aqueous solubility of this compound.
References
Technical Support Center: Optimizing (-)-FRM-024 for Cell-Based Assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals effectively use (-)-FRM-024 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the (-)-isomer of FRM-024, a potent, central nervous system (CNS)-penetrant gamma-secretase modulator (GSM).[1][2] Its primary mechanism is to allosterically modulate the activity of the γ-secretase enzyme complex. This modulation shifts the cleavage of the Amyloid Precursor Protein (APP), leading to a reduction in the production of the aggregation-prone amyloid-beta 42 (Aβ42) peptide and a concurrent increase in shorter, less amyloidogenic Aβ peptides like Aβ38.[3][4] This makes it a candidate for research in familial Alzheimer's disease.[2][3]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mg/mL.[5] For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile, anhydrous DMSO.
-
Preparation: Use newly opened, anhydrous DMSO as the compound is hygroscopic and moisture can affect solubility.[5] Sonication may be required to fully dissolve the compound.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[2][5]
Q3: What is a good starting concentration for my cell-based assay?
A3: The optimal concentration of this compound depends on the cell type and the specific assay. A good starting point is to perform a dose-response experiment. Based on typical GSM activity, a broad range from 1 nM to 10 µM is recommended for initial characterization. For specific assay types, please refer to Table 2.
Q4: Is this compound cytotoxic?
A4: High concentrations of any small molecule can be cytotoxic. It is crucial to determine the cytotoxicity profile of this compound in your specific cell line. This is typically done by running a parallel cytotoxicity assay (e.g., MTT, LDH release) alongside your functional assay.[6][7] The goal is to find a concentration range where the compound effectively modulates γ-secretase with minimal impact on cell viability. An ideal therapeutic window is one where the effective concentration (EC50) is significantly lower than the cytotoxic concentration (CC50).
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₂ClN₅O₂ | [5] |
| Molecular Weight | 423.90 g/mol | [5] |
| Purity | >99% | [2] |
| Appearance | Off-white to light yellow solid | [5] |
| Solubility | ||
| DMSO | ≥ 100 mg/mL (235.90 mM) | [5] |
| Aqueous Media | Poorly soluble | N/A |
Table 2: Recommended Starting Concentration Ranges for Common Assays
| Assay Type | Cell Line Examples | Recommended Concentration Range | Notes |
| Aβ42 Reduction (ELISA) | HEK293-APP, SH-SY5Y | 1 nM - 5 µM | A dose-response curve is essential to determine the IC50. |
| Target Engagement | N2a, CHO-APP | 100 nM - 10 µM | Monitor changes in Aβ peptide ratios (e.g., Aβ42/Aβ40). |
| Cytotoxicity (MTT, LDH) | All relevant cell lines | 100 nM - 50 µM | Run in parallel with functional assays to identify the therapeutic window. |
| Downstream Signaling | Primary Neurons, Astrocytes | 10 nM - 1 µM | Assess effects on pathways downstream of Aβ signaling. |
Troubleshooting Guide
Problem 1: I am not observing any effect of the compound (e.g., no reduction in Aβ42).
-
Potential Cause 1: Inactive Compound. The compound may have degraded due to improper storage or handling (e.g., repeated freeze-thaw cycles, exposure to light).
-
Solution: Use a fresh aliquot of the compound. Ensure stock solutions are stored correctly at -80°C and protected from light.[2]
-
-
Potential Cause 2: Suboptimal Concentration. The concentration range used may be too low for your specific cell line or assay conditions.
-
Solution: Perform a wider dose-response experiment, extending the concentration range up to 10 µM or higher.
-
-
Potential Cause 3: Low Target Expression. The cell line may not express sufficient levels of the γ-secretase complex or its substrate, APP.
-
Solution: Confirm the expression of Presenilin-1, Nicastrin, and APP in your cell line via Western Blot or qPCR. Consider using a cell line known to have robust APP processing, such as HEK293 cells stably overexpressing APP.
-
-
Potential Cause 4: Assay Sensitivity. The assay used to detect the effect (e.g., ELISA) may not be sensitive enough to measure changes at the concentrations tested.
-
Solution: Validate your assay with a known γ-secretase inhibitor or modulator as a positive control. Ensure all reagents are working and the protocol is optimized.
-
Problem 2: I am observing high levels of cell death even at low concentrations.
-
Potential Cause 1: DMSO Toxicity. The final concentration of DMSO in the cell culture medium may be too high.
-
Solution: Ensure the final DMSO concentration in your culture medium does not exceed 0.5%, and ideally, keep it below 0.1%. Include a "vehicle-only" control (cells treated with the same final concentration of DMSO) in all experiments.
-
-
Potential Cause 2: Compound Cytotoxicity. this compound may be inherently toxic to your specific cell line at the concentrations being tested.
-
Solution: Perform a systematic cytotoxicity assay (see Protocol 2) to determine the CC50 value. Select concentrations for your functional assays that are well below this value (ideally 10-fold lower).
-
-
Potential Cause 3: Compound Precipitation. The compound may be precipitating out of the aqueous culture medium, and these precipitates can be harmful to cells.
-
Solution: Visually inspect the culture wells for precipitates using a microscope after adding the compound. To improve solubility, first dilute the DMSO stock in a small volume of medium, vortex gently, and then add this mixture to the final culture volume.
-
Problem 3: My results are not reproducible between experiments.
-
Potential Cause 1: Inconsistent Cell Health/Density. Variations in cell passage number, confluency at the time of treatment, or overall cell health can significantly impact results.
-
Solution: Use cells within a consistent, narrow passage number range. Seed cells at a precise density and ensure they reach a consistent confluency (e.g., 70-80%) before treatment.
-
-
Potential Cause 2: Inaccurate Compound Dilutions. Errors in preparing the serial dilutions of the compound can lead to large variations.
-
Solution: Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and be meticulous during the dilution process. Prepare a master mix of the treatment media for each concentration to add to replicate wells.
-
-
Potential Cause 3: Variable Incubation Times. Inconsistent treatment durations can affect the outcome.
-
Solution: Standardize the incubation time with the compound across all experiments. Use a timer to ensure precise start and end points for treatment.
-
Visualizations
Experimental Protocols
Protocol 1: Determining the IC50 of this compound via Aβ42 ELISA
This protocol describes how to measure the concentration-dependent inhibition of Aβ42 secretion from cells.
-
Cell Seeding:
-
Seed HEK293 cells stably expressing human APP695 (or a similar relevant cell line) into a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Preparation:
-
Prepare a 20 mM stock of this compound in anhydrous DMSO.
-
Perform a serial dilution in serum-free culture medium to create 2X working concentrations. A suggested 10-point dilution series could range from 20 µM to 2 nM.
-
Include a "vehicle control" (medium with 0.2% DMSO) and a "no treatment" control.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the cells.
-
Add 100 µL of the 2X compound working solutions to the corresponding wells. This will result in a 1X final concentration (e.g., 10 µM to 1 nM) with a final DMSO concentration of 0.1%.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
-
Sample Collection:
-
After incubation, carefully collect the conditioned medium (supernatant) from each well.
-
Centrifuge the supernatant at 2000 x g for 10 minutes at 4°C to pellet any cell debris.
-
Transfer the cleared supernatant to a new plate or tubes. Samples can be stored at -80°C or used immediately.
-
-
Aβ42 ELISA:
-
Quantify the Aβ42 concentration in the collected supernatants using a commercially available human Aβ42 ELISA kit.
-
Follow the manufacturer's instructions precisely for the ELISA procedure.
-
-
Data Analysis:
-
Normalize the Aβ42 readings for each treatment condition to the vehicle control (defined as 100% secretion).
-
Plot the normalized Aβ42 levels against the log concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol should be run in parallel with the functional assay to determine the compound's effect on cell viability.
-
Plate Setup and Treatment:
-
Set up and treat a 96-well plate identical to the one used in Protocol 1.
-
Include a "cells only" control and a "lysis control" (e.g., treat cells with 1% Triton X-100 for 10 minutes before the final step) to define 100% and 0% viability, respectively.
-
-
MTT Reagent Addition:
-
After the 24-48 hour treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, 5% CO₂, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO or a dedicated solubilization buffer to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings for each treatment condition to the vehicle control (defined as 100% viability).
-
Plot the normalized viability against the log concentration of this compound.
-
Use non-linear regression to calculate the CC50 (half-maximal cytotoxic concentration) value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the Oxadiazine FRM-024: A Potent CNS-Penetrant Gamma Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
how to avoid (-)-FRM-024 precipitation in cell culture media
Welcome to the technical support center for (-)-FRM-024. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a specific focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
This compound is the (-)-isomer of FRM-024, a potent, CNS-penetrant gamma-secretase modulator investigated in Alzheimer's disease research.[1][2] It is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[3]
Q2: I observed a precipitate forming immediately after diluting my this compound DMSO stock solution into my cell culture medium. What is the likely cause?
This is a common phenomenon known as "solvent-shifting precipitation" or "crashing out."[4][5] It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution (like cell culture medium) where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate.[4]
Q3: Can the temperature of my cell culture medium affect this compound solubility?
Yes, temperature can influence the solubility of compounds. It is always recommended to use pre-warmed (37°C) cell culture medium when preparing your final working solutions. Adding the compound to cold medium can decrease its solubility.[4]
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
You can perform a solubility test to determine the maximum concentration of this compound that remains soluble in your complete cell culture medium. A detailed protocol for this is provided in the Troubleshooting Guides section.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
This guide provides a systematic approach to prevent the precipitation of this compound when preparing working solutions for your cell culture experiments.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound in the cell culture medium is higher than its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to first determine the maximum soluble concentration by performing a solubility test as described in the Experimental Protocols. |
| Rapid Dilution / Solvent Shock | Directly adding a highly concentrated DMSO stock solution to a large volume of aqueous medium leads to a rapid change in solvent polarity, causing the compound to precipitate.[4][5] | Employ a serial dilution method. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed medium. Then, add this intermediate dilution to the final volume of the medium. Always add the compound solution dropwise while gently mixing.[4] |
| Low Temperature of Media | The solubility of many compounds, including potentially this compound, is lower at colder temperatures. | Always use complete cell culture medium that has been pre-warmed to 37°C before adding the compound.[4] |
| Media Components | Certain components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[6] | If possible, test the solubility of this compound in different types of cell culture media to identify one that is more compatible. The presence of serum can sometimes help to solubilize hydrophobic compounds. |
Issue 2: this compound Precipitates Over Time During Incubation
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Evaporation of Media | Over longer incubation periods, evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[6] | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing the plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing the culture plates or flasks from the incubator can cause temperature cycling, which may affect the stability and solubility of the compound in the medium.[6] | Minimize the time that culture vessels are kept outside the incubator. For frequent observations, consider using a microscope equipped with an environmental chamber. |
| Compound Instability | This compound may degrade or be metabolized by the cells over time, leading to the formation of less soluble byproducts. | While specific stability data in cell culture is not available, it is good practice to refresh the medium with a freshly prepared solution of this compound for long-term experiments, if compatible with the experimental design. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended procedure for preparing a stock solution of this compound and diluting it into cell culture medium to minimize precipitation.
Materials:
-
This compound solid
-
Anhydrous, sterile DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
-
Create an Intermediate Dilution (Optional but Recommended):
-
For very hydrophobic compounds, creating an intermediate dilution in DMSO can be beneficial. For example, dilute the 10 mM stock to 1 mM in DMSO.
-
-
Prepare the Final Working Solution:
-
In a sterile tube, add the required volume of pre-warmed (37°C) complete cell culture medium.
-
While gently vortexing or swirling the medium, add the required volume of the this compound DMSO stock solution dropwise. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium. This will result in a final DMSO concentration of 0.1%.
-
-
Final Check:
-
After dilution, visually inspect the medium for any signs of precipitation or cloudiness. If the solution is clear, it is ready to be added to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This experiment will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
High-concentration stock solution of this compound in DMSO (e.g., 10 mM)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Prepare a Serial Dilution of this compound in DMSO:
-
In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your this compound stock solution in DMSO.
-
-
Add to Cell Culture Medium:
-
Add a fixed volume of pre-warmed complete cell culture medium to the wells of a clear-bottom 96-well plate (e.g., 198 µL).
-
Add a small, equal volume of each DMSO dilution to the corresponding wells of the medium-containing plate (e.g., 2 µL). This will create a range of final concentrations of this compound with a constant final DMSO concentration.
-
Include a control well with medium and DMSO only.
-
-
Incubate and Observe:
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Assess Precipitation:
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).
-
For a quantitative measurement, read the absorbance of the plate at a wavelength between 600 nm and 650 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration of this compound that remains clear (no visible precipitate and no significant increase in absorbance) is the maximum working soluble concentration under your experimental conditions.
-
Example Data Table for Solubility Assessment
| Final Concentration of this compound (µM) | Absorbance (600 nm) at 2 hours | Visual Observation at 2 hours |
| 100 | 0.550 | Heavy Precipitate |
| 50 | 0.210 | Moderate Precipitate |
| 25 | 0.095 | Slight Haze |
| 12.5 | 0.052 | Clear |
| 6.25 | 0.050 | Clear |
| 3.125 | 0.049 | Clear |
| 0 (DMSO Control) | 0.051 | Clear |
Note: This is example data. Your results may vary depending on the specific cell culture medium and conditions.
Visualizations
Caption: Workflow for preparing this compound solutions and determining solubility.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. Soluble γ-Secretase Modulators Selectively Inhibit the Production of the 42-Amino Acid Amyloid β Peptide Variant and Augment the Production of Multiple Carboxy-Truncated Amyloid β Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Optimizing In Vitro Potency of (-)-FRM-024
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro potency of (-)-FRM-024, a potent, CNS-penetrant γ-secretase modulator (GSM).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a preclinical candidate from the oxadiazine class for the treatment of familial Alzheimer's disease.[1][2] It functions as a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity, this compound allosterically modulates γ-secretase. This modulation shifts the cleavage of the amyloid precursor protein (APP), leading to a decrease in the production of pathogenic amyloid-beta peptides Aβ42 and Aβ40. Concurrently, it increases the formation of shorter, less amyloidogenic peptides such as Aβ38 and Aβ37.[4][5] A critical advantage of this mechanism is that it does not significantly affect the processing of other γ-secretase substrates like Notch, thereby avoiding the toxic side effects associated with GSIs.[5][6][7]
Q2: What are the standard in vitro assays to measure the potency of this compound?
A2: The potency of this compound is typically assessed using a few key assays:
-
Cell-Based Aβ Modulation Assay: This is the most common method. Cells (often HEK293) that express APP are treated with various concentrations of this compound. The levels of secreted Aβ peptides (Aβ42, Aβ40, Aβ38) in the cell culture media are then quantified, typically using ELISA or mass spectrometry. The IC₅₀ value for Aβ42 reduction is a primary measure of potency.[8]
-
Cell-Free Reconstituted γ-Secretase Assay: This assay uses a highly purified and reconstituted γ-secretase enzyme complex with a specific substrate.[6][9] It helps determine if the compound directly interacts with the enzyme complex. Activity can be measured using fluorescence-based substrates or by analyzing cleavage products.[10]
-
Luciferase Reporter Gene Assay: This cell-based assay uses a reporter system (like luciferase) linked to γ-secretase cleavage of an APP fragment. The signal produced is proportional to the enzyme's activity, providing a high-throughput method to screen for modulators.[11][12]
Q3: Why is sparing Notch activity important and how can I verify it?
A3: The Notch signaling pathway is crucial for normal cell-to-cell communication and cell fate determination.[4][11] Inhibition of Notch processing by early-generation GSIs led to severe side effects, such as intestinal goblet cell hyperplasia.[6][9] GSMs like this compound are designed to be "Notch-sparing." You can verify this by running a parallel assay that measures Notch cleavage. A common method is a cell-based assay using a truncated Notch protein (NΔE) linked to a reporter gene.[11] When testing this compound, you should see potent modulation of Aβ levels at concentrations that do not significantly affect the Notch cleavage signal.[6][8]
Troubleshooting Guide
This guide addresses common issues that can affect the in vitro potency and experimental results for this compound.
Issue 1: Higher than expected IC₅₀ value or poor potency.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Solubility | 1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO).2. Visually inspect for precipitation after dilution into aqueous assay media.3. Consider pre-warming media before adding the compound.4. If solubility issues persist, evaluate the use of a low percentage of serum or a different formulation, noting any potential effects on cell health. | Poor aqueous solubility is a known challenge for some GSMs, and compound precipitation can drastically reduce the effective concentration in the assay.[4][6][9] |
| Assay Conditions | 1. pH: Verify that the buffer pH is within the optimal range for γ-secretase activity (typically pH 6.5-8.0).[13]2. Temperature: Ensure incubations are performed at a stable 37°C, as enzyme activity is temperature-dependent.[13]3. Incubation Time: Optimize the treatment duration (usually 24-48 hours for cell-based assays) to allow for sufficient Aβ production and modulation.[8] | The catalytic activity of γ-secretase is sensitive to environmental conditions. Sub-optimal pH, temperature, or incubation time can lead to reduced enzyme function and an apparent decrease in compound potency.[13] |
| Cell Health/Passage Number | 1. Regularly check cells for viability and normal morphology.2. Use cells within a consistent and low passage number range for all experiments.3. Perform a cell viability assay (e.g., MTT or LDH) in parallel with the potency assay to rule out cytotoxicity. | Over-passaged or unhealthy cells can have altered protein expression, including APP and γ-secretase components, leading to inconsistent results. High concentrations of the compound may also be toxic, affecting Aβ production. |
Issue 2: High variability between replicate wells or experiments.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | 1. Ensure a single-cell suspension before plating.2. Use a calibrated multichannel pipette for seeding.3. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell distribution. | A non-uniform cell monolayer will lead to variability in Aβ production per well, which is a major source of experimental noise. |
| Reagent/Compound Preparation | 1. Prepare master mixes of reagents and compound dilutions to add to all wells, rather than adding to each well individually.2. Ensure thorough mixing of stock solutions and dilutions before application. | This minimizes pipetting errors and ensures that all cells receive the same treatment concentration, improving reproducibility. |
| Edge Effects on Plates | 1. Avoid using the outermost wells of the microplate, as they are most susceptible to evaporation.2. If using all wells is necessary, fill the surrounding empty wells with sterile water or PBS to create a humidity chamber. | Evaporation can concentrate media components and the test compound, leading to artifactual results in the outer wells and increasing overall variability. |
Experimental Protocols
Protocol 1: Cell-Based Aβ Modulation Assay
This protocol outlines a standard method for determining the IC₅₀ of this compound by measuring its effect on Aβ42 secretion in HEK293 cells.
-
Cell Seeding:
-
Culture HEK293 cells stably expressing human APP.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of ~20,000 cells per well.[11]
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Sample Collection & Analysis:
-
After incubation, collect the conditioned media from each well.
-
Centrifuge the media to pellet any cell debris.
-
Quantify the concentration of secreted Aβ42 in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Normalize the Aβ42 levels to the vehicle control (set to 100%).
-
Plot the percentage of Aβ42 reduction against the log concentration of this compound.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic).
-
Protocol 2: In Vitro γ-Secretase Activity Assay (Fluorescence-Based)
This protocol describes a cell-free assay to measure the direct effect of this compound on γ-secretase activity.
-
Enzyme Preparation:
-
Prepare cell lysates or membrane fractions containing endogenous γ-secretase from a suitable cell line (e.g., HEK293T).[10]
-
Alternatively, use a commercially available purified/reconstituted γ-secretase enzyme complex.
-
Determine the total protein concentration of the lysate using a compatible protein assay (e.g., BCA).
-
-
Assay Setup:
-
In a black 96-well microplate, add the cell lysate (e.g., 50 µg of total protein) to each well.
-
Add varying concentrations of this compound or a known inhibitor/vehicle control.
-
Include negative controls: a) no cell lysate and b) no substrate.
-
-
Enzymatic Reaction:
-
Add the fluorogenic γ-secretase substrate (e.g., an APP-derived peptide with EDANS/DABCYL reporters) to each well to initiate the reaction.
-
Cover the plate and incubate in the dark at 37°C for 1-2 hours.
-
-
Fluorescence Reading & Analysis:
-
Read the plate on a fluorescent microplate reader with excitation at ~355 nm and emission at ~510 nm.
-
Calculate the percent activity relative to the vehicle control and determine the IC₅₀ or EC₅₀ for this compound's modulatory effect.
-
Visualizations
Caption: Mechanism of this compound as a γ-secretase modulator.
Caption: Experimental workflow for cell-based potency assay.
Caption: Troubleshooting logic for poor in vitro potency.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the Oxadiazine FRM-024: A Potent CNS-Penetrant Gamma Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. curealz.org [curealz.org]
- 5. rupress.org [rupress.org]
- 6. Soluble γ-Secretase Modulators Selectively Inhibit the Production of the 42-Amino Acid Amyloid β Peptide Variant and Augment the Production of Multiple Carboxy-Truncated Amyloid β Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistent results in (-)-FRM-024 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with (-)-FRM-024, a potent, CNS-penetrant gamma-secretase modulator.[1][2][3] Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a gamma-secretase modulator (GSM).[1][2][3] It allosterically modulates the activity of γ-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein (APP). This modulation results in a decrease in the production of amyloid-beta 42 (Aβ42), a peptide strongly implicated in the pathology of Alzheimer's disease, while concurrently increasing the levels of shorter, less amyloidogenic Aβ peptides.[3]
Q2: What is the recommended solvent and storage for this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline are recommended.[4] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2]
Q3: We are not observing the expected decrease in Aβ42 levels after treating cells with this compound. What are the potential causes?
A3: A lack of effect can stem from several factors, including issues with the compound's integrity, problems with the cell culture system, or a suboptimal experimental protocol.[5] It is crucial to systematically troubleshoot each of these areas.
Q4: Can this compound affect the processing of other γ-secretase substrates like Notch?
A4: While γ-secretase has multiple substrates, including Notch, some gamma-secretase modulators are designed to specifically target APP processing with minimal impact on other pathways. It is recommended to include control experiments to assess the effect of this compound on Notch signaling in your specific cell system.
Troubleshooting Guide
Inconsistent results in cell-based assays are a common challenge. This guide provides a structured approach to identifying and resolving potential issues in your this compound experiments.
Issue 1: High Variability Between Replicate Wells
High variability can mask the true effect of your compound.
Potential Causes & Solutions
| Cause | Recommended Action |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a consistent pipetting technique for all wells.[6] |
| Edge Effects | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media. |
| Inconsistent Compound Addition | Ensure the compound is thoroughly mixed into the media before adding it to the cells. Use a multichannel pipette for simultaneous addition to replicate wells. |
| Well-to-Well Contamination | Use sterile techniques and be careful to avoid cross-contamination between wells during media changes and reagent additions. |
| Reader Settings | If using a microplate reader, check settings like the number of flashes and well-scanning options to ensure a representative reading from each well.[7] |
Issue 2: No Significant Difference Between Treated and Untreated Groups
This could indicate a problem with the compound, the cells, or the assay itself.
Potential Causes & Solutions
| Cause | Recommended Action |
| Compound Degradation | Verify the storage conditions and age of your this compound stock.[2] Consider preparing a fresh stock solution. |
| Incorrect Compound Concentration | Confirm the calculations for your dilutions. Perform a dose-response curve to determine the optimal concentration for your cell type. |
| Low Target Expression | Ensure your cell line expresses sufficient levels of APP and the γ-secretase complex. Verify expression levels via Western blot or qPCR. |
| Cell Health Issues | Visually inspect cells for signs of stress or contamination.[8] Perform a cell viability assay to ensure the observed effects are not due to cytotoxicity. |
| Suboptimal Assay Conditions | Optimize incubation times, antibody concentrations (for ELISAs or Westerns), and substrate concentrations. |
| Insufficient Fixation/Permeabilization | For immunocytochemistry-based assays, inadequate fixation and permeabilization can prevent antibodies from reaching their target.[8] |
Issue 3: Unexpected or Off-Target Effects
Observing cellular changes that are not the primary focus of the experiment.
Potential Causes & Solutions
| Cause | Recommended Action |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your primary experiment to assess the health of the cells at different compound concentrations.[6] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is at a level non-toxic to your cells. |
| Modulation of Other Pathways | As a control, investigate the effect of this compound on related cellular pathways, such as Notch signaling, to determine the specificity of the compound in your system. |
Experimental Protocols
Aβ42 Quantification by ELISA
This protocol outlines a general workflow for measuring Aβ42 levels in the conditioned media of cells treated with this compound.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the media with fresh media containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for APP processing and Aβ peptide secretion.
-
Sample Collection: Collect the conditioned media from each well. Centrifuge the media to pellet any detached cells and debris.
-
ELISA: Perform the Aβ42 ELISA according to the manufacturer's instructions using the collected supernatant.
-
Data Analysis: Normalize the Aβ42 levels to a measure of cell viability (e.g., total protein concentration from the cell lysate) to account for any differences in cell number.
Visualizations
Caption: this compound signaling pathway.
Caption: A logical troubleshooting workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the Oxadiazine FRM-024: A Potent CNS-Penetrant Gamma Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. azurebiosystems.com [azurebiosystems.com]
optimizing incubation time for (-)-FRM-024 in neuronal cultures
Welcome to the technical support center for (-)-FRM-024. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers optimize the use of this compound in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel, CNS-penetrant gamma-secretase modulator (GSM).[1] It is designed to modulate the activity of gamma-secretase, an enzyme complex involved in the processing of amyloid precursor protein (APP).[2] By modulating this process, this compound aims to address biological deficits associated with familial Alzheimer's disease.[1]
Q2: What is the crucial first step before beginning an incubation time-course experiment?
A2: Before starting a time-course experiment, it is essential to determine a non-toxic concentration range for this compound in your specific neuronal culture system. This is achieved by performing a dose-response experiment where cultures are treated with a broad range of concentrations for a fixed duration (e.g., 24 hours).[3] Cell viability should be assessed using standard methods like MTT or Calcein-AM staining to identify the highest concentration that does not cause significant cell death.[3][4]
Q3: What are some general guidelines for initial incubation times with a novel compound like this compound?
A3: The optimal incubation time is dependent on the biological question and the specific endpoint being measured. For assessing changes in protein expression or phosphorylation, time points can range from minutes to 72 hours.[5] For longer-term effects like neurite outgrowth or cell survival, incubation times of 24 to 72 hours are common.[6] A pilot time-course experiment with broad time points (e.g., 4, 12, 24, 48, 72 hours) is recommended to narrow down the optimal window.
Q4: How can I be sure my neuronal cultures are healthy enough for these experiments?
A4: Healthy neuronal cultures are critical for obtaining reliable data. In a healthy culture, neurons should adhere to the substrate within a few hours of plating and begin extending processes within the first two days. By one week, a mature network should start to form.[7] It's also important to maintain a consistent environment in terms of temperature, CO2, and humidity.[3] Plating density is another key factor; a general guideline for rat primary cortical neurons is 120,000 cells/cm² for biochemical experiments and 25,000-60,000 cells/cm² for histology.[7]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound incubation time.
Issue 1: No observable effect of this compound on the target pathway or phenotype.
| Possible Cause | Recommended Solution |
| Sub-optimal Incubation Time | The effect may be transient or delayed. Perform a detailed time-course experiment with both short (15 min, 1 hr, 4 hr) and long (12 hr, 24 hr, 48 hr, 72 hr) time points to identify the peak response time.[5] |
| Incorrect Compound Concentration | The effective concentration is cell-type dependent.[5] Re-evaluate the dose-response curve. It's possible the initial non-toxic concentration determined is still too low to elicit a biological response. Test a range of concentrations in your time-course experiment. |
| Reagent Degradation | Improper storage or multiple freeze-thaw cycles can degrade the compound. Use a fresh aliquot of this compound or prepare a new stock solution.[5] |
| Low Culture Density | Neurons often require a certain density to be healthy and responsive. Ensure you are plating at an optimal density for your specific neuron type and experiment.[8] |
Issue 2: High variability between replicate wells or experiments.
| Possible Cause | Recommended Solution |
| Edge Effects in Multi-well Plates | Evaporation in the outer wells of 96- or 384-well plates can cause variability.[9] To minimize this, fill the outer wells with sterile PBS or media and use only the inner wells for the experiment.[10] |
| Inconsistent Cell Plating | Uneven cell density across wells can lead to variable results. Ensure the cell suspension is homogenous before plating and allow plates to sit at room temperature for 30 minutes before placing them in the incubator to ensure even cell settling.[9] |
| Culture Health Decline | Primary neurons are sensitive to environmental changes.[9] Perform regular, partial media changes (e.g., half-media changes every 3-4 days) to maintain nutrient levels without shocking the cells.[9] |
Issue 3: Signs of cytotoxicity or neuronal death after treatment.
| Possible Cause | Recommended Solution |
| Concentration Too High | The maximum non-toxic dose can vary with longer incubation times. Perform a 2D viability assay: test a range of concentrations against a range of incubation times (e.g., 24h, 48h, 72h). |
| Solvent Toxicity | The vehicle (e.g., DMSO) may be toxic at the concentration used. Ensure the final solvent concentration is consistent across all wells, including controls, and is at a known non-toxic level (typically ≤0.1%). |
| Sub-optimal Culture Conditions | Unhealthy cultures are more susceptible to stress. Review your culture maintenance protocol, including media supplements and feeding schedule.[7][11] Neurons require specific substrates like Poly-D-Lysine to adhere and grow properly.[7][8] |
Experimental Protocols & Data
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol identifies the highest concentration of this compound that does not induce cytotoxicity.
-
Cell Plating: Plate primary neurons (e.g., cortical or hippocampal) on Poly-D-Lysine coated 96-well plates at a density of 25,000 - 60,000 cells/cm².[7] Culture for 5-7 days to allow for network formation.[4][7]
-
Compound Preparation: Prepare a 1000x stock of this compound in DMSO. Serially dilute this stock to create a range of working concentrations.
-
Treatment: Add various concentrations of this compound to the culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cultures for a fixed period, for example, 24 hours, at 37°C and 5% CO₂.[3]
-
Viability Assessment: After incubation, assess cell viability using a standard method such as a Calcein-AM assay, which stains live cells green.[4][6][12]
Table 1: Sample Dose-Response Data for this compound at 24 hours
| Concentration (nM) | Average Cell Viability (% of Vehicle Control) | Standard Deviation |
| Vehicle (0.1% DMSO) | 100% | 4.5% |
| 1 | 101% | 5.1% |
| 10 | 98% | 4.8% |
| 100 | 97% | 5.5% |
| 1000 (1 µM) | 95% | 6.2% |
| 10000 (10 µM) | 65% | 8.9% |
| 100000 (100 µM) | 15% | 4.1% |
Protocol 2: Time-Course Experiment for Target Engagement (Western Blot)
This protocol is for a time-course experiment to determine when the effect of this compound on a downstream target (e.g., phosphorylation of protein 'Y') is maximal.
-
Cell Plating and Culture: Prepare neuronal cultures in 6-well plates as described in Protocol 1, scaling up cell numbers appropriately.
-
Treatment: Based on Protocol 1, select a non-toxic concentration of this compound (e.g., 100 nM). Add this concentration and a vehicle control to the cultures.
-
Time-Course Incubation: Incubate the cultures for various durations (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 12 hr, 24 hr).
-
Cell Lysis: At each time point, harvest the cells.
-
Aspirate the media and wash the cells gently with ice-cold PBS.[13][14]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[13][14]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes.[13][14]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[13][14]
-
Collect the supernatant containing the protein lysate.[13][14]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
Western Blotting:
-
Normalize protein concentrations for all samples.[14]
-
Denature proteins by heating at 95°C for 5 minutes in SDS sample buffer.[14]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[14]
-
Block the membrane (e.g., in 5% non-fat dry milk) for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-phospho-Y and anti-total-Y) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Table 2: Sample Time-Course Data for p-Protein Y / Total Protein Y Ratio
| Incubation Time | Fold Change in p-Y/Total Y (vs. T=0) | Standard Deviation |
| 0 min | 1.0 | 0.08 |
| 15 min | 1.8 | 0.15 |
| 30 min | 2.5 | 0.21 |
| 1 hr | 2.3 | 0.19 |
| 4 hr | 1.5 | 0.12 |
| 12 hr | 1.1 | 0.09 |
| 24 hr | 1.0 | 0.10 |
Visualizations
Caption: Proposed signaling pathway for this compound.
References
- 1. Discovery of the Oxadiazine FRM-024: A Potent CNS-Penetrant Gamma Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-Content High-Throughput Assays for Characterizing the Viability and Morphology of Human iPSC-Derived Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dendrotek.ca [dendrotek.ca]
- 8. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 9. biocompare.com [biocompare.com]
- 10. mdpi.com [mdpi.com]
- 11. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Western Blotting for Neuronal Proteins [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. 2.2. Whole brain lysate preparation and western blotting [bio-protocol.org]
Technical Support Center: Synthesis of (-)-FRM-024 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of (-)-FRM-024 and its derivatives. The information is compiled from published synthetic routes and addresses common challenges encountered during the preparation of this potent γ-secretase modulator.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a potent γ-secretase modulator, involves a multi-step sequence. The key steps include the preparation of two advanced intermediates: a substituted pyridyl amidoxime (B1450833) and a chiral amino alcohol. These intermediates are then coupled and cyclized to form the core 5,6-dihydro-4H-1,2,4-oxadiazine ring with the desired cis-stereochemistry.[1]
Q2: What are the most critical steps in the synthesis of this compound that affect yield and purity?
A2: The most critical stages are the stereoselective synthesis of the chiral amino alcohol precursor and the diastereoselective cyclization to form the 5,6-disubstituted-5,6-dihydro-4H-1,2,4-oxadiazine core.[1] Maintaining stereochemical integrity and controlling the formation of diastereomers are paramount for obtaining the desired (+)-cis-isomer.[1]
Q3: Are there alternative methods for the synthesis of the 1,2,4-oxadiazine ring?
A3: Yes, several methods have been developed for the synthesis of 5,6-dihydro-4H-[1][2][3]oxadiazines. These include reductive amination, addition to an iminium ion intermediate, and the condensation of a diamine with an imidate.[4] The imidate condensation route has been reported as particularly versatile for introducing chirality at the C5 and C6 positions.[4]
Q4: How is the correct stereochemistry of this compound achieved and confirmed?
A4: The stereochemistry is established by using a chiral precursor, specifically the (+)-(1S,2S)-1-amino-1-(4-chlorophenyl)-2-cyclopropylpropan-2-ol. The subsequent cyclization reaction is designed to favor the formation of the cis-diastereomer. The final stereochemistry is typically confirmed by chiral chromatography and spectroscopic techniques, such as 2D NMR, and by comparison to a reference standard.[1]
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction or formation of side products. | Inefficient nucleophilic aromatic substitution. | Ensure anhydrous conditions and use a suitable base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, DMSO). Reaction temperature may need to be optimized. |
| Difficulty in purification. | Presence of starting materials and regioisomeric byproducts. | Use column chromatography with a carefully selected solvent system. Recrystallization may also be an effective purification method. |
Problem 2: Inefficient Conversion of Nitrile to Amidoxime
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of the nitrile starting material. | Insufficient reaction time or temperature. | The reaction of a nitrile with hydroxylamine (B1172632) is often carried out in the presence of a base like sodium bicarbonate or potassium carbonate in an alcoholic solvent. The reaction may require prolonged stirring at elevated temperatures. Monitor the reaction by TLC or LC-MS to ensure completion. |
| Degradation of the amidoxime product. | Amidoximes can be unstable under harsh conditions. | Use mild reaction conditions and avoid excessive heat. It is often advisable to use the crude amidoxime directly in the next step without extensive purification to minimize degradation. |
Problem 3: Poor Stereoselectivity in the Synthesis of the Chiral Amino Alcohol
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple stereoisomers. | Non-optimal chiral catalyst or reaction conditions in asymmetric synthesis. | If using a chiral auxiliary or catalyst, ensure its purity and proper activation. The choice of solvent and temperature can significantly impact stereoselectivity. Screening different chiral ligands or catalysts may be necessary. |
| Racemization of the product. | Exposure to acidic or basic conditions during workup or purification. | Maintain neutral pH during workup and purification. Use of buffered solutions can be beneficial. Avoid high temperatures during solvent removal. |
Problem 4: Low Diastereoselectivity (Formation of trans-isomer) in the Final Cyclization Step
| Symptom | Possible Cause | Suggested Solution |
| Significant formation of the undesired trans-diastereomer. | The choice of cyclization reagent and reaction conditions can influence the stereochemical outcome. | The cyclization of the amidoxime with the chiral amino alcohol to form the 5,6-dihydro-4H-1,2,4-oxadiazine is a critical step. The use of reagents like CDI (1,1'-carbonyldiimidazole) or a similar activating agent is common. The reaction temperature and solvent can affect the diastereomeric ratio. Lower temperatures may favor the formation of the desired cis-isomer. |
| Difficulty in separating cis and trans isomers. | The isomers may have similar chromatographic properties. | Chiral HPLC or SFC (supercritical fluid chromatography) is often required for the separation of diastereomers. Careful optimization of the chromatographic conditions (column, mobile phase, temperature) is crucial. |
Quantitative Data Summary
| Reaction Step | Product | Reported Yield (%) | Key Reagents | Reference |
| Imidazole formation on pyridine (B92270) ring | 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile | Not explicitly stated, but generally high-yielding | 5-bromo-6-methoxypicolinonitrile, 4-methylimidazole, CuI, K₂CO₃ | [1] |
| Amidoxime synthesis | N'-hydroxy-6-methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinimidamide | ~70-80% (typical) | Hydroxylamine hydrochloride, NaHCO₃ | [1] |
| Chiral amino alcohol synthesis | (+)-(1S,2S)-1-amino-1-(4-chlorophenyl)-2-cyclopropylpropan-2-ol | Multi-step synthesis, overall yield variable | Asymmetric synthesis methods | [1] |
| Final cyclization | (+)-cis-5-(4-chlorophenyl)-6-cyclopropyl-3-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazine | ~40-60% | CDI, CH₂Cl₂ | [1] |
Experimental Protocols
Synthesis of N'-hydroxy-6-methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinimidamide
-
To a solution of 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (2.0 eq).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or used directly in the next step.
Synthesis of (+)-cis-5-(4-chlorophenyl)-6-cyclopropyl-3-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazine (Final Cyclization)
-
Dissolve N'-hydroxy-6-methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinimidamide (1.0 eq) and (+)-(1S,2S)-1-amino-1-(4-chlorophenyl)-2-cyclopropylpropan-2-ol (1.1 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Add 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.2 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel, followed by chiral HPLC or SFC to isolate the desired (+)-cis-isomer.
Visualizations
References
- 1. Discovery of the Oxadiazine FRM-024: A Potent CNS-Penetrant Gamma Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile [myskinrecipes.com]
- 3. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]
- 4. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
stability of (-)-FRM-024 in solution for in vitro assays
Welcome to the technical support center for (-)-FRM-024. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).[1][2] Due to the hygroscopic nature of DMSO, which can affect solubility, it is crucial to use a fresh, high-purity grade of DMSO.[1][2] For optimal results, prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of DMSO added to your in vitro assay, which is typically kept below 0.5% to avoid solvent-induced artifacts.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is also advisable to protect the compound from light and store it under a nitrogen atmosphere if possible.[1][2]
Q3: How stable is this compound in aqueous solutions like cell culture media?
A3: Currently, there is no publicly available quantitative data on the stability of this compound in aqueous solutions such as cell culture media at physiological temperatures (e.g., 37°C). As a general practice for gamma-secretase modulators in cell-based assays, working solutions are often prepared fresh from a DMSO stock solution for each experiment, with typical incubation times of around 24 hours. If the stability of this compound in your specific assay media is a concern, it is recommended to perform a stability test.
Q4: How can I test the stability of this compound in my in vitro assay conditions?
A4: To assess the stability, you can incubate this compound in your cell-free assay buffer or cell culture medium under the exact conditions of your experiment (e.g., temperature, CO2 levels, and duration). At various time points, take samples and analyze the concentration of the parent compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses specific issues that you might encounter during your experiments with this compound.
Issue 1: I am observing lower-than-expected potency or inconsistent results in my cell-based assay.
-
Possible Cause 1: Compound Degradation. As the stability in cell culture media is not fully characterized, this compound may be degrading during the incubation period.
-
Troubleshooting Tip: Prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment. Minimize the pre-incubation time of the compound in the media before adding it to the cells. If the issue persists, consider performing a time-course experiment to assess if the compound's effect diminishes over time.
-
-
Possible Cause 2: Interaction with Assay Components. The compound may bind to serum proteins in the culture medium or adhere to the plasticware of your assay plates, reducing its effective concentration.
-
Troubleshooting Tip: If your assay allows, consider reducing the serum concentration in your culture medium. You can also test for non-specific binding by pre-incubating the assay plates with a blocking agent like bovine serum albumin (BSA).
-
-
Possible Cause 3: Improper Storage of Stock Solutions. Repeated freeze-thaw cycles or improper storage temperatures can lead to the degradation of the compound.
-
Troubleshooting Tip: Ensure that your stock solutions are aliquoted and stored correctly at -20°C or -80°C.[1] Avoid using a stock solution that has been repeatedly frozen and thawed.
-
Issue 2: I am seeing precipitation of the compound in my assay medium.
-
Possible Cause 1: Poor Solubility. The final concentration of this compound in your aqueous assay buffer may exceed its solubility limit.
-
Troubleshooting Tip: Ensure that the final concentration of DMSO in your assay is sufficient to maintain the solubility of this compound, but still within the tolerated limit for your cells (typically <0.5%). When diluting the DMSO stock, add it to the aqueous buffer with vigorous mixing to facilitate dissolution.
-
-
Possible Cause 2: pH-dependent Solubility. The solubility of this compound might be sensitive to the pH of the assay medium.
-
Troubleshooting Tip: Check the pH of your assay buffer. While most cell culture media are buffered around pH 7.4, variations can occur.
-
Data Summary
While specific stability data for this compound in in vitro assay solutions is not available, the following table summarizes the recommended storage conditions for stock solutions.
| Parameter | Condition | Duration | Reference |
| Storage Temperature | -20°C | Up to 1 month | [1] |
| -80°C | Up to 6 months | [1] | |
| Solvent | DMSO | [1][2] | |
| Special Conditions | Protect from light, store under nitrogen, avoid repeated freeze-thaw cycles. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm a vial of solid this compound to room temperature.
-
Using a calibrated pipette, add a precise volume of fresh, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Recommended Workflow for a Cell-Based γ-Secretase Activity Assay
This protocol provides a general workflow for assessing the effect of this compound on γ-secretase activity in a cell-based assay.
-
Cell Seeding: Plate cells (e.g., HEK293T cells overexpressing Amyloid Precursor Protein) at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analyte Collection & Analysis: Collect the conditioned medium from each well. Analyze the levels of Aβ40 and Aβ42 peptides using a specific ELISA or other sensitive detection method.
-
Data Analysis: Normalize the Aβ peptide levels to a cellular viability marker if necessary. Plot the Aβ42/Aβ40 ratio as a function of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Experimental workflow for in vitro cell-based assays with this compound.
Caption: Simplified signaling pathway of APP processing and the modulatory role of this compound.
References
controlling for vehicle effects of DMSO in (-)-FRM-024 studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing the potent γ-secretase modulator (GSM), (-)-FRM-024. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered when using dimethyl sulfoxide (B87167) (DMSO) as a vehicle for in vitro studies, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, central nervous system (CNS)-penetrant γ-secretase modulator (GSM). It is being investigated for its therapeutic potential in familial Alzheimer's disease. Unlike γ-secretase inhibitors, which block the enzyme's activity, this compound allosterically modulates γ-secretase, shifting its cleavage of amyloid precursor protein (APP). This results in a decrease in the production of the amyloidogenic Aβ42 peptide and a concomitant increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ37 and Aβ38.
Q2: Why is DMSO used as a solvent for this compound?
A2: this compound is a hydrophobic compound with low solubility in aqueous solutions like cell culture media. DMSO is a powerful aprotic solvent capable of dissolving this compound at high concentrations, allowing for the preparation of stock solutions that can be further diluted to working concentrations in aqueous buffers and media.
Q3: What are the potential confounding effects of DMSO in my experiments?
A3: While essential for solubilizing compounds like this compound, DMSO is not biologically inert and can exert its own effects on cells, particularly at higher concentrations. These effects can include alterations in cell viability, morphology, differentiation, and even gene expression. In neuronal cells, DMSO concentrations above 0.5% can lead to neurite retraction and reduced viability[1]. Even at lower concentrations (0.01-0.3%), DMSO has been shown to affect neuronal excitability and synaptic structure[2][3][4]. Therefore, it is crucial to use the lowest effective concentration of DMSO and to include a vehicle control group in all experiments.
Q4: What is the recommended final concentration of DMSO in cell culture for this compound studies?
A4: To minimize off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v). For sensitive cell lines, such as primary neurons, concentrations of 0.05% or lower may be necessary. It is imperative to perform a dose-response experiment with DMSO alone to determine the maximal concentration that does not affect the cellular endpoints you are measuring.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in cell culture media.
-
Question: I observe a precipitate or cloudiness in my cell culture medium after adding the this compound stock solution. What can I do to prevent this?
-
Answer: This is a common issue with hydrophobic compounds dissolved in DMSO when diluted into an aqueous environment. Here are several steps to troubleshoot this problem:
-
Reduce the Final Concentration: The final concentration of this compound may be exceeding its solubility limit in the media. Try testing a lower final concentration.
-
Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly to the media, perform an intermediate dilution step. For example, dilute the high-concentration stock in DMSO to a lower concentration before the final dilution into the pre-warmed culture medium.
-
Slow, Dropwise Addition with Mixing: Add the this compound stock solution drop-by-drop to the pre-warmed (37°C) media while gently vortexing or swirling. This gradual dilution can prevent the compound from "crashing out" of solution[5].
-
Optimize Stock Concentration: It may be necessary to prepare a less concentrated stock solution in DMSO to reduce the volume needed for the final dilution, thereby lowering the final DMSO concentration.
-
Issue 2: Inconsistent or unexpected results in my vehicle control group.
-
Question: My DMSO vehicle control group is showing unexpected changes in cell health or in the baseline levels of Aβ peptides. Why is this happening?
-
Answer: This indicates that the concentration of DMSO you are using is likely having a biological effect on your cells.
-
Lower the DMSO Concentration: The most straightforward solution is to reduce the final DMSO concentration in your experiments. As detailed in the table below, even low concentrations of DMSO can have measurable effects.
-
Extended Cell Culture after Thawing: If using cryopreserved cells, allow them to recover for at least 24 hours and perform a media change before starting your experiment to remove residual DMSO from the cryopreservation medium.
-
Consistent DMSO Source and Handling: Use high-purity, anhydrous DMSO and store it in small, single-use aliquots to prevent water absorption, which can affect compound solubility and introduce variability.
-
Data Presentation
Table 1: Representative Effects of DMSO on Neuronal Cell Health and Activity
| DMSO Concentration (v/v) | Effect on Neuronal Viability (after 24h) | Effect on Neuronal Morphology | Other Potential Effects | Recommendation for this compound Studies |
| > 1% | Significant decrease[1] | Pronounced neurite retraction, cell detachment[1] | Apoptosis, changes in gene expression | Not Recommended |
| 0.5% - 1% | Moderate decrease[1] | Noticeable neurite retraction[1] | Can induce reactive gliosis in astrocyte cultures[1] | Use with caution, thorough validation required |
| 0.1% - 0.5% | Generally considered safe for most cell lines | Minimal to no observable changes in robust cell lines | May affect sensitive primary neurons[2][4] | Acceptable for many cell lines, but validation is crucial. |
| < 0.1% | No significant effect | No observable changes | May still have subtle effects on neuronal excitability[3] | Recommended starting point for sensitive assays and primary cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% anhydrous, high-purity DMSO to create a stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
Storage of Stock Solution: Aliquot the stock solution into small, single-use, light-protected vials and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare an intermediate dilution in 100% DMSO if necessary. Pre-warm your complete cell culture medium to 37°C. Add the stock or intermediate solution to the pre-warmed medium dropwise while gently mixing to achieve the desired final concentration of this compound and a final DMSO concentration of ≤ 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO (used to prepare the highest concentration of the test compound) to the same final volume of pre-warmed cell culture medium.
Protocol 2: General Cell-Based Assay for γ-Secretase Modulation
-
Cell Seeding: Plate your cells of choice (e.g., HEK293 cells stably expressing APP, or primary neurons) in a suitable multi-well plate at a density that will ensure they are in a logarithmic growth phase at the time of treatment.
-
Cell Treatment: After allowing the cells to adhere and stabilize (typically overnight), replace the culture medium with fresh, pre-warmed medium containing the desired concentrations of this compound or the DMSO vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for the modulation of γ-secretase and the subsequent changes in Aβ peptide levels.
-
Sample Collection: Collect the conditioned medium for the analysis of secreted Aβ peptides. The cells can be lysed for the analysis of intracellular proteins or for viability assays.
-
Aβ Peptide Analysis: Quantify the levels of Aβ42, Aβ40, Aβ38, and Aβ37 in the conditioned medium using a validated immunoassay, such as an ELISA or Meso Scale Discovery (MSD) assay.
-
Data Analysis: Normalize the Aβ peptide levels to a measure of cell viability (e.g., total protein concentration from the cell lysate) to account for any potential cytotoxic effects of the treatments. Compare the Aβ peptide ratios (e.g., Aβ42/Aβ40) between the this compound treated groups and the vehicle control group.
Mandatory Visualizations
Caption: Signaling pathway of γ-secretase modulation by this compound.
Caption: Experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting logic for compound precipitation.
References
- 1. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal effect of 0.3 % DMSO and the synergism between 0.3 % DMSO and loss function of UCH-L1 on Drosophila melanogaster model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Improving the Pharmacokinetic Profile of Oxadiazine GSMs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxadiazine-based gamma-secretase modulators (GSMs). The focus is on addressing common challenges encountered during experiments aimed at improving the pharmacokinetic (PK) profile of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common pharmacokinetic challenges observed with oxadiazine GSMs?
A1: Oxadiazine GSMs, like many small molecule drug candidates, can present several pharmacokinetic challenges. The most frequently encountered issues include:
-
Poor Aqueous Solubility: Many oxadiazine derivatives are lipophilic, leading to low solubility in aqueous media. This can result in low absorption and bioavailability after oral administration.
-
Metabolic Instability: The oxadiazine core and its substituents can be susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver, leading to rapid clearance and a short half-life.
-
Poor Brain Penetration: For neurodegenerative diseases like Alzheimer's, achieving therapeutic concentrations in the central nervous system (CNS) is crucial. Factors such as high polar surface area (TPSA), a high number of rotatable bonds, and efflux by transporters at the blood-brain barrier (BBB) can limit CNS penetration.[1][2]
-
Off-Target Effects: While designed to be selective, oxadiazine GSMs may interact with other biological targets, leading to undesired side effects. A common concern for many small molecules is the inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[3]
Q2: How can I improve the aqueous solubility of my oxadiazine GSM?
A2: Improving solubility is a critical first step towards enhancing the pharmacokinetic profile. Several strategies can be employed:
-
Salt Formation: If your oxadiazine GSM has a basic moiety, salt formation with a pharmaceutically acceptable acid can significantly improve solubility.
-
Formulation Strategies: For preclinical studies, various formulation approaches can be used to enhance exposure. These include using co-solvents, surfactants, cyclodextrins, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS). Amorphous solid dispersions, where the compound is dispersed in a polymer matrix, can also improve dissolution and bioavailability.[4]
-
Structural Modification: Medicinal chemistry efforts can focus on introducing polar functional groups or modifying the overall lipophilicity of the molecule. However, this must be balanced with maintaining on-target potency.
Q3: My oxadiazine GSM is rapidly metabolized in liver microsomes. What are the next steps?
A3: High clearance in liver microsomes indicates susceptibility to metabolism. To address this:
-
Metabolite Identification: The first step is to identify the metabolic "soft spots" on your molecule. This is typically done by incubating the compound with liver microsomes and analyzing the resulting metabolites by LC-MS/MS.
-
Structural Modification: Once the sites of metabolism are known, medicinal chemists can modify these positions to block or slow down metabolism. Common strategies include deuteration or the introduction of electron-withdrawing groups.
-
Interspecies Differences: It's important to assess metabolic stability in microsomes from different species (e.g., mouse, rat, dog, human) to understand interspecies variability and better predict human clearance.[5]
Q4: How do oxadiazine GSMs affect the Notch signaling pathway?
A4: A key advantage of GSMs over γ-secretase inhibitors (GSIs) is their mechanism of action, which allosterically modulates the enzyme to selectively reduce the production of longer, more amyloidogenic Aβ peptides (like Aβ42) while increasing shorter, less aggregation-prone forms (like Aβ38).[6][7] This modulation is designed to avoid the inhibition of Notch processing, a critical signaling pathway involved in cell fate decisions.[7][8] Inhibition of Notch signaling is associated with significant toxicity, which was a major reason for the failure of many GSIs in clinical trials.[9] Studies on fused oxadiazine GSMs have shown a lack of changes in Notch processing in animal models, confirming their selective mechanism.[6][8]
Troubleshooting Guides
Issue 1: Precipitation of Oxadiazine GSM in In Vitro Assays
Symptoms:
-
Cloudy appearance of the test solution upon dilution of the DMSO stock in aqueous buffer.
-
Poor reproducibility of assay results.
-
Lower than expected potency in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility | Perform serial dilutions. Prepare an intermediate dilution in DMSO or the assay medium before the final dilution to minimize "solvent shock." |
| High final DMSO concentration | Ensure the final DMSO concentration in the assay is as low as possible, typically below 0.5%. High DMSO concentrations can be toxic to cells and can also cause the compound to precipitate. |
| Temperature effects | Pre-warm the aqueous buffer or cell culture medium to 37°C before adding the compound stock solution. |
| Incomplete dissolution of stock | Briefly sonicate the DMSO stock solution in a water bath to ensure complete dissolution before making dilutions. |
Logical Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for compound precipitation in aqueous media.
Issue 2: High In Vivo Clearance and Low Oral Bioavailability
Symptoms:
-
Low plasma exposure (AUC) after oral dosing.
-
Short half-life (t½).
-
High clearance (CL) values.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor absorption due to low solubility | Employ formulation strategies such as amorphous solid dispersions, SEDDS, or nanosuspensions to improve dissolution and absorption. |
| High first-pass metabolism | Identify metabolic hot-spots and modify the chemical structure to improve metabolic stability. Consider prodrug approaches to mask metabolic liabilities. |
| Efflux by transporters (e.g., P-gp) | Assess whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) using in vitro assays (e.g., Caco-2 with inhibitors). Modify the structure to reduce recognition by efflux transporters. |
| Poor membrane permeability | Evaluate permeability in a Caco-2 or PAMPA assay. Optimize physicochemical properties (e.g., reduce TPSA, balance lipophilicity) to improve passive diffusion. |
Experimental Workflow for Investigating Poor Bioavailability:
Caption: A systematic workflow to troubleshoot low oral bioavailability.
Data Presentation
Table 1: Representative In Vivo Pharmacokinetic Parameters of an Oxadiazine GSM in Rats
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t½ (h) | F (%) |
| Compound X | IV | 2 | 1250 | 0.08 | 2500 | 2.1 | - |
| PO | 10 | 850 | 1.5 | 6800 | 2.5 | 54 | |
| Compound Y | IV | 2 | 1500 | 0.08 | 3200 | 3.0 | - |
| PO | 10 | 450 | 2.0 | 4320 | 3.2 | 27 |
This table presents hypothetical data for illustrative purposes. Researchers should populate it with their own experimental results.
Table 2: Physicochemical Properties for CNS Penetration
| Property | General Guideline for CNS Penetration |
| Molecular Weight (MW) | < 450 Da[10] |
| cLogP | 1 - 4 |
| Topological Polar Surface Area (TPSA) | < 90 Ų[10] |
| Hydrogen Bond Donors (HBD) | ≤ 3[10] |
| Hydrogen Bond Acceptors (HBA) | ≤ 7[10] |
| Number of Rotatable Bonds | < 8[10] |
| pKa (for bases) | 7.5 - 10.5[10] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of an oxadiazine GSM.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure:
-
The test compound (e.g., at 10 µM) is added to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
Samples are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
To assess efflux, the experiment is repeated in the presence of a P-gp inhibitor (e.g., verapamil).
-
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio (ER) is calculated as Papp(B-to-A) / Papp(A-to-B). An ER > 2 suggests active efflux.
Protocol 2: Metabolic Stability in Liver Microsomes
Objective: To determine the in vitro metabolic stability of an oxadiazine GSM.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from the desired species) in a phosphate (B84403) buffer (pH 7.4).
-
Incubation:
-
Pre-incubate the test compound (e.g., at 1 µM) with the microsomes at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
A control reaction without the NADPH-regenerating system should be included.
-
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.
-
Quantification: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural log of the concentration versus time plot.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of oxadiazine GSMs on APP processing.
Caption: A typical in vitro ADME screening cascade for oxadiazine GSMs.
References
- 1. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 3. jneurosci.org [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of presynaptic activity by gamma-secretase in Alzheimer’s disease | ANR [anr.fr]
- 7. Neuronal γ-secretase regulates lipid metabolism, linking cholesterol to synaptic dysfunction in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Virtual Screening Strategies for the Identification of γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aβ ELISA Troubleshooting for (-)-FRM-024 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background in amyloid-beta (Aβ) ELISA assays after treatment with (-)-FRM-024, a gamma-secretase modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect Aβ levels?
This compound is a potent, CNS-penetrant gamma-secretase modulator (GSM) that has been investigated for its potential in treating Alzheimer's disease.[1][2] Unlike gamma-secretase inhibitors which block the enzyme's activity, GSMs allosterically modulate the enzyme to shift the cleavage of amyloid precursor protein (APP). This results in a decrease in the production of the aggregation-prone Aβ42 peptide and a concurrent increase in shorter, less amyloidogenic Aβ peptides, such as Aβ38.[3][4][5]
Q2: We are observing high background in our Aβ ELISA after treating cells with this compound. What are the potential causes?
High background in an ELISA can stem from several factors. When using a small molecule like this compound, it's important to consider both general ELISA issues and compound-specific interference. Potential causes include:
-
Insufficient Washing: Inadequate removal of unbound reagents is a common cause of high background.[6][7][8]
-
Non-specific Binding: The capture or detection antibody may bind non-specifically to the plate or other proteins in the sample.[7]
-
Suboptimal Antibody Concentrations: Using too high a concentration of the primary or secondary antibody can lead to increased background.
-
Poor Blocking: Incomplete blocking of the plate's surface can leave sites for non-specific antibody binding.[7]
-
Contamination: Reagents, buffers, or the plate itself may be contaminated.[8]
-
Compound Interference: While not definitively reported for this compound, some small molecules can interfere with ELISA assays. This could be due to the compound binding to assay antibodies, affecting enzyme activity, or having intrinsic fluorescence/absorbance properties at the detection wavelength.
-
Matrix Effects: Components in the cell culture media or sample lysate can interfere with the assay.[9]
Q3: Could this compound be directly interfering with our ELISA?
Direct interference from small molecules in ELISAs is a possibility. While there is no specific literature detailing this compound interference, it is a possibility that should be investigated. Potential mechanisms of interference include the compound binding to the capture or detection antibodies, or affecting the enzymatic activity of Horseradish Peroxidase (HRP), which is commonly used in ELISA. To test for this, you can run a control plate where the compound is added to wells that do not contain any sample, but include all other assay components.
Q4: How can we troubleshoot high background specifically related to this compound treatment?
A systematic approach is key. We recommend the following troubleshooting workflow:
Troubleshooting Guide
Issue 1: High Background in All Wells (Including Blanks)
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps (from 3 to 5). Ensure complete aspiration of wash buffer after each step. Add a 30-second soak with wash buffer during each wash.[6][7][8] |
| Contaminated Reagents | Prepare fresh buffers and substrate solution. Ensure water used is of high purity.[8] |
| Suboptimal Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA). Extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).[7] |
| Antibody Concentration Too High | Titrate the capture and/or detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Compound Interference | Run a control with this compound in buffer alone (no sample) to see if the compound itself generates a signal. |
Issue 2: High Background Only in Sample Wells
| Possible Cause | Recommended Solution |
| Non-specific Binding to Sample Matrix | Dilute the sample further in the assay buffer. Components of the cell culture media or cell lysate may be causing interference. |
| Cross-reactivity | Ensure the secondary antibody is not cross-reacting with the capture antibody. Run a control with only the secondary antibody (no primary detection antibody). |
| Matrix Effect | Perform a spike and recovery experiment. Spike a known amount of Aβ peptide into your sample matrix (with and without this compound) and assess the recovery. This helps determine if the matrix is inhibiting or enhancing the signal.[10] |
Data Presentation: Expected Aβ Level Changes with GSM Treatment
The following table provides a representative example of how Aβ42 and Aβ38 levels might change in a cell-based assay after treatment with a gamma-secretase modulator like this compound. Note that these are illustrative values and actual results may vary depending on the experimental conditions.
| Treatment | Aβ42 (pg/mL) | Aβ38 (pg/mL) | Aβ42/Aβ40 Ratio |
| Vehicle (DMSO) | 150 | 50 | 0.6 |
| This compound (1 µM) | 75 | 120 | 0.3 |
| This compound (10 µM) | 30 | 200 | 0.12 |
Experimental Protocols
Protocol: Aβ Sandwich ELISA for Cell Culture Supernatants
This protocol is a general guideline for a sandwich ELISA to measure Aβ levels in cell culture supernatants following treatment with this compound.
Materials:
-
96-well high-binding ELISA plates
-
Capture Antibody (specific for Aβ C-terminus, e.g., anti-Aβ42)
-
Detection Antibody (specific for Aβ N-terminus, e.g., biotinylated 6E10)
-
Recombinant Aβ peptide standards (Aβ42, Aβ38)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., 0.1% BSA in PBS with 0.05% Tween-20)
-
Cell culture supernatants (from vehicle and this compound treated cells)
Procedure:
-
Coating:
-
Dilute the capture antibody to the optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare serial dilutions of the Aβ peptide standards in Assay Diluent.
-
Add 100 µL of standards and cell culture supernatant samples to the appropriate wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the biotinylated detection antibody to its optimal concentration in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute Streptavidin-HRP in Assay Diluent.
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Signal Development:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 100 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizations
References
- 1. Modulation of Aβ42 in vivo by γ-secretase modulator in primates and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arp1.com [arp1.com]
- 5. eaglebio.com [eaglebio.com]
- 6. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. abcam.com [abcam.com]
- 9. assaybiotechnology.com [assaybiotechnology.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Validation & Comparative
A Comparative Guide to (-)-FRM-024 and Other Gamma-Secretase Modulators for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
The modulation of gamma-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides, represents a promising therapeutic strategy for Alzheimer's disease. This guide provides an objective comparison of (-)-FRM-024, a novel gamma-secretase modulator (GSM), with other notable GSMs and gamma-secretase inhibitors (GSIs). The information is supported by preclinical experimental data to facilitate informed decisions in drug development and research.
Executive Summary
Gamma-secretase modulators are a class of small molecules that allosterically modulate the gamma-secretase complex, leading to a shift in the cleavage of amyloid precursor protein (APP). This results in a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concomitant increase in shorter, less aggregation-prone Aβ species such as Aβ37 and Aβ38. Unlike gamma-secretase inhibitors, which block the enzyme's activity and can interfere with the processing of other substrates like Notch, GSMs are designed to be "Notch-sparing," thereby avoiding mechanism-based toxicities. This compound is a potent, central nervous system (CNS)-penetrant GSM currently under investigation for familial Alzheimer's disease. This guide will compare its performance characteristics against other second-generation GSMs and earlier GSIs.
Data Presentation: Quantitative Comparison of Gamma-Secretase Modulators and Inhibitors
The following tables summarize the in vitro potency and pharmacokinetic properties of this compound and other relevant compounds.
Table 1: In Vitro Potency for Aβ42 Reduction and Notch Selectivity
| Compound | Class | Aβ42 IC50 (nM) | Notch IC50 (nM) | Selectivity Index (Notch IC50 / Aβ42 IC50) |
| This compound | GSM | ~35 | >10,000 | >285 |
| PF-06648671 | GSM | 9.8[1][2] | Not Reported | Not Reported |
| JNJ-40418677 | GSM | 185-200[3] | Not Reported | Not Reported |
| Semagacestat (LY450139) | GSI | 10.9[4] | 14.1[4] | ~1.3 |
| Avagacestat (B1665833) (BMS-708163) | GSI | 0.27[5][6] | ~52[5] | ~193[5][6] |
Table 2: Comparative Pharmacokinetic Properties
| Compound | Class | Tmax (hours) | Half-life (hours) | Brain Penetration (Brain/Plasma Ratio) |
| This compound | GSM | Not Reported | Not Reported | Favorable CNS Penetration |
| PF-06648671 | GSM | 1.0-1.5[7] | 13.9-23.1[7] | 0.0124-0.0143 (CSF:plasma ratio)[8][9] |
| Semagacestat (LY450139) | GSI | ~1.0[10] | ~2.5[10][11] | Not Reported |
| Avagacestat (BMS-708163) | GSI | 1-2[12][13] | 41-71[12][13] | 2.4 (in dogs)[5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the evaluation of gamma-secretase modulators, the following diagrams have been generated using Graphviz.
Gamma-Secretase Signaling Pathway and Modulation
Caption: Gamma-secretase pathway and points of intervention.
Experimental Workflow for In Vitro Evaluation of Gamma-Secretase Modulators
Caption: Workflow for in vitro modulator characterization.
Experimental Protocols
In Vitro Gamma-Secretase Activity Assay (Aβ Quantification)
This protocol describes the measurement of Aβ40 and Aβ42 levels in the supernatant of cells treated with gamma-secretase modulators.
a. Cell Culture and Treatment:
-
Seed human embryonic kidney (HEK293) cells stably overexpressing human APP695 with the Swedish mutation (K595N/M596L) in 96-well plates at a density that allows for 80-90% confluency at the time of sample collection.
-
Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, replace the medium with fresh medium containing the desired concentrations of the test compound (e.g., this compound) or vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for an additional 24-48 hours.
b. Sample Collection and Preparation:
-
Following incubation, collect the cell culture supernatant.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes at 4°C to pellet any detached cells or debris.
-
Transfer the cleared supernatant to a new tube and store at -80°C until analysis.
c. Aβ Quantification by Sandwich ELISA:
-
Use a commercially available Aβ40 and Aβ42 ELISA kit (e.g., from Meso Scale Discovery, Invitrogen, or Wako).
-
Prepare standards and samples according to the manufacturer's instructions.
-
Add 100 µL of standards and samples (diluted if necessary) to the wells of the antibody-coated microplate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate 3-5 times with the provided wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate as described in step 5.
-
Add 100 µL of the substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentrations of Aβ40 and Aβ42 in the samples by interpolating from the standard curve.
Notch Signaling Reporter Assay
This protocol is for assessing the effect of compounds on Notch signaling to determine their selectivity.
a. Cell Culture and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with a Notch-responsive reporter plasmid (e.g., containing a CSL-luciferase reporter construct) and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Optionally, co-transfect with a plasmid expressing a constitutively active form of Notch (NotchΔE) to ensure a robust baseline signal.
b. Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.
c. Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percent inhibition of Notch signaling relative to the vehicle-treated control.
Conclusion
The comparative analysis of this compound with other gamma-secretase modulators and inhibitors highlights its promising profile as a potent and selective agent for reducing Aβ42. Its favorable CNS penetration, combined with a wide therapeutic window due to its Notch-sparing mechanism, positions it as a strong candidate for further development in the treatment of Alzheimer's disease. The experimental protocols provided herein offer a framework for the continued investigation and comparison of novel gamma-secretase modulators. The data consistently underscores the therapeutic potential of modulating, rather than inhibiting, gamma-secretase to achieve a more targeted and safer approach to amyloid-beta reduction.
References
- 1. Discovery of Clinical Candidate PF-06648671: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. | BioWorld [bioworld.com]
- 8. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, PF-06648671, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Semagacestat pharmacokinetics are not significantly affected by formulation, food, or time of dosing in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Semagacestat - Wikipedia [en.wikipedia.org]
- 12. A contrast in safety, pharmacokinetics and pharmacodynamics across age groups after a single 50 mg oral dose of the γ-secretase inhibitor avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (PDF) A contrast in safety, pharmacokinetics and pharmacodynamics across age groups after a single 50 mg oral dose of the γ-secretase inhibitor avagacestat. (2013) | Gary Tong | 18 Citations [scispace.com]
A Comparative Guide: (-)-FRM-024 vs. Semagacestat in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
The amyloid hypothesis has long guided therapeutic strategies for Alzheimer's disease (AD), focusing on the reduction of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 isoform. The enzyme γ-secretase, which performs the final cleavage of the amyloid precursor protein (APP) to produce Aβ, has been a primary therapeutic target. This guide provides a detailed comparison of two distinct approaches targeting this enzyme: semagacestat (B1675699) , a pan-γ-secretase inhibitor (GSI), and (-)-FRM-024 , a next-generation γ-secretase modulator (GSM).
Semagacestat (LY-450139) was a potent GSI that broadly blocked the enzyme's activity.[1] While this approach effectively reduced the production of all Aβ isoforms, it also inhibited the processing of other crucial substrates, most notably the Notch receptor.[2][3] This non-selective inhibition led to severe mechanism-based toxicities, contributing to the failure of its Phase 3 clinical trials, where it not only lacked efficacy but also worsened cognitive and functional abilities.[4][5]
In contrast, γ-secretase modulators (GSMs) like this compound represent a more refined strategy.[6] Instead of blocking the enzyme, GSMs allosterically bind to the γ-secretase complex, shifting its cleavage preference to favor the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ37, Aβ38) at the expense of Aβ42.[1][6] This mechanism is designed to specifically lower pathogenic Aβ42 while preserving the enzyme's essential functions, including Notch signaling, thereby offering a potentially safer therapeutic window.[6] this compound is a potent, CNS-penetrant GSM that has shown robust Aβ42 reductions in preclinical models.
Mechanism of Action: Inhibition vs. Modulation
The fundamental difference in the mechanism of action between semagacestat and this compound dictates their biological effects and safety profiles.
-
Semagacestat (γ-Secretase Inhibitor): Acts as a non-selective, active-site inhibitor of the γ-secretase complex. This leads to a wholesale reduction in the production of all Aβ peptides but also causes the accumulation of the APP C-terminal fragment (β-CTF or C99).[7] Crucially, it also blocks the cleavage of over 150 other substrates, including the Notch receptor, disrupting essential cellular signaling pathways.[6]
-
This compound (γ-Secretase Modulator): Acts as an allosteric modulator of the γ-secretase complex. It does not inhibit the enzyme's overall proteolytic activity but rather alters its processivity.[1] This results in a selective decrease in Aβ42 production and a concurrent increase in the generation of shorter, less toxic Aβ peptides.[1] This targeted modulation spares Notch processing and avoids the accumulation of β-CTF.[6][7]
Signaling Pathway Diagrams
// Non-amyloidogenic Pathway sAPPa [label="sAPPα", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; CTF83 [label="CTFα (C83)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; p3 [label="p3 peptide", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; AICD [label="AICD", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];
APP -> sAPPa [label="α-secretase"]; APP -> CTF83 [label="α-secretase"]; CTF83 -> p3 [label="γ-secretase"]; CTF83 -> AICD [label="γ-secretase"];
// Amyloidogenic Pathway sAPPb [label="sAPPβ", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CTF99 [label="CTFβ (C99)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Ab40 [label="Aβ40", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ab42 [label="Aβ42 (Pathogenic)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ab38 [label="Aβ38 (Shorter)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
APP -> sAPPb [label="β-secretase"]; APP -> CTF99 [label="β-secretase"]; CTF99 -> Ab40 [label="γ-secretase"]; CTF99 -> Ab42 [label="γ-secretase"]; CTF99 -> Ab38 [label="γ-secretase"]; CTF99 -> AICD [label="γ-secretase"];
// Inhibitor and Modulator Actions Semagacestat [label="Semagacestat\n(Inhibitor)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FRM024 [label="this compound\n(Modulator)", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
Semagacestat -> CTF83 [style=dashed, arrowhead=tee, color="#EA4335", penwidth=2]; Semagacestat -> CTF99 [style=dashed, arrowhead=tee, color="#EA4335", penwidth=2, label=" Blocks all\n Aβ & p3 output"];
FRM024 -> CTF99 [style=dashed, arrowhead=normal, color="#34A853", penwidth=2, label=" Shifts cleavage\n ↓ Aβ42\n ↑ Aβ38"]; } Caption: Amyloid Precursor Protein (APP) processing pathways.
// Inhibitor and Modulator Actions Semagacestat [label="Semagacestat\n(Inhibitor)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FRM024 [label="this compound\n(Modulator)", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
Semagacestat -> gamma_secretase [style=dashed, arrowhead=tee, color="#EA4335", penwidth=2, label=" Blocks cleavage,\nprevents NICD release"]; FRM024 -> gamma_secretase [style=dashed, arrowhead=odot, color="#34A853", penwidth=2, label=" Spares cleavage,\nallows NICD release"]; } Caption: Notch signaling pathway and points of intervention.
Performance Data: A Quantitative Comparison
The following tables summarize key in vitro and in vivo performance data for semagacestat and this compound, based on available literature.
Table 1: In Vitro Potency and Selectivity
| Parameter | Semagacestat (GSI) | This compound (GSM) |
| Mechanism | γ-Secretase Inhibitor | γ-Secretase Modulator |
| Aβ42 IC₅₀ / EC₅₀ | ~10.9 nM[2][8] | Potent Aβ42 reduction (specific EC₅₀ not publicly available) |
| Aβ40 IC₅₀ | ~12.1 nM[2][8] | Minimal effect |
| Notch Signaling IC₅₀ | ~14.1 nM[2][8] | Spares Notch processing |
| Selectivity (Notch IC₅₀ / Aβ42 IC₅₀) | ~1.3 (Non-selective)[2] | High (Notch-sparing) |
| Effect on β-CTF (C99) | Accumulation[7] | No accumulation[7] |
| Effect on Aβ38/37 | Decrease | Increase |
IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.
Table 2: In Vivo Preclinical & Clinical Outcomes
| Parameter | Semagacestat (GSI) | This compound (GSM) |
| Animal Models | PDAPP transgenic mice, rats, dogs | Rodents, Non-human primates |
| Brain Aβ Reduction | Dose-dependent reduction in brain Aβ40/42.[3] | Robust Aβ42 reductions in rodents and non-human primates. |
| Cognitive Effects (Preclinical) | Impaired cognition in wild-type and Tg2576 mice with subchronic dosing.[7] | Data not publicly available. |
| Key Clinical Outcome | Phase 3 trials halted: Worsened cognition and functional ability vs. placebo.[4] | Preclinical candidate for familial Alzheimer's disease. |
| Reported Side Effects (Clinical) | Increased incidence of skin cancer, infections, gastrointestinal issues.[4][5] | Not yet in clinical trials. Preclinically designed to avoid Notch-related toxicity. |
Experimental Protocols
Detailed protocols for evaluating γ-secretase inhibitors and modulators are often proprietary. However, the general methodologies for the key assays cited are outlined below.
Cell-Based Aβ Production Assay (ELISA)
This assay quantifies the secretion of Aβ peptides from cells following compound treatment.
-
Cell Line: Typically, human neuroglioma (H4) or human embryonic kidney (HEK293) cells stably overexpressing human wild-type APP are used.
-
Protocol:
-
Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., semagacestat or this compound) or a vehicle control (typically DMSO).
-
Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for APP processing and Aβ secretion.
-
Sample Collection: The conditioned medium is collected for analysis.
-
Quantification: The concentrations of Aβ40 and Aβ42 in the medium are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs).
-
-
Data Analysis: Dose-response curves are generated by plotting the percentage of Aβ reduction against the compound concentration to determine IC₅₀ or EC₅₀ values.
Notch Signaling Assay (Luciferase Reporter)
This assay measures the impact of a compound on γ-secretase-mediated Notch cleavage.
-
Cell Line: HEK293 or H4 cells are co-transfected with two plasmids:
-
An expression vector for a constitutively active form of Notch that requires γ-secretase cleavage for signaling (e.g., NΔE).
-
A reporter plasmid containing a luciferase gene driven by a promoter with binding sites for the NICD-activated transcription factor, RBP-Jk.
-
-
Protocol:
-
Transfection & Plating: Cells are transfected and seeded in 96-well plates.
-
Treatment: Following an overnight incubation, cells are treated with various concentrations of the test compound or a vehicle control.
-
Incubation: Cells are incubated for 16-24 hours to allow for Notch processing and subsequent luciferase expression.
-
Lysis & Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. A co-transfected control (e.g., Renilla luciferase) is often used to normalize for transfection efficiency.
-
-
Data Analysis: The inhibition of the luciferase signal relative to the vehicle control is calculated to determine the IC₅₀ for Notch inhibition.
Conclusion
The comparison between semagacestat and this compound highlights a critical evolution in the strategy of targeting γ-secretase for Alzheimer's disease. The experience with semagacestat demonstrated that non-selective inhibition of this enzyme is clinically untenable due to severe, mechanism-based side effects stemming from the blockade of Notch signaling.[4][5]
The development of γ-secretase modulators like this compound offers a more nuanced and potentially safer therapeutic avenue. By selectively lowering the production of pathogenic Aβ42 while sparing essential physiological pathways, GSMs address the primary shortcomings of earlier inhibitors.[6] The preclinical profile of this compound, demonstrating potent and CNS-penetrant Aβ42 reduction, positions it as a promising candidate for further development, particularly for familial Alzheimer's disease. Future clinical evaluation will be essential to determine if this refined, modulatory approach can translate into a safe and effective disease-modifying therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 7. Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice | Journal of Neuroscience [jneurosci.org]
- 8. medchemexpress.com [medchemexpress.com]
Validating the Aβ37/38 Increasing Effect of (-)-FRM-024: A Comparative Guide to Gamma-Secretase Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (-)-FRM-024 and other gamma-secretase modulators (GSMs), focusing on their validated effect of increasing the production of shorter, non-amyloidogenic amyloid-beta (Aβ) peptides, Aβ37 and Aβ38. This shift in Aβ peptide profile is a promising therapeutic strategy for Alzheimer's disease. While specific quantitative data on the Aβ37/38 increasing effect of this compound is not publicly available in the reviewed literature, this guide summarizes its known characteristics and compares them with alternative GSMs for which experimental data are accessible.
Introduction to Gamma-Secretase Modulators (GSMs)
Gamma-secretase is a multi-protein complex that plays a crucial role in the final step of Aβ peptide production from the amyloid precursor protein (APP). While inhibition of gamma-secretase can reduce overall Aβ production, it also interferes with the processing of other important substrates like Notch, leading to toxicity. GSMs offer a more nuanced approach by allosterically modulating the enzyme's activity. This modulation shifts the cleavage preference of gamma-secretase, leading to a decrease in the production of the aggregation-prone Aβ42 and Aβ40 peptides and a concomitant increase in the shorter, less pathogenic Aβ37 and Aβ38 peptides.
Compound Profiles and Aβ Modulation
This section compares this compound with two other well-characterized GSMs, BPN-15606 and AZ4126.
This compound
This compound is a potent, central nervous system (CNS)-penetrant GSM with an oxadiazine-based chemical structure.[1][2] It has been identified as a preclinical candidate for familial Alzheimer's disease.[2] Published research confirms that this compound reduces the production of Aβ42 and increases the levels of the non-amyloidogenic peptides Aβ37 and Aβ38.[1] However, specific dose-response data detailing the percentage or fold-increase of Aβ37 and Aβ38 following treatment with this compound is not available in the public domain literature reviewed for this guide.
Alternative Gamma-Secretase Modulators
BPN-15606: This potent, pyridazine-containing GSM has undergone extensive preclinical testing. It effectively reduces Aβ42 and Aβ40 levels while simultaneously increasing the production of Aβ37 and Aβ38.
AZ4126: An experimental GSM that has been shown to dose-dependently reduce secreted Aβ40 and Aβ42 with a corresponding increase in Aβ37 and Aβ38.[3]
Quantitative Data on Aβ Peptide Modulation
The following table summarizes the available quantitative data for the effect of the alternative GSMs on Aβ peptide levels.
| Compound | Cell Line | Treatment Concentration | Change in Aβ42 | Change in Aβ40 | Change in Aβ38 | Change in Aβ37 | Citation |
| AZ4126 | HEK293 cells expressing APP695swe | 100 nM | ↓ | ↓ | ▲ 1.6-fold | ▲ 4.8-fold | [3] |
Note: Quantitative data for this compound and BPN-15606 are not available in the publicly accessible literature reviewed. The table will be updated as new data becomes available.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the Aβ37/38 increasing effect of GSMs.
In Vitro Gamma-Secretase Modulation Assay
1. Cell Culture and Treatment:
-
Human embryonic kidney (HEK293) cells stably expressing human APP (amyloid precursor protein) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 6-well plates and grown to 80-90% confluency.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, BPN-15606, AZ4126) or vehicle control (DMSO).
-
Cells are incubated for 24-48 hours to allow for APP processing and Aβ peptide secretion.
2. Aβ Peptide Measurement:
-
After incubation, the conditioned medium is collected.
-
The levels of secreted Aβ37, Aβ38, Aβ40, and Aβ42 are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs) or by immunoprecipitation followed by mass spectrometry (IP-MS).
-
For ELISA, specific monoclonal antibodies for each Aβ species are used for capture and detection.
-
For IP-MS, Aβ peptides are immunoprecipitated from the medium using an antibody that recognizes all Aβ species (e.g., 6E10), followed by analysis with MALDI-TOF mass spectrometry to resolve the different Aβ isoforms.
3. Data Analysis:
-
The concentrations of each Aβ peptide are determined from a standard curve of synthetic Aβ peptides.
-
The percentage change in the levels of each Aβ species in treated cells is calculated relative to vehicle-treated control cells.
-
Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for the increase of Aβ37 and Aβ38 and the IC50 (half-maximal inhibitory concentration) for the decrease of Aβ40 and Aβ42.
Visualizations
Signaling Pathway of Gamma-Secretase Modulation
Caption: Allosteric modulation of γ-secretase by GSMs shifts APP processing.
Experimental Workflow for Validating GSM Activity
Caption: Workflow for in vitro validation of GSM-mediated Aβ modulation.
References
A Comparative Guide to (-)-FRM-024's Selectivity for APP Processing Over Notch Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (-)-FRM-024, a novel gamma-secretase modulator (GSM), with other gamma-secretase inhibitors (GSIs) and modulators. The focus of this comparison is the selectivity for modulating amyloid precursor protein (APP) processing to reduce the production of amyloid-beta 42 (Aβ42) over the inhibition of Notch signaling, a critical pathway for cell-cell communication and development.
Executive Summary
The therapeutic targeting of gamma-secretase, a key enzyme in the production of Aβ peptides implicated in Alzheimer's disease, has been a long-standing goal. Early efforts focused on gamma-secretase inhibitors (GSIs), which effectively block Aβ production. However, their clinical development has been hampered by significant toxicity, largely attributed to the simultaneous inhibition of Notch signaling.[1]
Gamma-secretase modulators (GSMs) represent a more refined approach. Instead of inhibiting the enzyme's activity outright, GSMs allosterically modulate gamma-secretase to shift its cleavage of APP, resulting in a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concurrent increase in shorter, less toxic Aβ species.[1] This mechanism is designed to spare Notch processing, thereby offering a potentially safer therapeutic window.
This compound is a potent, central nervous system (CNS)-penetrant GSM that has demonstrated robust reductions in Aβ42 in preclinical studies.[2] While specific in vitro IC50/EC50 values for this compound are not publicly available, its preclinical profile and the data from structurally related compounds suggest a high degree of selectivity for APP processing over Notch.
Comparative Performance Data
The following table summarizes the in vitro potency and selectivity of this compound's predecessor/related compound (FRM-36143), other notable GSMs, and representative GSIs. Selectivity is presented as the ratio of the IC50 or EC50 for Notch inhibition to that of Aβ42 reduction, where a higher ratio indicates greater selectivity for targeting APP processing.
| Compound | Type | Aβ42 Reduction IC50/EC50 | Notch Inhibition IC50 | Selectivity (Notch/Aβ42) | Reference |
| This compound | GSM | Potent in vivo Aβ42 reduction | Not reported | Not reported | [2] |
| FRM-36143 | GSM | 35 nM (EC50) | No inhibition observed | High (Not quantifiable) | [3][4][5] |
| BPN-15606 | GSM | Significant in vivo reduction at 5-10 mg/kg | No inhibition up to 25 µM | High (Not quantifiable) | [6] |
| E2012 | GSM | ~50% plasma Aβ42 reduction in Phase 1 | Not reported | Not reported | [7] |
| Avagacestat | GSI | 0.29 nM (IC50) | 19 nM (IC50) | ~65 | [8] |
| Semagacestat | GSI | 13.9 nM (IC50) | 19.3 nM (IC50) | ~1.4 | [8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Caption: APP and Notch signaling pathways indicating the action of γ-secretase and its inhibitors/modulators.
Caption: Experimental workflow for determining APP vs. Notch selectivity.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the selectivity of gamma-secretase modulators.
Aβ42 Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the concentration of Aβ42 in cell culture supernatants.
Materials:
-
96-well microplate coated with a capture antibody specific for the C-terminus of Aβ42.
-
Cell culture supernatant samples.
-
Aβ42 standard solutions of known concentrations.
-
Detection antibody (e.g., biotinylated antibody specific for the N-terminus of Aβ).
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2N H2SO4).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Plate Preparation: Wash the pre-coated microplate wells with wash buffer.
-
Sample and Standard Addition: Add 100 µL of standards and cell culture supernatant samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash four times with wash buffer.
-
Detection Antibody: Add 100 µL of the diluted detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add 100 µL of the diluted streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of Aβ42 in the samples. Calculate the EC50 for Aβ42 reduction from the dose-response curve of the test compound.
Notch Signaling Reporter Assay
This cell-based assay measures the activity of the Notch signaling pathway.
Materials:
-
HEK293 cells stably expressing a constitutively active form of the Notch receptor (e.g., NotchΔE) and a luciferase reporter gene under the control of a Notch-responsive promoter (e.g., CSL/RBP-Jk responsive elements).
-
Cell culture medium and supplements.
-
Test compound at various concentrations.
-
Luciferase assay reagent (containing luciferin).
-
Luminometer.
Procedure:
-
Cell Plating: Seed the reporter cells in a 96-well white, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Analysis: Normalize the luminescence signal to a control (e.g., untreated or vehicle-treated cells). Plot the normalized signal against the compound concentration to generate a dose-response curve and calculate the IC50 for Notch inhibition.
Conclusion
The development of gamma-secretase modulators with high selectivity for APP processing over Notch signaling represents a promising therapeutic strategy for Alzheimer's disease. While direct comparative data for this compound is limited in the public domain, the preclinical evidence for this compound and its analogs strongly suggests a favorable selectivity profile. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel GSMs, aiding researchers in the identification of candidates with the greatest potential for safe and effective disease modification.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of the Oxadiazine FRM-024: A Potent CNS-Penetrant Gamma Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of FRM-36143 as a new γ-secretase modulator for the potential treatment of familial Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of FRM-36143 as a new γ-secretase modulator for the potential treatment of familial Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New precision medicine avenues to the prevention of Alzheimer’s disease from insights into the structure and function of γ-secretases | The EMBO Journal [link.springer.com]
- 8. researchgate.net [researchgate.net]
A Comparative Preclinical Profile of Second-Generation γ-Secretase Modulators
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical profiles of emerging second-generation γ-secretase modulators (GSMs). These novel compounds represent a promising therapeutic strategy for Alzheimer's disease by selectively altering the cleavage of amyloid precursor protein (APP) to reduce the production of the pathogenic amyloid-β 42 (Aβ42) peptide. This guide summarizes key preclinical data and provides detailed experimental methodologies to support further research and development in this area.
Second-generation GSMs have been developed to overcome the limitations of first-generation compounds, primarily their weak potency and poor brain penetration.[1][2] These newer modulators, broadly classified into NSAID-derived carboxylic acid and non-NSAID-derived heterocyclic compounds, exhibit improved potency in the nanomolar range and enhanced central nervous system (CNS) exposure.[3][4] They allosterically modulate γ-secretase, leading to a decrease in Aβ42 and Aβ40 production and a concurrent increase in the shorter, less amyloidogenic Aβ37 and Aβ38 peptides, without inhibiting the overall activity of the enzyme or affecting the processing of other substrates like Notch.[2][5][6]
Preclinical Data Summary
The following table summarizes the available preclinical data for a selection of second-generation GSMs, providing a comparative overview of their potency, selectivity, and in vivo efficacy.
| Compound | Chemical Class | Aβ42 IC50 (in vitro) | Selectivity vs. Aβ40 | Brain Aβ42 Reduction (in vivo) | Animal Model | Reference |
| BIIB042 | Carboxylic acid | 1 µM (CHO/APP V717F cells) | - | - | - | [1] |
| E2012 | Heterocyclic | 80 nM | Reduces Aβ42 over Aβ40 | Demonstrated in dogs | Dog | [1][3] |
| GSM-2 | - | 65 nM (H4 cells) | Increases Aβ38 | Reduced hippocampal Aβ42 | Tg2576 mice | [2] |
| AZ4126 | Heterocyclic | Potent (nM range) | 16.5-fold decrease in Aβ42 vs. 2.3-fold in Aβ40 | Dose-dependent reduction | Wild-type mice | [6] |
| BPN-15606 | Pyridazine | Potent (nM range) | Reduces Aβ42 over Aβ40 | Significant lowering at 5-10 mg/kg | Rats and mice | [2] |
| UCSD-776890 | Pyridazine | 4.1 nM | ~20-fold selective for Aβ42 over Aβ40 | Complete elimination at 5-10 mg/kg | Rodents | [7] |
| Compound 7a | Azepine | 5 nM | - | Low due to poor brain exposure | - | [3] |
| Compound 22 | - | - | - | 40-62% reduction at 10-40 mg/kg | Rat | [3] |
Signaling Pathway of γ-Secretase Modulation
The following diagram illustrates the mechanism of action of second-generation GSMs on the processing of Amyloid Precursor Protein (APP).
Caption: Allosteric modulation of γ-secretase by second-generation GSMs.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical data summary are provided below.
In Vitro Potency and Selectivity Assessment in Cellular Assays
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a GSM for Aβ42 production and its selectivity over Aβ40 in a cell-based assay.
Caption: Experimental workflow for determining in vitro GSM potency.
Detailed Steps:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably overexpressing a mutant form of human APP (e.g., the Swedish mutation, APPswe) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test GSM compound or vehicle (DMSO).
-
Incubation: The cells are incubated with the compound for a defined period, typically 24 to 48 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected for Aβ analysis.
-
Aβ Quantification: The concentrations of Aβ42 and Aβ40 in the supernatant are measured using specific sandwich enzyme-linked immunosorbent assays (ELISAs).[8]
-
Data Analysis: The percentage of Aβ42 reduction is plotted against the compound concentration, and the IC50 value is determined using a non-linear regression analysis. Selectivity is calculated as the ratio of the IC50 for Aβ40 reduction to the IC50 for Aβ42 reduction.
In Vivo Efficacy Assessment in a Mouse Model of Alzheimer's Disease
This protocol outlines a typical in vivo study to evaluate the efficacy of a GSM in reducing brain Aβ levels in a transgenic mouse model of Alzheimer's disease.[9]
Caption: Workflow for assessing in vivo efficacy of GSMs.
Detailed Steps:
-
Animal Model: Transgenic mice that develop amyloid pathology, such as 5XFAD or APP/PS1 mice, are used. Age-matched wild-type littermates serve as controls.[9]
-
Compound Administration: The GSM is formulated in a suitable vehicle and administered to the mice, typically via oral gavage, once daily for a predetermined duration (e.g., 2-4 weeks). A vehicle-treated group serves as the control.
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and brains are rapidly collected.
-
Brain Homogenization: The brain tissue is homogenized in a buffer containing protease inhibitors to extract Aβ peptides.
-
Fractionation: The homogenate is centrifuged to separate the soluble fraction (supernatant) from the insoluble, plaque-associated fraction (pellet). The pellet is further extracted with a strong denaturant like formic acid to solubilize aggregated Aβ.[8]
-
Aβ Quantification: The levels of Aβ42 and Aβ40 in both the soluble and insoluble fractions are quantified by specific ELISAs.[8]
-
Data Analysis: Statistical analysis is performed to compare the Aβ levels between the GSM-treated and vehicle-treated groups to determine the in vivo efficacy of the compound.
Pharmacokinetic Analysis of Brain Penetration
This protocol provides a general method for assessing the brain penetration of a GSM in rodents.
Detailed Steps:
-
Compound Administration: A single dose of the GSM is administered to rodents (e.g., mice or rats) via a relevant route (e.g., oral gavage or intravenous injection).
-
Sample Collection: At various time points after administration, blood samples are collected. At the final time point, the animals are euthanized, and brain tissue is collected.
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Compound Quantification: The concentration of the GSM in plasma and brain homogenates is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated at each time point. To account for protein binding, the unbound brain-to-plasma ratio (Kp,uu) can be determined by measuring the free fraction of the compound in both plasma and brain homogenate, providing a more accurate measure of the compound's ability to cross the blood-brain barrier.[11]
References
- 1. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. | BioWorld [bioworld.com]
- 8. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Small Molecule ABAD Inhibitors Crossing Blood Brain Barrier and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The In Vivo Efficacy of (-)-FRM-024 in Alzheimer's Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the gamma-secretase modulator (GSM), (-)-FRM-024, with other therapeutic alternatives for Alzheimer's disease (AD) in various mouse models. The data presented is intended to offer an objective overview to inform preclinical research and drug development strategies.
Introduction to this compound and Gamma-Secretase Modulation
This compound is a potent, central nervous system (CNS)-penetrant gamma-secretase modulator investigated as a potential therapeutic for familial Alzheimer's disease.[1][2] Unlike gamma-secretase inhibitors (GSIs) which block the enzyme's activity and can lead to mechanism-based toxicities, GSMs allosterically modulate gamma-secretase.[3][4] This modulation results in a shift in the cleavage of amyloid precursor protein (APP), decreasing the production of the highly amyloidogenic amyloid-beta 42 (Aβ42) and Aβ40 peptides, while concomitantly increasing the production of shorter, less aggregation-prone species such as Aβ38 and Aβ37.[3][5] This mechanism is believed to reduce the formation of toxic Aβ plaques, a key pathological hallmark of Alzheimer's disease.
Comparative In Vivo Efficacy Data
The following tables summarize the quantitative data on the in vivo efficacy of this compound and selected alternative therapies in various Alzheimer's disease mouse models.
Table 1: In Vivo Efficacy of this compound (Compound 2*) in Mouse Models
| Mouse Model | Treatment Details | Key Efficacy Endpoints | Results | Reference |
| C57BL/6J (Wild-Type) | Single oral dose (10 mg/kg) | Brain Aβ42 Reduction | >70% reduction at peak | [3] |
| Plasma Aβ42 Reduction | >90% reduction at peak | [3] | ||
| 9-day oral administration (10 mg/kg/day) | Brain Aβ42 Levels | Below detectable limit | [3] | |
| PSAPP (Transgenic AD Model) | 3 months oral administration (25 mg/kg/day) starting at 3 months of age (prophylactic) | Brain Aβ42 Reduction (RIPA-soluble) | 44% reduction | [3] |
| Brain Aβ42 Reduction (Formic acid-insoluble) | 54% reduction | [3] | ||
| Plasma Aβ38 Levels | Significantly potentiated | [3] | ||
| Cerebral Amyloidosis | >2-fold attenuation | [3] | ||
| 3 months oral administration (25 mg/kg/day) starting at 6 months of age (therapeutic) | Brain Aβ42 Reduction (RIPA-soluble) | 45% reduction | [3] | |
| Brain Aβ42 Reduction (Formic acid-insoluble) | 39% reduction | [3] |
Note: Data is for "compound 2," a potent pyridazine-containing GSM described in the primary preclinical publication for this compound.
Table 2: In Vivo Efficacy of Alternative Therapies in Mouse Models
| Therapy Class | Compound/Antibody | Mouse Model | Key Efficacy Endpoints | Results | Reference |
| Gamma-Secretase Modulator | BPN-15606 | PSAPP | Amyloid Plaque Load Reduction (prophylactic) | Significant reduction | |
| Ts65Dn | Brain Aβ40 and Aβ42 Reduction | Significant decrease | |||
| Anti-Aβ Monoclonal Antibody | Aducanumab | Tg2576 | Aβ Plaque Reduction (dose-dependent) | Significant reduction in 9-month-old mice | |
| APP/PS1 | Amyloid Plaque Burden Reduction | Significant reduction at lower doses compared to unmodified antibody | |||
| Anti-Aβ Monoclonal Antibody | Lecanemab | Arctic Transgenic Mice | Brain Soluble Aβ Protofibril Reduction | 42% reduction | |
| CSF Soluble Aβ Protofibril Reduction | 53% reduction | ||||
| AppNL-G-F Mice | Amyloid Plaque Area Reduction | Significant reduction |
Experimental Protocols
Representative Protocol for Oral Gavage Administration of this compound in Mice
This protocol is a synthesized representation based on standard practices for oral gavage in rodent studies.[6][7][8][9][10]
1. Animal Models:
-
Wild-Type: C57BL/6J mice are used to assess the primary pharmacodynamic effects of the compound on Aβ metabolism in a non-pathological context.[3]
-
Transgenic AD Model: PSAPP mice, which co-express mutant human APP and PSEN1, are used to evaluate the efficacy of the compound in preventing or treating amyloid plaque pathology.
2. Compound Formulation:
-
This compound is formulated in a suitable vehicle for oral administration, such as 0.5% methylcellulose (B11928114) in water. The concentration is calculated to deliver the desired dose in a volume of approximately 10 mL/kg body weight.
3. Dosing Procedure:
-
Mice are weighed immediately before dosing to ensure accurate volume administration.
-
The animal is gently restrained, and a sterile, ball-tipped stainless steel gavage needle (20-22 gauge) is used.[6]
-
The needle is carefully inserted into the esophagus, and the compound is slowly administered directly into the stomach.
-
For chronic studies, this procedure is repeated daily for the specified duration of the experiment.
4. Sample Collection and Analysis:
-
At the end of the treatment period, mice are euthanized, and brain and plasma samples are collected.
-
Brain tissue is homogenized in RIPA buffer for soluble Aβ extraction and formic acid for insoluble Aβ extraction.
-
Aβ levels (Aβ38, Aβ40, Aβ42) in plasma and brain extracts are quantified using validated immunoassays, such as Meso Scale Discovery (MSD) multiplex assays.[3]
-
For histological analysis, brain hemispheres are fixed, sectioned, and stained with anti-Aβ antibodies (e.g., 3D6) to visualize and quantify amyloid plaque burden.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action of this compound as a gamma-secretase modulator.
Caption: Mechanism of this compound as a gamma-secretase modulator.
Typical Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines a standard workflow for evaluating the in vivo efficacy of a compound like this compound in an Alzheimer's mouse model.
Caption: Preclinical in vivo efficacy testing workflow for Alzheimer's therapeutics.
Conclusion
The preclinical data for this compound demonstrates its potential as a disease-modifying therapy for Alzheimer's disease by effectively modulating gamma-secretase activity and reducing the amyloidogenic Aβ42 peptide in both wild-type and transgenic mouse models. Its efficacy in both prophylactic and therapeutic paradigms in the PSAPP mouse model is promising.
Compared to other therapeutic modalities, such as anti-Aβ monoclonal antibodies, this compound offers the advantage of oral administration and a mechanism that targets the production of toxic Aβ species. Further research is warranted to fully elucidate its long-term safety and efficacy profile and to translate these preclinical findings into clinical applications for the treatment of Alzheimer's disease.
References
- 1. Discovery of the Oxadiazine FRM-024: A Potent CNS-Penetrant Gamma Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
A Comparative Analysis of the Therapeutic Window: (-)-FRM-024, a Novel γ-Secretase Modulator, Versus Traditional γ-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for effective Alzheimer's disease therapeutics has long focused on targeting the production of amyloid-beta (Aβ) peptides, key components of the amyloid plaques found in patients' brains. Gamma-secretase, an enzyme complex crucial for the final step in Aβ generation, has been a primary target. However, the clinical development of broad-spectrum gamma-secretase inhibitors (GSIs) has been fraught with challenges, primarily due to a narrow therapeutic window and significant on-target toxicities. This has led to the exploration of a more nuanced approach: gamma-secretase modulators (GSMs). This guide provides an in-depth comparison of the therapeutic window of a novel GSM, (-)-FRM-024, against traditional GSIs, supported by experimental data and detailed methodologies.
Executive Summary
Traditional Gamma-Secretase Inhibitors (GSIs) function by directly blocking the catalytic activity of the γ-secretase complex. While this effectively reduces the production of all Aβ isoforms, it also indiscriminately inhibits the processing of other critical substrates, most notably the Notch receptor. The disruption of Notch signaling, which is vital for cell-fate decisions and tissue homeostasis, is the primary cause of the severe adverse effects observed in clinical trials of GSIs, leading to a very narrow therapeutic window.
In contrast, this compound is a potent, central nervous system (CNS)-penetrant Gamma-Secretase Modulator (GSM). GSMs represent a paradigm shift in targeting γ-secretase. Instead of inhibiting the enzyme, they act allosterically to modulate its activity. This results in a selective reduction of the aggregation-prone Aβ42 peptide, while concurrently increasing the production of shorter, less amyloidogenic Aβ species like Aβ37 and Aβ38. Crucially, this modulation is achieved without significantly impacting the overall activity of γ-secretase on other substrates, including Notch. This key mechanistic difference provides a strong rationale for a wider therapeutic window and an improved safety profile for GSMs like this compound compared to traditional GSIs.
Data Presentation: A Quantitative Comparison
The following tables summarize the key in vitro potency and selectivity data for this compound and representative GSIs, semagacestat (B1675699) and avagacestat (B1665833).
Table 1: In Vitro Potency for Aβ Modulation and Notch Inhibition
| Compound | Type | Aβ42 IC50/EC50 (nM) | Aβ40 IC50 (nM) | Notch IC50 (nM) | Selectivity (Notch IC50 / Aβ42 IC50) |
| This compound (data for a similar GSM, FRM-36143) | GSM | 35[1] | - | Not Inhibited[1] | Very High |
| Semagacestat | GSI | 10.9[2][3] | 12.1[2][3] | 14.1[2][3] | ~1.3 |
| Avagacestat | GSI | 0.27[4][5] | 0.30[4] | 0.84 (some sources suggest higher selectivity)[4] | ~3 (up to 193-fold reported) [5] |
Table 2: In Vivo Preclinical Data Overview
| Compound | Type | Animal Model | Efficacy Endpoint | Safety/Toxicity Observations | Therapeutic Window |
| A potent GSM (representative) | GSM | Rat | >50% reduction in brain Aβ42 | No observed adverse effect level (NOAEL) established. | >40-fold safety margin [6] |
| Semagacestat | GSI | Tg2576 mice | 22-23% reduction in hippocampal Aβ42 at 10 mg/kg.[3] | Impaired cognition in wild-type and young transgenic mice.[3] | Narrow |
| Avagacestat | GSI | Rat, Dog | Dose-dependent reduction in CSF Aβ40.[7] | At higher doses, Notch-related toxicities observed (e.g., goblet cell metaplasia, lymphoid depletion).[7][8] | Wider than semagacestat but still limited by Notch inhibition |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of selective inhibition of γ-secretase by avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonclinical Safety Assessment of the γ-Secretase Inhibitor Avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of (-)-FRM-024: A Guide for Laboratory Professionals
Researchers and drug development professionals handling (-)-FRM-024, a potent central nervous system-penetrant γ-secretase modulator used in Alzheimer's disease research, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. In the absence of specific disposal protocols for this compound, it is imperative to treat this compound as a hazardous chemical waste. This guide provides essential, step-by-step information for its proper disposal.
Key Disposal Principles
Proper disposal of laboratory chemicals is a critical aspect of responsible research. The following table summarizes the fundamental principles that should be applied to the disposal of this compound and its associated waste.
| Principle | Guideline |
| Waste Identification | Treat this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) as hazardous waste. |
| Segregation | Store this compound waste separately from other chemical waste streams to avoid incompatible reactions. |
| Containerization | Use chemically compatible, leak-proof containers for waste collection. Ensure containers are clearly labeled as "Hazardous Waste" and specify the contents, including "this compound". |
| Labeling | All waste containers must be accurately labeled with the chemical name and any known hazards. |
| Storage | Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. |
| Empty Containers | Triple-rinse empty containers that held this compound with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. |
| Regulatory Compliance | All disposal procedures must comply with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. |
| Do Not Dispose in General Waste | Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the sanitary sewer. |
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols for Decontamination
While specific degradation protocols for this compound are not publicly available, a general procedure for decontaminating laboratory glassware and surfaces can be followed. This procedure should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Suitable solvent (e.g., ethanol (B145695) or acetone, based on solubility and compatibility with the contaminated surface)
-
Detergent solution
-
Deionized water
-
Hazardous waste containers for rinsate collection
Procedure:
-
Initial Rinse: Rinse the contaminated glassware or surface three times with a suitable solvent. Collect all rinsate in a designated hazardous waste container.
-
Detergent Wash: Wash the rinsed items with a laboratory-grade detergent solution to remove any residual solvent and non-soluble residues.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the items to air dry completely before reuse or storage.
It is crucial for all personnel handling this compound to be thoroughly trained on these procedures and to consult their institution's safety protocols. By adhering to these guidelines, researchers can minimize risks and ensure the safe and environmentally responsible management of this chemical compound.
Personal protective equipment for handling (-)-FRM-024
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (-)-FRM-024. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent, central nervous system (CNS)-penetrant compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. Ensure gloves are regularly inspected for tears or contamination and changed frequently. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashes. |
| Body Protection | Lab Coat | A professional lab coat must be worn and buttoned completely. Consider a chemically resistant apron for larger quantities. |
| Respiratory Protection | Respirator | Use a properly fitted NIOSH-approved respirator when handling the solid compound or preparing solutions outside of a certified chemical fume hood. |
Experimental Protocol: Safe Handling of this compound
1. Preparation and Weighing:
-
All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Before weighing, ensure the analytical balance is placed inside the fume hood or in a contained, ventilated enclosure.
-
Use appropriate tools (e.g., spatulas) to handle the solid compound, minimizing the creation of dust.
-
After weighing, carefully seal the primary container.
2. Solution Preparation:
-
When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Ensure that the solvent is compatible with the compound and the experimental procedure.
-
Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.
3. Administration and In-Vivo Studies:
-
For in-vivo studies, exercise extreme caution to prevent needle-stick injuries.
-
Utilize appropriate animal handling and restraint techniques.
-
Dispose of all sharps in a designated sharps container immediately after use.
4. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and alert your supervisor.
-
For small spills, if you are trained and have the appropriate spill kit, you may proceed with cleanup.
-
Don appropriate PPE before addressing the spill.
-
Cover the spill with an absorbent material, starting from the outside and working inwards.
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
5. Disposal:
-
All waste contaminated with this compound, including gloves, bench paper, and pipette tips, must be disposed of as hazardous chemical waste.[1][2][3]
-
Follow all institutional and local regulations for hazardous waste disposal.[1]
-
Do not dispose of this compound down the drain or in the regular trash.
Logical Workflow for PPE Selection when Handling this compound
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
